ML233
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C19H21NO4S |
|---|---|
Molecular Weight |
359.4 |
InChI Key |
RSMZOLWJZGIWOV-CZIZESTLSA-N |
Appearance |
Assay:≥95%A crystalline solid |
Synonyms |
CID-46905036; (E)-4-methyl-5-(((phenylsulfonyl)oxy)imino)-[1,1’-bi(cyclohexane)]-3,6-dien-2-one |
Origin of Product |
United States |
Foundational & Exploratory
ML233: A Potent, Direct Inhibitor of Tyrosinase for Melanogenesis Modulation
An In-depth Technical Guide on the Mechanism of Action in Melanocytes
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mechanism of action of the small molecule ML233 in melanocytes. This compound has been identified as a potent, direct inhibitor of tyrosinase, the rate-limiting enzyme in melanin synthesis. This document consolidates the current understanding of its function, supported by quantitative data, detailed experimental protocols, and visual representations of its mechanism and experimental workflows.
Core Mechanism of Action: Direct Tyrosinase Inhibition
The primary mechanism of action of this compound in melanocytes is the direct inhibition of tyrosinase (TYR), a key enzyme responsible for the catalysis of the first two rate-limiting steps in melanin biosynthesis. This compound acts as a competitive inhibitor, binding to the active site of tyrosinase and preventing the binding of its substrate, L-DOPA.[1] This direct enzymatic inhibition leads to a reduction in melanin production in a dose-dependent manner.[1]
Notably, the inhibitory action of this compound appears to be specific to the enzymatic activity of tyrosinase and does not significantly impact the transcription of melanogenesis-related genes. Studies have shown that the expression of microphthalmia-associated transcription factor (MITF) and tyrosinase (tyr) genes remains unchanged in the presence of this compound, indicating a post-transcriptional mechanism of action.[1] There is currently no evidence to suggest that this compound's activity in melanocytes is mediated by the potassium channel Kir7.1 or that it significantly modulates the upstream cAMP/PKA/CREB signaling pathway.
Quantitative Data on the Efficacy of this compound
The inhibitory effects of this compound on melanin production and tyrosinase activity have been quantified in both in vivo and in vitro models.
Table 1: Effect of this compound on Melanin Production in Zebrafish Embryos
| This compound Concentration (µM) | Melanin Reduction (%) |
| 0.5 | ~50% |
| 5.0 | >80% |
Data extracted from Menard et al. The reduction in melanin was observed in zebrafish embryos treated with this compound.[1]
Table 2: Effect of this compound on Melanin Production in B16F10 Murine Melanoma Cells
| This compound Concentration (µM) | Effect on Melanin Production |
| 0.625 | Significant Reduction |
| 5.0 | Significant Reduction |
Data extracted from Menard et al.[1]
Table 3: In Vitro Inhibition of Mushroom Tyrosinase Activity by this compound
| This compound Concentration (µM) | Tyrosinase Inhibition (%) |
| 5 | ~20% |
| 20 | ~50% |
Data extracted from Menard et al. The inhibition of mushroom tyrosinase activity was measured after a 1-minute incubation with L-DOPA.[1]
Key Experimental Protocols
This section details the methodologies for the key experiments cited in the characterization of this compound's mechanism of action.
Zebrafish Melanogenesis Assay
This protocol is used to assess the in vivo effect of this compound on melanin production in a whole-organism model.
-
Embryo Collection and Staging: Collect zebrafish (Danio rerio) embryos and raise them at 28.5°C in E3 embryo medium.
-
Compound Treatment: At 4 hours post-fertilization (hpf), transfer embryos to 6-well plates (20-30 embryos per well) containing E3 medium with varying concentrations of this compound (e.g., 0.5 µM to 10 µM) or DMSO as a vehicle control.
-
Incubation: Incubate the embryos at 28.5°C in the dark.
-
Phenotypic Analysis: At 48 hpf, dechorionate the embryos and observe them under a stereomicroscope to assess pigmentation.
-
Melanin Quantification:
-
Homogenize 30 embryos per condition in a solution of 1 M NaOH.
-
Incubate the homogenates at 100°C for 1 hour to solubilize the melanin.
-
Centrifuge the samples and measure the absorbance of the supernatant at 405 nm using a spectrophotometer.
-
Compare the absorbance of this compound-treated samples to the DMSO control to determine the percentage of melanin reduction.
-
Murine Melanoma Cell (B16F10) Melanin Assay
This protocol evaluates the effect of this compound on melanin synthesis in a mammalian cell culture model.
-
Cell Culture: Culture B16F10 murine melanoma cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.
-
Cell Seeding: Seed the B16F10 cells in 6-well plates at a density that allows for growth during the treatment period.
-
Compound Treatment: After cell adherence, replace the medium with fresh medium containing various concentrations of this compound (e.g., 0.625 µM to 5 µM) or DMSO as a control.
-
Incubation: Incubate the cells for 72 hours.
-
Melanin Extraction and Quantification:
-
Wash the cells with Phosphate-Buffered Saline (PBS) and lyse them in 1 M NaOH.
-
Incubate the lysate at 60°C for 1 hour to solubilize the melanin.
-
Measure the absorbance of the lysate at 405 nm.
-
Normalize the melanin content to the total protein concentration of each sample, determined by a BCA protein assay.
-
In Vitro Tyrosinase Activity Assay
This assay directly measures the inhibitory effect of this compound on the enzymatic activity of tyrosinase.
-
Reaction Mixture Preparation: In a 96-well plate, prepare a reaction mixture containing mushroom tyrosinase in a suitable buffer (e.g., phosphate buffer, pH 6.8).
-
Inhibitor Addition: Add different concentrations of this compound or DMSO to the wells containing the tyrosinase solution and incubate for a short period.
-
Substrate Addition: Initiate the enzymatic reaction by adding the substrate, L-DOPA.
-
Kinetic Measurement: Immediately measure the formation of dopachrome by monitoring the increase in absorbance at 475 nm over time using a microplate reader.
-
Data Analysis: Determine the initial reaction velocities (V0) from the linear portion of the kinetic curves. For competitive inhibition analysis, perform the assay with varying concentrations of both the substrate and this compound and plot the data using a Lineweaver-Burk plot.
Visualizing the Mechanism and Workflows
Signaling Pathway of this compound in Melanocytes
References
The Discovery of ML233: A Potent Tyrosinase Inhibitor for Melanogenesis Regulation
A Technical Guide for Researchers and Drug Development Professionals
Introduction
Melanogenesis, the process of melanin synthesis, is a critical biological pathway with implications in skin pigmentation and protection against ultraviolet radiation. The rate-limiting enzyme in this pathway is tyrosinase. Dysregulation of tyrosinase activity can lead to various skin pigmentation disorders, including hyperpigmentation and melanoma. Consequently, the discovery of potent and safe tyrosinase inhibitors is a significant focus in dermatology and oncology. This technical guide provides an in-depth overview of the discovery and characterization of ML233, a novel small molecule identified as a direct and competitive inhibitor of tyrosinase.
Quantitative Data Summary
The inhibitory effects of this compound have been quantified through various in vitro and in vivo studies. The key quantitative data are summarized in the tables below for easy comparison.
Table 1: In Vitro Efficacy of this compound on Melanoma Cells
| Cell Line | Parameter | Value | Reference |
| ME1154B (Human Melanoma) | IC50 (Cell Viability/Proliferation) | 1.65 µM | [1] |
| B16F10 (Murine Melanoma) | Effective Concentration (Melanin Reduction) | 0.625 - 5 µM | [1] |
Table 2: Kinetic Parameters of this compound Inhibition of Tyrosinase
| Parameter | Value/Description | Method | Reference |
| Mechanism of Inhibition | Competitive | Lineweaver-Burk Plot Analysis | |
| Binding Affinity (KD) | Not explicitly calculated, but SPR analysis performed. | Surface Plasmon Resonance (SPR) | |
| Inhibition Constant (Ki) | Not reported in the reviewed literature. | - |
Experimental Protocols
This section details the methodologies for the key experiments cited in the discovery and characterization of this compound.
In Vitro Tyrosinase Activity Assay
This assay measures the ability of a compound to inhibit the enzymatic activity of tyrosinase, which catalyzes the oxidation of L-DOPA to dopachrome.
Materials:
-
Mushroom Tyrosinase
-
L-DOPA (L-3,4-dihydroxyphenylalanine)
-
This compound
-
Phosphate Buffer (pH 6.8)
-
96-well microplate
-
Spectrophotometer
Procedure:
-
Prepare a stock solution of mushroom tyrosinase in phosphate buffer.
-
Prepare various concentrations of this compound and a vehicle control (e.g., DMSO).
-
In a 96-well plate, add the tyrosinase solution to wells containing either this compound at different concentrations or the vehicle control.
-
Initiate the reaction by adding L-DOPA solution to all wells.
-
Immediately measure the absorbance at 475 nm at regular intervals (e.g., every minute) for a defined period (e.g., 15 minutes) using a microplate reader.
-
The rate of dopachrome formation is determined by the change in absorbance over time.
-
Calculate the percentage of tyrosinase inhibition for each concentration of this compound compared to the vehicle control.
Melanin Content Assay in Zebrafish Embryos
This assay quantifies the melanin content in a whole-organism model.
Materials:
-
Zebrafish embryos
-
Lysis Buffer (e.g., 1M NaOH with 20% DMSO)
-
96-well plate
-
Spectrophotometer
Procedure:
-
Collect zebrafish embryos at the desired developmental stage (e.g., 48 hours post-fertilization).
-
Homogenize the embryos in the lysis buffer.
-
Heat the homogenate at a specific temperature (e.g., 80°C) for a defined time to solubilize the melanin.
-
Centrifuge the lysate to pellet any insoluble debris.
-
Transfer the supernatant containing the solubilized melanin to a 96-well plate.
-
Measure the absorbance of the supernatant at a wavelength of 405 nm.
-
The absorbance reading is directly proportional to the melanin content.
B16F10 Murine Melanoma Cell Viability Assay
This assay determines the effect of this compound on the viability and proliferation of melanoma cells.
Materials:
-
B16F10 murine melanoma cells
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with Fetal Bovine Serum (FBS) and antibiotics
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
96-well plate
-
Incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Seed B16F10 cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound or a vehicle control for a specified duration (e.g., 48 hours).
-
After the treatment period, add MTT solution to each well and incubate for a few hours. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Remove the medium and dissolve the formazan crystals in DMSO.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
The absorbance is proportional to the number of viable cells. Calculate the percentage of cell viability relative to the vehicle control.
Surface Plasmon Resonance (SPR) Analysis
SPR is used to study the direct binding interaction between this compound and tyrosinase in real-time.
Materials:
-
SPR instrument (e.g., Biacore)
-
Sensor chip
-
Recombinant human tyrosinase
-
This compound
-
L-DOPA (as a comparator)
-
Running buffer
Procedure:
-
Immobilize the recombinant human tyrosinase onto the surface of a sensor chip.
-
Prepare a series of dilutions of this compound and L-DOPA in the running buffer.
-
Inject the different concentrations of this compound over the sensor chip surface, followed by a dissociation phase with running buffer.
-
A reference flow cell without immobilized tyrosinase should be used to subtract non-specific binding.
-
The binding of this compound to tyrosinase is detected as a change in the refractive index, measured in resonance units (RU).
-
Repeat the process with L-DOPA for comparison.
-
Analyze the resulting sensorgrams using appropriate software to determine the association and dissociation rate constants. The provided research utilized a two-state reaction model for analysis.
Visualizations: Signaling Pathways and Experimental Workflows
To further elucidate the concepts discussed, the following diagrams have been generated using Graphviz.
Conclusion
The discovery of this compound represents a significant advancement in the search for novel tyrosinase inhibitors. Its characterization through a series of robust in vitro and in vivo experiments has demonstrated its potency in reducing melanin production and inhibiting melanoma cell proliferation. The competitive mechanism of action suggests a direct interaction with the active site of tyrosinase, making it a promising candidate for further preclinical and clinical development for the treatment of hyperpigmentation disorders and as a potential therapeutic agent in certain types of melanoma. This technical guide provides a comprehensive summary of the foundational data and methodologies that underpin the understanding of this compound as a tyrosinase inhibitor.
References
In-Depth Technical Guide: ML233, a Dual-Function Modulator of the Apelin Receptor and Tyrosinase
For Researchers, Scientists, and Drug Development Professionals
Abstract
ML233 has been identified as a potent, non-peptide agonist of the apelin receptor (APJ), a G protein-coupled receptor (GPCR) implicated in cardiovascular homeostasis and other physiological processes. This document provides a comprehensive technical overview of this compound's function, including its signaling pathways, quantitative data, and detailed experimental protocols. Notably, recent research has unveiled a dual functionality for this compound as a direct inhibitor of tyrosinase, an enzyme crucial for melanin synthesis. This guide will address both aspects of this compound's activity to provide a complete understanding of its potential applications and confounding factors in research and drug development.
Introduction to the Apelin Receptor and this compound
The apelin receptor, also known as APJ, is a class A GPCR that plays a significant role in regulating cardiovascular function, fluid homeostasis, and angiogenesis. Its endogenous ligands are a family of peptides derived from the preproprotein apelin. Activation of the apelin receptor has been shown to induce vasodilation and positive inotropic effects, making it a promising therapeutic target for conditions such as heart failure and pulmonary arterial hypertension.[1]
This compound is a small molecule agonist of the apelin receptor, offering the advantage of being non-peptidic and therefore potentially more amenable to therapeutic development.[2] It has been characterized as a potent activator of apelin receptor signaling pathways.
Quantitative Data for this compound
The following table summarizes the key quantitative parameters for this compound's activity at the apelin receptor.
| Parameter | Value | Receptor/Assay Condition | Source |
| EC50 | 3.7 μM | Apelin Receptor (APJ) Agonist Activity | [3] |
| Selectivity | >21-fold | Over Angiotensin 1 (AT1) Receptor (>79 μM) | [3] |
| β-arrestin Recruitment EC50 | 2.4 μM | APJ Internalization Assay | [4] |
| cAMP Inhibition | Weakly reduces intracellular cAMP at 100μM | Forskolin-stimulated CHO-K1 cells expressing human APJ | [4] |
| LC50 (Toxicity) | 25.8 μM | Human Hepatocytes | [3] |
Signaling Pathways
This compound, as an agonist of the apelin receptor, modulates downstream signaling through two primary pathways: G protein-dependent and β-arrestin-dependent signaling.[2]
G Protein-Dependent Signaling
Upon binding of this compound, the apelin receptor couples to inhibitory G proteins (Gαi), leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.[2] This pathway is believed to contribute to some of the physiological effects of apelin receptor activation.
G Protein-Dependent Signaling Pathway of this compound.
β-Arrestin-Dependent Signaling and Receptor Internalization
This compound is a full agonist for β-arrestin recruitment to the apelin receptor.[1] This interaction is critical for receptor desensitization and internalization, which are important mechanisms for regulating signal duration and intensity. The recruitment of β-arrestin can also initiate G protein-independent signaling cascades. This compound has been shown to induce apelin receptor internalization.[2][4]
β-Arrestin-Dependent Signaling and Internalization.
Dual Function: this compound as a Tyrosinase Inhibitor
Recent groundbreaking research has identified an alternative and independent function of this compound as a direct inhibitor of tyrosinase, the rate-limiting enzyme in melanin synthesis.[5][6] This discovery has significant implications for the interpretation of experimental results and suggests potential applications in dermatology and for treating pigmentation disorders.
Mechanism of Tyrosinase Inhibition
This compound directly binds to and inhibits the enzymatic activity of tyrosinase.[5] This action is independent of the apelin receptor, as demonstrated in studies where apelin receptor knockout did not affect the pigment-reducing effects of this compound. This inhibitory effect has been observed both in vitro and in in vivo models, such as zebrafish and murine melanoma cells.[5][6]
Mechanism of Tyrosinase Inhibition by this compound.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the function of this compound.
Radioligand Binding Assay for Ki Determination
This protocol outlines a competitive radioligand binding assay to determine the binding affinity (Ki) of this compound for the apelin receptor.
Materials:
-
HEK293 cells stably expressing the human apelin receptor
-
Membrane preparation buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4)
-
Radioligand (e.g., [125I]-Apelin-13)
-
Unlabeled this compound
-
Scintillation cocktail
-
Glass fiber filters
-
96-well plates
Procedure:
-
Membrane Preparation: Culture and harvest HEK293-APJ cells. Homogenize cells in ice-cold membrane preparation buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in fresh buffer. Determine protein concentration using a standard assay (e.g., BCA).
-
Assay Setup: In a 96-well plate, add membrane homogenate, a fixed concentration of radioligand, and varying concentrations of unlabeled this compound. Include wells for total binding (radioligand only) and non-specific binding (radioligand + a high concentration of unlabeled apelin-13).
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
Counting: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of this compound. Determine the IC50 value from the resulting sigmoidal curve. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Radioligand Binding Assay Workflow.
β-Arrestin Recruitment Assay
This protocol describes a cell-based assay to measure the recruitment of β-arrestin to the apelin receptor upon stimulation with this compound. The PathHunter® β-arrestin assay (DiscoverX) is a commonly used platform.[7]
Materials:
-
CHO-K1 cells stably co-expressing the apelin receptor fused to a ProLink™ (PK) tag and β-arrestin-2 fused to an Enzyme Acceptor (EA) tag (e.g., from DiscoverX)
-
Cell culture medium and reagents
-
This compound
-
Assay buffer
-
Detection reagent (containing substrate for β-galactosidase)
-
Luminometer
Procedure:
-
Cell Culture: Culture the engineered CHO-K1 cells according to the supplier's instructions.
-
Cell Plating: Seed the cells into a 384-well white, solid-bottom assay plate and incubate overnight.
-
Compound Addition: Prepare serial dilutions of this compound in assay buffer. Add the diluted compound to the cell plate. Include a vehicle control.
-
Incubation: Incubate the plate at 37°C for a specified time (e.g., 90 minutes) to allow for β-arrestin recruitment.[7]
-
Detection: Add the detection reagent to each well.
-
Signal Measurement: Incubate the plate at room temperature for 60 minutes and then measure the chemiluminescent signal using a luminometer.
-
Data Analysis: Plot the luminescence signal against the log concentration of this compound. Determine the EC50 value from the resulting dose-response curve.
β-Arrestin Recruitment Assay Workflow.
TR-FRET cAMP Assay
This protocol details a time-resolved fluorescence resonance energy transfer (TR-FRET) assay to measure changes in intracellular cAMP levels in response to this compound.
Materials:
-
CHO-K1 cells stably expressing the human apelin receptor
-
Cell culture medium and reagents
-
Forskolin
-
This compound
-
cAMP assay kit (e.g., LANCE® Ultra cAMP Kit from PerkinElmer)
-
TR-FRET compatible plate reader
Procedure:
-
Cell Culture and Plating: Culture and seed the CHO-K1-APJ cells into a 384-well white plate.
-
Stimulation: Pre-treat the cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation. Stimulate the cells with a fixed concentration of forskolin to induce cAMP production, along with varying concentrations of this compound. Include a control with forskolin only.
-
Lysis and Detection: Lyse the cells and add the TR-FRET detection reagents (a europium-labeled anti-cAMP antibody and a ULight™-labeled cAMP analog) according to the kit manufacturer's instructions.
-
Incubation: Incubate the plate at room temperature for the recommended time.
-
Signal Measurement: Measure the time-resolved fluorescence at two wavelengths (e.g., 665 nm for the acceptor and 620 nm for the donor) using a TR-FRET plate reader.
-
Data Analysis: Calculate the TR-FRET ratio (acceptor signal / donor signal). A decrease in the ratio indicates a decrease in intracellular cAMP. Plot the TR-FRET ratio against the log concentration of this compound to determine the IC50 value for cAMP inhibition.
TR-FRET cAMP Assay Workflow.
In Vivo Studies
Cardiovascular Effects
While specific in vivo studies on the cardiovascular effects of this compound are limited, studies on other apelin receptor agonists in rodent models have demonstrated positive inotropic effects and vasodilation, leading to increased cardiac output.[1] For instance, continuous infusion of apelin in rats with heart failure significantly increased cardiac contractility. These findings suggest that this compound, as an apelin receptor agonist, may have similar beneficial cardiovascular effects, although further in vivo studies are required for confirmation.
Tyrosinase Inhibition In Vivo
In vivo studies in zebrafish have shown that this compound treatment leads to a significant reduction in skin pigmentation in a dose-dependent manner.[5] This effect was observed without significant toxicity. Studies in murine melanoma cells also confirmed that this compound inhibits melanin production.[5][6]
Off-Target Profile
This compound has been screened against a panel of other GPCRs and transporters. It showed some binding activity at 10 μM against the 5-HT1A, α2C adrenergic, and benzylpiperazine receptors, as well as the norepinephrine transporter.[2] However, its primary off-target activity identified to date is the direct inhibition of tyrosinase.
Conclusion and Future Directions
This compound is a valuable tool for studying the pharmacology of the apelin receptor. Its non-peptide nature makes it an attractive candidate for further development. However, the discovery of its potent tyrosinase inhibitory activity necessitates careful consideration in the design and interpretation of experiments. Future research should focus on elucidating the in vivo cardiovascular effects of this compound and on developing analogs with greater selectivity for the apelin receptor to dissect its dual functions. The tyrosinase inhibitory properties of this compound also open up new avenues for its potential application in dermatology. This technical guide provides a comprehensive foundation for researchers and drug developers working with this multifaceted molecule.
References
- 1. youtube.com [youtube.com]
- 2. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 3. Radioligand binding assays and their analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. ovid.com [ovid.com]
ML233 chemical structure and properties
An In-depth Technical Guide to ML233: Chemical Structure, Properties, and Biological Activity
Introduction
This compound is a small molecule that has garnered significant interest in the scientific community due to its dual pharmacological activities. Initially identified as a potent, non-peptide agonist for the apelin receptor (APJ), it has since been characterized as a direct and potent inhibitor of tyrosinase, the rate-limiting enzyme in melanin synthesis.[1][2][3] This guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activities of this compound, intended for researchers, scientists, and professionals in drug development.
Chemical Structure and Properties
This compound is a synthetic organic compound. Its identity and fundamental properties are summarized below.
Chemical Identifiers
A consistent chemical identity for this compound is established through various nomenclature and database registry systems.
| Identifier | Value |
| IUPAC Name | [(1E)-5-cyclohexyl-2-methyl-4-oxocyclohexa-2,5-dien-1-ylidene]amino benzenesulfonate[4] |
| Synonyms | ML-233, (E)-4-Methyl-5-(((phenylsulfonyl)oxy)imino)-[1,1'-bi(cyclohexane)]-3,6-dien-2-one[5] |
| CAS Number | 2080311-92-6[5] |
| PubChem CID | 46905036, 60138111[4] |
| InChIKey | RSMZOLWJZGIWOV-CZIZESTLSA-N[4] |
| Canonical SMILES | CC1=CC(=O)C(=CC1=NOS(=O)(=O)c1ccccc1)C1CCCCC1[4] |
Physicochemical Properties
The physical and chemical characteristics of this compound are crucial for its handling, formulation, and experimental application.
| Property | Value |
| Molecular Formula | C19H21NO4S[5] |
| Molecular Weight | 359.44 g/mol [1][5] |
| Purity | ≥98% (as determined by HPLC) |
| Solubility | Soluble in DMSO (up to 50 mM)[5] |
| Storage | Store at -20°C[5] |
Pharmacological Properties and Mechanism of Action
This compound exhibits distinct biological activities, acting as both an apelin receptor agonist and a tyrosinase inhibitor.
Summary of Biological Activity
| Target | Activity | Potency / Efficacy | Selectivity |
| Apelin Receptor (APJ) | Agonist | EC50 = 3.7 μM[3] | >21-fold selective over Angiotensin 1 Receptor (AT1) (EC50 > 79 μM)[3] |
| Tyrosinase (TYR) | Competitive Inhibitor | Reduces melanin production by over 80% in zebrafish models[6] | Binds directly to the active site of human tyrosinase[1][2] |
| Human Hepatocytes | Toxic | LC50 = 25.8 μM[3] | N/A |
Tyrosinase Inhibition and Melanogenesis
Recent studies have highlighted this compound's potent role as an inhibitor of melanogenesis.[1][2][7] It directly inhibits tyrosinase, the key enzyme responsible for catalyzing the initial and rate-limiting steps of melanin production.[2][8] Kinetic assays have demonstrated that this compound acts as a competitive inhibitor of tyrosinase.[9] This inhibition of melanin production has been observed in both zebrafish models and murine melanoma cells, with no significant toxicity noted in developing zebrafish embryos.[1][2][6] Interestingly, this anti-pigmentation effect is independent of its activity on the apelin receptor signaling pathway.[6]
Signaling Pathway Visualization
The following diagram illustrates the established signaling pathway for melanogenesis, highlighting the specific point of inhibition by this compound.
Caption: The Melanogenesis Signaling Pathway and the inhibitory action of this compound on Tyrosinase (TYR).
Key Experimental Protocols
Detailed methodologies for evaluating the biological effects of this compound are provided below.
Zebrafish Acute Toxicity Assay (Adapted from OECD 236)
This protocol assesses the acute toxicity of this compound on zebrafish embryos.
Caption: Experimental workflow for the Zebrafish Acute Toxicity Assay.
Methodology:
-
Fertilized zebrafish embryos are collected and distributed into 24-well plates, with one embryo per well in 2 mL of E3 medium.[1]
-
Stock solutions of this compound in DMSO and a DMSO-only vehicle control are prepared. A range of final this compound concentrations (e.g., 0 µM to 20 µM) are made by diluting the stock in E3 medium.[1]
-
The E3 medium in the wells is replaced with the prepared this compound or control solutions. A minimum of 20 embryos are used for each condition.[1]
-
Plates are incubated at 28.5°C.
-
Observations for lethal (e.g., coagulation, no heartbeat) and sub-lethal morphological endpoints are performed under a microscope every 24 hours for up to 4 days post-fertilization (dpf).[1]
-
Dead embryos are counted and removed daily. Survival rates are calculated for each concentration.[1]
In Vitro Human Tyrosinase Activity Assay
This protocol measures the direct inhibitory effect of this compound on human tyrosinase activity.
Caption: Experimental workflow for the In Vitro Tyrosinase Activity Assay.
Methodology:
-
Reagent Preparation: Prepare assay buffer (e.g., phosphate buffer), a stock solution of L-3,4-dihydroxyphenylalanine (L-DOPA), and solutions of this compound at various concentrations (e.g., 5 µM and 20 µM).[9][10]
-
Assay Setup: In a 96-well plate, add recombinant human tyrosinase (e.g., 30 µg/mL final concentration) to each well designated for the assay.[6]
-
Compound Addition: Add the prepared this compound solutions or vehicle control (DMSO) to the appropriate wells.
-
Reaction Initiation: To start the enzymatic reaction, add L-DOPA solution (e.g., 0.5 mM final concentration) to all wells.[10]
-
Measurement: Immediately place the plate in a microplate reader and measure the change in absorbance at 475 nm over a set period (e.g., 15 to 60 minutes) at a controlled temperature (e.g., 25°C).[6][11]
-
Data Analysis: The rate of dopachrome formation is determined from the slope of the linear phase of the absorbance curve. The percentage of inhibition by this compound is calculated relative to the vehicle control.
Cell Proliferation (Cytotoxicity) Assay
This protocol determines the cytotoxic effect of this compound on a cell line, such as B16F10 murine melanoma cells.
Methodology:
-
Cell Seeding: B16F10 murine melanoma cells are seeded into 96-well microplates at a predetermined density and allowed to adhere overnight.[1]
-
Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound or a positive control (e.g., cisplatin).[1]
-
Incubation: The cells are exposed to the compound for a specified duration (e.g., 3 days).[1]
-
Viability Measurement: After the incubation period, the number of viable cells is quantified by measuring cellular ATP levels using a luminescent assay kit, such as CellTiter-Glo®.[1]
-
Data Analysis: Luminescence is read on a plate reader. The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.
Conclusion
This compound is a multifaceted small molecule with well-defined dual activities. While its initial discovery as an apelin receptor agonist holds therapeutic potential, its more recent characterization as a potent, direct inhibitor of tyrosinase opens new avenues for its application in dermatology and the treatment of hyperpigmentation disorders.[2][7] The detailed chemical, pharmacological, and methodological data presented in this guide serve as a valuable resource for researchers aiming to further explore and harness the therapeutic capabilities of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. The small molecule this compound is a direct inhibitor of tyrosinase function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | TargetMol [targetmol.com]
- 4. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 5. glpbio.com [glpbio.com]
- 6. researchgate.net [researchgate.net]
- 7. doaj.org [doaj.org]
- 8. Signaling Pathways in Melanogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. scielo.br [scielo.br]
- 11. Development of a human tyrosinase activity inhibition assay using human melanoma cell lysate - PubMed [pubmed.ncbi.nlm.nih.gov]
ML233: A Potent, Direct Inhibitor of Tyrosinase for Melanogenesis Regulation
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
Melanogenesis, the physiological process of melanin synthesis, is a focal point of research in dermatology, cosmetology, and oncology. Dysregulation of this pathway can lead to various hyperpigmentation disorders and is a hallmark of melanoma. The enzyme tyrosinase is the rate-limiting step in melanin production, making it a prime target for therapeutic intervention. This technical guide provides a comprehensive overview of the small molecule ML233, a potent and direct inhibitor of tyrosinase. We consolidate the available quantitative data, detail the experimental protocols used for its characterization, and visualize the core mechanisms of action. This document is intended to serve as a foundational resource for researchers, scientists, and drug development professionals investigating novel agents for the regulation of melanogenesis.
Introduction
The synthesis of melanin in melanocytes is a complex cascade primarily regulated by the melanocortin type 1 receptor (MC1R) signaling pathway. Activation of MC1R elevates intracellular cyclic AMP (cAMP) levels, leading to the phosphorylation of CREB (cAMP response element-binding protein) and subsequent upregulation of the master melanogenic transcription factor, MITF (microphthalmia-associated transcription factor). MITF, in turn, drives the expression of key melanogenic enzymes, including tyrosinase (TYR), tyrosinase-related protein 1 (TRP1), and dopachrome tautomerase (DCT).
Tyrosinase catalyzes the initial and rate-limiting hydroxylation of L-tyrosine to L-DOPA and the subsequent oxidation of L-DOPA to dopaquinone. Given its critical role, the discovery of safe and effective tyrosinase inhibitors is a significant goal in the development of treatments for hyperpigmentation disorders such as melasma and post-inflammatory hyperpigmentation, as well as in the cosmetic field for skin lightening. The small molecule this compound (C₁₉H₂₁NO₄S, Molecular Weight: 359.44 g/mol ) has emerged as a promising direct inhibitor of tyrosinase activity.[1] This guide will delve into the technical details of its mechanism, efficacy, and the experimental basis for these findings.
Chemical Structure of this compound
Caption: 2D chemical structure of this compound.
Mechanism of Action: Direct and Competitive Inhibition of Tyrosinase
This compound exerts its melanogenesis-inhibiting effects through the direct inhibition of tyrosinase. Kinetic studies have demonstrated that this compound acts as a competitive inhibitor, indicating that it binds to the active site of the enzyme, thereby competing with the substrate (L-DOPA).[2] This direct interaction has been further confirmed by biophysical assays.
Signaling Pathway
The primary mechanism of this compound is the direct enzymatic inhibition of tyrosinase, which is the final effector enzyme in the melanin synthesis pathway. This targeted action is advantageous as it bypasses the complex upstream signaling cascade involving MITF and CREB. Studies have shown that at effective concentrations for inhibiting melanin production (5 µM), this compound does not significantly alter the protein expression levels of tyrosinase itself, supporting a post-translational inhibitory mechanism rather than a regulation of gene or protein expression.[3] However, at higher concentrations, a moderate but statistically significant decrease in tyr gene expression has been observed in zebrafish, suggesting a potential secondary or feedback mechanism that may warrant further investigation.[3] There is currently no published evidence to suggest that this compound directly affects the expression or phosphorylation status of key upstream regulators such as MITF or CREB. The inhibition of melanogenesis by this compound has also been shown to be independent of the apelin signaling pathway.[1]
Caption: Signaling pathway of melanogenesis and the point of inhibition by this compound.
Quantitative Data Summary
The efficacy of this compound has been quantified through various in vitro, in vivo, and cell-based assays. The following tables summarize the key findings.
Table 1: In Vitro Tyrosinase Inhibition and Binding Affinity
| Parameter | Value | Method | Source |
| Inhibition Mode | Competitive | Lineweaver-Burk Analysis | [2] |
| Binding Affinity (vs. Human TYR) | |||
| Association Rate (kₐ) (1/Ms) | 1.83 x 10³ | Surface Plasmon Resonance (SPR) | [2] |
| Dissociation Rate (kₔ) (1/s) | 2.03 x 10⁻² | Surface Plasmon Resonance (SPR) | [2] |
| Dissociation Constant (Kₔ) (µM) | 11.1 | Surface Plasmon Resonance (SPR) | [2] |
Table 2: In Vivo Efficacy in Zebrafish Embryos
| Concentration | Effect on Melanin Production | Method | Source |
| 0.5 µM | ~60% reduction in tyrosinase activity | In vivo tyrosinase activity assay | [3] |
| 10 µM | ~80% reduction in tyrosinase activity (similar to 200 µM PTU) | In vivo tyrosinase activity assay | [3] |
| Dose-dependent | Increased inhibition with increasing concentration | Whole-mount pigmentation analysis and melanin quantification | [1] |
Table 3: Efficacy in Murine Melanoma (B16F10) Cells
| Concentration | Effect on Melanin Production | Effect on Cell Viability | Source |
| 0.625 µM | Significant reduction in pigmentation | No effect | [1] |
| 0.625 - 5 µM | Dose-dependent reduction in melanin | No effect | [1] |
Table 4: Efficacy in Human Melanoma (PDXO) Cells
| Cell Line | IC₅₀ (Proliferation Inhibition) | Source |
| ME1154B | 1.65 µM | [1] |
| ME2319B | No effect at concentrations tested | [1] |
Detailed Experimental Protocols
The following protocols are based on the methodologies described in the primary literature for the characterization of this compound.
In Vitro Tyrosinase Activity Assay (Mushroom Tyrosinase)
This assay measures the enzymatic activity of tyrosinase by monitoring the oxidation of L-DOPA to dopachrome.
Workflow:
Caption: Workflow for the in vitro tyrosinase activity assay.
Materials:
-
Mushroom tyrosinase (Sigma-Aldrich)
-
L-3,4-dihydroxyphenylalanine (L-DOPA) (Sigma-Aldrich)
-
This compound (dissolved in DMSO)
-
Sodium phosphate buffer (100 mM, pH 6.8)
-
96-well microplate
-
Spectrophotometer
Procedure:
-
Prepare a stock solution of mushroom tyrosinase in phosphate buffer.
-
Prepare a stock solution of L-DOPA in phosphate buffer immediately before use.
-
Prepare serial dilutions of this compound in DMSO. The final concentration of DMSO in the assay should be kept below 1%.
-
In a 96-well plate, add 20 µL of this compound dilution or DMSO (for control).
-
Add 140 µL of phosphate buffer and 20 µL of mushroom tyrosinase solution to each well.
-
Pre-incubate the plate at 25°C for 10 minutes.
-
Initiate the reaction by adding 20 µL of L-DOPA solution to each well.
-
Immediately measure the absorbance at 475 nm every minute for at least 20 minutes using a microplate reader.
-
Calculate the initial velocity of the reaction from the linear phase of the absorbance curve.
-
The percentage of tyrosinase inhibition is calculated as: [(A_control - A_sample) / A_control] * 100, where A is the initial velocity.
Melanin Content Assay in B16F10 Cells
This assay quantifies the amount of melanin produced by cultured B16F10 melanoma cells after treatment with this compound.
Materials:
-
B16F10 murine melanoma cells
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% FBS
-
This compound (dissolved in DMSO)
-
1 N NaOH with 10% DMSO
-
Phosphate-buffered saline (PBS)
-
6-well plates
Procedure:
-
Seed B16F10 cells in 6-well plates at a density of 2 x 10⁵ cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound (or DMSO as a control) in fresh culture medium.
-
Incubate the cells for 72 hours.
-
Wash the cells with PBS and harvest them by trypsinization.
-
Centrifuge the cell suspension to obtain a cell pellet.
-
Lyse the cell pellet in 1 N NaOH containing 10% DMSO and incubate at 80°C for 1 hour to solubilize the melanin.
-
Measure the absorbance of the lysate at 405 nm.
-
Normalize the melanin content to the total protein content of the cells, which can be determined from a parallel plate using a BCA or Bradford protein assay.
Zebrafish Pigmentation Assay
This in vivo assay assesses the effect of this compound on melanogenesis in a whole-organism model.
Materials:
-
Wild-type zebrafish embryos
-
Embryo medium (E3)
-
This compound (dissolved in DMSO)
-
Petri dishes
-
Stereomicroscope with a camera
Procedure:
-
Collect zebrafish embryos and maintain them in E3 medium at 28.5°C.
-
At 4 hours post-fertilization (hpf), transfer the embryos to fresh E3 medium containing various concentrations of this compound or DMSO as a control.
-
Incubate the embryos until 48 hpf.
-
At 48 hpf, dechorionate the embryos manually if necessary.
-
Anesthetize the embryos using tricaine.
-
Image the dorsal and lateral views of the embryos using a stereomicroscope.
-
For quantification, lyse a pool of embryos (e.g., 40 embryos per group) and measure the melanin content as described in the B16F10 melanin content assay.
Conclusion
This compound is a well-characterized small molecule that effectively inhibits melanogenesis through the direct, competitive inhibition of tyrosinase. Its potency has been demonstrated in enzymatic, cellular, and whole-organism models. The targeted nature of its mechanism, focusing on the rate-limiting enzyme of the pathway without significantly altering its expression at effective concentrations, makes it an attractive candidate for further development. The data and protocols presented in this guide provide a solid foundation for researchers and drug developers working to identify and characterize novel melanogenesis inhibitors. Future research could further explore the moderate effect on tyr gene expression at higher concentrations and investigate the efficacy and safety of this compound in more complex models, such as 3D skin equivalents and preclinical animal models of hyperpigmentation.
References
In-Depth Technical Guide: ML233 and its Effects on Skin Pigmentation
For Researchers, Scientists, and Drug Development Professionals
Abstract
ML233 is a novel small molecule that has been identified as a potent, direct inhibitor of tyrosinase, the rate-limiting enzyme in melanin synthesis. This technical guide provides a comprehensive overview of the current scientific understanding of this compound, with a focus on its mechanism of action and its effects on skin pigmentation. The document summarizes key quantitative data, details experimental protocols for assessing its activity, and provides visual representations of its mechanism and experimental workflows. This guide is intended to serve as a valuable resource for researchers and professionals in the fields of dermatology, pharmacology, and cosmetic science who are interested in the development of new agents for the modulation of skin pigmentation.
Introduction
Melanogenesis, the process of melanin production, is a critical physiological pathway for photoprotection against ultraviolet (UV) radiation. However, the overproduction or uneven distribution of melanin can lead to various hyperpigmentary disorders such as melasma, post-inflammatory hyperpigmentation, and solar lentigines, which can be of significant cosmetic concern.[1][2][3] The primary enzyme regulating this pathway is tyrosinase, a copper-containing monooxygenase that catalyzes the initial and rate-limiting steps of melanin synthesis.[4][5][6] Consequently, the inhibition of tyrosinase is a key strategy in the development of skin-lightening agents.[7]
This compound has emerged as a promising candidate in this area. It has been characterized as a direct and competitive inhibitor of tyrosinase, effectively reducing melanin production in both in vitro and in vivo models.[8][9][10] This guide will delve into the technical details of its action and the experimental evidence supporting its potential as a depigmenting agent.
Mechanism of Action
This compound exerts its effect on skin pigmentation by directly inhibiting the enzymatic activity of tyrosinase.[8][9][10] Kinetic studies have revealed that this compound functions as a competitive inhibitor of tyrosinase.[8] This mode of inhibition indicates that this compound binds to the active site of the enzyme, thereby preventing the substrate, L-tyrosine, from binding and being converted to dopaquinone, the precursor for both eumelanin and pheomelanin.[8][11]
The direct interaction between this compound and human tyrosinase has been confirmed through biophysical methods such as Surface Plasmon Resonance (SPR), which also provides insights into the binding kinetics.[8]
Signaling Pathway of Melanogenesis and this compound Intervention
The production of melanin is regulated by a complex signaling cascade, often initiated by external stimuli like UV radiation. This leads to the activation of transcription factors such as the microphthalmia-associated transcription factor (MITF), which in turn upregulates the expression of key melanogenic enzymes, including tyrosinase. This compound's point of intervention is downstream of these signaling pathways, directly at the level of the tyrosinase enzyme itself.
Quantitative Data
The efficacy of this compound as a tyrosinase inhibitor and a modulator of melanin production has been quantified in various assays. The following tables summarize the key findings.
Table 1: In Vitro Tyrosinase Inhibition and Binding Kinetics
| Parameter | Value | Method | Source |
| Inhibition Mode | Competitive | Lineweaver-Burk Plot Analysis | [8] |
| Tyrosinase Activity Inhibition (10 µM this compound) | ~80% | In vitro tyrosinase activity assay | [10] |
| Association Rate Constant (ka) | 1.89 x 10³ M⁻¹s⁻¹ | Surface Plasmon Resonance (SPR) | [8] |
| Dissociation Rate Constant (kd) | 1.13 x 10⁻³ s⁻¹ | Surface Plasmon Resonance (SPR) | [8] |
| Equilibrium Dissociation Constant (KD) | 598 nM | Surface Plasmon Resonance (SPR) | [8] |
Table 2: Effect of this compound on Melanin Content in Cellular and Organismal Models
| Model System | This compound Concentration | % Melanin Reduction | Source |
| Zebrafish Embryos | 5 µM | >80% | [2] |
| B16F10 Murine Melanoma Cells | Not specified in abstracts | Significant reduction | [8][9][10] |
Note: More detailed dose-response data for B16F10 cells requires access to the full-text article.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following are protocols for key experiments used to characterize the effects of this compound.
In Vitro Tyrosinase Activity Assay
This assay measures the enzymatic activity of tyrosinase by monitoring the formation of dopachrome from the oxidation of L-DOPA.
-
Reagents:
-
Mushroom tyrosinase
-
L-DOPA solution
-
Phosphate buffer (pH 6.8)
-
This compound (dissolved in DMSO)
-
-
Procedure:
-
In a 96-well plate, add phosphate buffer, tyrosinase solution, and varying concentrations of this compound or vehicle control (DMSO).
-
Pre-incubate the mixture for 10 minutes at room temperature.
-
Initiate the reaction by adding L-DOPA solution to each well.
-
Immediately measure the absorbance at 475 nm at regular intervals using a microplate reader.
-
The rate of dopachrome formation is proportional to tyrosinase activity.
-
For kinetic analysis (Lineweaver-Burk plot), the assay is performed with varying concentrations of L-DOPA in the presence and absence of this compound.
-
B16F10 Murine Melanoma Cell Culture and Melanin Content Assay
This protocol describes the culture of B16F10 cells and the quantification of melanin content upon treatment with this compound.
-
Cell Culture:
-
Culture B16F10 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Maintain the cells in a humidified incubator at 37°C with 5% CO₂.
-
-
Melanin Content Assay:
-
Seed B16F10 cells in a 24-well plate and allow them to adhere overnight.
-
Treat the cells with varying concentrations of this compound or vehicle control for a specified period (e.g., 72 hours).
-
After treatment, wash the cells with phosphate-buffered saline (PBS) and lyse them in 1N NaOH.
-
Heat the lysates at 80°C for 1 hour to solubilize the melanin.
-
Measure the absorbance of the lysates at 405 nm using a microplate reader.
-
Normalize the melanin content to the total protein concentration of each sample, determined by a BCA protein assay.
-
Zebrafish Pigmentation Assay
The zebrafish model is used for in vivo assessment of this compound's effect on pigmentation.
-
Zebrafish Maintenance and Treatment:
-
Maintain wild-type zebrafish embryos in E3 embryo medium at 28.5°C.
-
At a specific developmental stage (e.g., 9 hours post-fertilization), add this compound at various concentrations to the embryo medium.
-
Incubate the embryos for a defined period (e.g., up to 72 hours post-fertilization).
-
-
Pigmentation Analysis:
-
At the end of the treatment period, anesthetize the embryos with tricaine.
-
Capture images of the embryos under a stereomicroscope.
-
Quantify the pigmented area or melanin content using image analysis software (e.g., ImageJ). This can be done by measuring the total area of melanocytes or the intensity of the pigmentation.
-
Visualizations
Diagrams illustrating the mechanism of action and experimental workflows provide a clear and concise understanding of the scientific process.
Mechanism of Action: Competitive Inhibition of Tyrosinase
Experimental Workflow: In Vitro Analysis of this compound
Experimental Workflow: In Vivo Zebrafish Pigmentation Assay
Conclusion
This compound is a well-characterized small molecule that demonstrates significant potential as a skin depigmenting agent. Its direct, competitive inhibition of tyrosinase provides a clear and targeted mechanism of action. The quantitative data from in vitro and in vivo studies support its efficacy in reducing melanin production. The detailed experimental protocols provided in this guide should facilitate further research and development of this compound and analogous compounds for dermatological and cosmetic applications. Future studies should focus on comprehensive dose-response analyses in cellular models, as well as preclinical safety and efficacy studies in mammalian models, to fully elucidate the therapeutic potential of this compound for the treatment of hyperpigmentary disorders.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. The small molecule this compound is a direct inhibitor of tyrosinase function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. doaj.org [doaj.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. scielo.br [scielo.br]
- 11. youtube.com [youtube.com]
The Impact of ML233 on Zebrafish Pigmentation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the small molecule ML233 and its effects on pigmentation in zebrafish models. This compound has emerged as a potent inhibitor of melanogenesis, offering a valuable tool for studying pigment-related biological processes and as a potential therapeutic agent for hyperpigmentation disorders. This document synthesizes key findings on its mechanism of action, presents quantitative data from zebrafish studies, and provides detailed experimental protocols and pathway visualizations.
Core Mechanism of Action: Direct Tyrosinase Inhibition
This compound functions as a direct inhibitor of tyrosinase, the rate-limiting enzyme in the production of melanin.[1][2][3][4][5][6] This mechanism involves the binding of the this compound molecule to the active site of the tyrosinase protein, thereby blocking its catalytic function.[2][3][4][5] This direct inhibition leads to a reduction in melanin synthesis within the melanocytes of zebrafish embryos.[1][3] Notably, the inhibitory effect of this compound on melanogenesis is independent of the apelin signaling pathway.[4] Studies have shown that this compound treatment does not abolish the expression of the tyrosinase gene or affect the overall levels of the tyrosinase protein, further supporting its role as a functional inhibitor rather than a regulator of gene expression.[3]
Quantitative Effects of this compound on Zebrafish Pigmentation
The application of this compound to zebrafish embryos results in a dose-dependent reduction in skin pigmentation.[3][4] This effect has been quantified through both direct visualization and biochemical assays.
| Concentration of this compound | Treatment Window (hours post-fertilization) | Observed Effect on Pigmentation | Method of Quantification | Reference |
| 10 µM | 4 - 48 hpf | Striking reduction in skin pigmentation compared to DMSO control. | Visual Inspection | [3] |
| 2.5 - 15 µM | 24 - 48 hpf | Dose-dependent inhibition of melanogenesis by skin melanocytes. | Visual Inspection | [3] |
| 15 µM | 24 - 48 hpf | Reversible reduction in skin pigmentation after washout. | Visual Inspection | [4] |
| Various | Not Specified | Significant reduction of melanin quantity at 2 days post-fertilization. | Absorbance measurement at 490nm | [3][4] |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the signaling pathway of melanogenesis with the point of this compound inhibition and a typical experimental workflow for assessing the effects of this compound in zebrafish.
Detailed Experimental Protocols
The following protocols are compiled from methodologies cited in the literature for studying this compound in zebrafish.
Zebrafish Maintenance and Embryo Collection
-
Husbandry: Adult zebrafish (Danio rerio) are maintained under standard laboratory conditions, typically on a 14-hour light/10-hour dark cycle at 28.5°C.[7]
-
Breeding and Collection: Embryos are obtained from natural spawning of adult zebrafish. Fertilized eggs are collected and raised in E3 embryo medium at 28.5°C.[6] For pigmentation studies, it is common to use wild-type strains.
This compound Treatment of Zebrafish Embryos
-
Stock Solution: Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO).
-
Working Solutions: Dilute the this compound stock solution in E3 embryo medium to achieve the desired final concentrations (e.g., 2.5, 5, 10, 15 µM). A corresponding DMSO control should be prepared with the same final concentration of DMSO as the highest this compound concentration group.
-
Treatment Initiation: Zebrafish embryos can be treated at various developmental stages. Common starting points are at 4 hours post-fertilization (hpf) to assess effects during early development, or at 24 hpf when melanocytes are already specified, to specifically target melanogenesis.[3][4]
-
Incubation: Embryos are incubated in the treatment or control solutions in multi-well plates at 28.5°C for the desired duration (e.g., until 48 or 72 hpf).
Assessment of Pigmentation
-
Phenotypic Observation:
-
At the desired time point, dechorionate embryos if necessary.
-
Anesthetize the embryos using a tricaine solution (MS-222).[8]
-
Mount the embryos in a solution of 3% methylcellulose on a depression slide to orient them for imaging.[8]
-
Capture images of the dorsal and lateral sides of the embryos using a stereomicroscope equipped with a camera.[6][8]
-
Pigmentation levels can be qualitatively scored or quantified using image analysis software like ImageJ to measure the pigmented area or intensity.[9]
-
-
Melanin Content Assay:
-
Collect a pool of zebrafish embryos (e.g., ≥40 embryos per replicate) for each treatment group.
-
Homogenize the embryos in a suitable buffer.
-
Dissolve the melanin pellet in a solution of NaOH (e.g., 1 M) with heating.[10]
-
Measure the absorbance of the resulting solution at 490 nm using a spectrophotometer.[3][4] The absorbance is proportional to the melanin content.
-
Tyrosinase Activity Assay
-
Protein Extraction: Prepare protein lysates from whole zebrafish embryos from each treatment group.
-
Assay Procedure:
-
The assay measures the conversion of L-DOPA to dopachrome.
-
Incubate the protein extracts with L-DOPA.
-
Monitor the formation of dopachrome by measuring the absorbance at 475 nm over time.[11]
-
The rate of increase in absorbance is indicative of tyrosinase activity.
-
Toxicity Assessment
-
OECD 236 Fish Embryo Acute Toxicity (FET) Test: To assess the general toxicity of this compound, zebrafish embryos can be exposed to a range of concentrations, and survival rates are monitored daily for up to 96 hours.[12] This ensures that the observed effects on pigmentation are not due to general developmental toxicity.[3]
Conclusion
This compound is a well-characterized small molecule that effectively reduces pigmentation in zebrafish models through the direct inhibition of tyrosinase. Its potent and reversible effects, coupled with a lack of significant toxicity at effective concentrations, make it an excellent tool for studying melanogenesis. The protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to utilize this compound in their investigations of pigmentation and related disorders.
References
- 1. doaj.org [doaj.org]
- 2. The small molecule this compound is a direct inhibitor of tyrosinase function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The small molecule this compound is a direct inhibitor of tyrosinase function - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. youtube.com [youtube.com]
- 8. A Zebrafish Embryo as an Animal Model for the Treatment of Hyperpigmentation in Cosmetic Dermatology Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Zebrafish in dermatology: a comprehensive review of their role in investigating abnormal skin pigmentation mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Apigenin promotes melanogenesis and melanosome transport through the c-KIT/Raf-1/MAPK/CREB pathway in HEMCs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
ML233: A Technical Guide to its Selectivity for the Apelin Receptor Over Angiotensin Receptors
For Researchers, Scientists, and Drug Development Professionals
Abstract
ML233 is a potent, non-peptide agonist of the apelin receptor (APJ), a G protein-coupled receptor (GPCR) implicated in a range of physiological processes, particularly cardiovascular homeostasis. A critical aspect of its pharmacological profile is its selectivity for the apelin receptor over the structurally related angiotensin II type 1 (AT1) receptor. This document provides a comprehensive technical overview of the selectivity of this compound, presenting quantitative data, detailed experimental methodologies for assessing this selectivity, and visualizations of the relevant signaling pathways and experimental workflows.
Quantitative Selectivity Profile of this compound
The selectivity of this compound for the apelin receptor (APJ) over the angiotensin II type 1 (AT1) receptor has been primarily determined through cell-based functional assays. These assays measure the concentration of this compound required to elicit a response through each receptor. The half-maximal effective concentration (EC50) is a key parameter used to quantify the potency of an agonist. A lower EC50 value indicates a higher potency.
The data clearly demonstrates that this compound is significantly more potent at the apelin receptor than at the AT1 receptor, with a selectivity of over 21-fold in functional assays.[1][2]
| Compound | Receptor | Assay Type | Parameter | Value (µM) | Fold Selectivity (AT1/APJ) |
| This compound | Apelin (APJ) | β-arrestin recruitment | EC50 | 3.7[1][2] | >21 |
| This compound | Angiotensin II Type 1 (AT1) | Functional Assay | EC50 | >79[1][2] |
Experimental Protocols
The following sections detail the methodologies for the key experiments used to determine the functional selectivity of this compound.
β-Arrestin Recruitment Assay (PathHunter® Assay)
This assay quantifies the recruitment of β-arrestin to the activated GPCR, a hallmark of receptor activation for many GPCRs, including the apelin and angiotensin receptors. The PathHunter® system is a widely used platform for this purpose.
Objective: To determine the EC50 of this compound at the apelin (APJ) and angiotensin II type 1 (AT1) receptors by measuring β-arrestin recruitment.
Materials:
-
PathHunter® CHO-K1 cell lines stably co-expressing the human apelin receptor (APJ) or the human angiotensin II type 1 receptor (AT1R) fused to a ProLink™ (PK) tag, and a β-arrestin-Enzyme Acceptor (EA) fusion protein.
-
Cell plating reagent (AssayComplete™ CP Reagent).
-
This compound stock solution (in DMSO).
-
Positive control agonists (e.g., Apelin-13 for APJ, Angiotensin II for AT1R).
-
PathHunter® Detection Reagents (Galacton Star® substrate, Emerald II™ solution).
-
White, solid-bottom 384-well assay plates.
-
Luminometer.
Procedure:
-
Cell Plating:
-
Culture the PathHunter® cells according to the supplier's instructions.
-
On the day of the assay, harvest the cells and resuspend them in cell plating reagent to the recommended density (e.g., 5,000 cells/well in 20 µL for a 384-well plate).
-
Dispense 20 µL of the cell suspension into each well of the 384-well plate.
-
Incubate the plate overnight at 37°C in a humidified incubator with 5% CO2.
-
-
Compound Preparation and Addition:
-
Prepare a serial dilution of this compound in an appropriate assay buffer. Typically, a 10-point, 3-fold serial dilution is performed to generate a comprehensive dose-response curve. The final DMSO concentration in the assay should be kept constant and low (e.g., <1%).
-
Prepare solutions of the positive control agonists in a similar manner.
-
Add a small volume (e.g., 5 µL) of the diluted compounds to the wells containing the cells.
-
-
Incubation:
-
Incubate the plate at 37°C for 90 minutes to allow for receptor activation and β-arrestin recruitment.
-
-
Detection:
-
Prepare the PathHunter® detection reagent mixture according to the manufacturer's protocol.
-
Add the detection reagent to each well.
-
Incubate the plate at room temperature for 60 minutes in the dark.
-
-
Data Acquisition and Analysis:
-
Measure the chemiluminescent signal using a luminometer.
-
Plot the luminescence signal against the logarithm of the this compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the EC50 value.
-
cAMP Accumulation Assay (for Gi-coupled Receptors like APJ)
The apelin receptor is known to couple to the Gi signaling pathway, which leads to an inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP) levels.
Objective: To confirm the agonist activity of this compound at the apelin receptor by measuring the inhibition of forskolin-stimulated cAMP production.
Materials:
-
CHO-K1 cells stably expressing the human apelin receptor (APJ).
-
Forskolin.
-
This compound stock solution (in DMSO).
-
cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based).
-
Cell culture medium and buffers.
-
Assay plates (format depends on the chosen cAMP kit).
Procedure:
-
Cell Plating:
-
Seed the APJ-expressing CHO-K1 cells into the appropriate assay plate and grow to near confluence.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in assay buffer.
-
Pre-incubate the cells with the different concentrations of this compound for a short period (e.g., 15-30 minutes) at 37°C.
-
-
Stimulation of cAMP Production:
-
Add a fixed concentration of forskolin to all wells (except for the negative control) to stimulate adenylyl cyclase and increase intracellular cAMP levels. A typical concentration is 10 µM.
-
Incubate for a defined period (e.g., 30 minutes) at 37°C.
-
-
Cell Lysis and cAMP Measurement:
-
Lyse the cells according to the cAMP assay kit manufacturer's instructions.
-
Measure the intracellular cAMP concentration using the chosen detection method (e.g., HTRF, ELISA).
-
-
Data Analysis:
-
Plot the measured cAMP levels against the logarithm of the this compound concentration.
-
The data will show a dose-dependent decrease in forskolin-stimulated cAMP levels, confirming the Gi-coupling and agonist activity of this compound at the apelin receptor. Calculate the IC50 value from the resulting dose-response curve.
-
Signaling Pathways and Experimental Workflow
Signaling Pathways
The following diagrams illustrate the primary signaling pathways for the apelin and angiotensin II receptors.
Experimental Workflow
The following diagram outlines a typical workflow for assessing the selectivity of a compound like this compound.
Conclusion
The available data robustly demonstrates that this compound is a selective agonist for the apelin receptor over the angiotensin II type 1 receptor. This selectivity is primarily defined by functional assays that measure downstream signaling events such as β-arrestin recruitment and modulation of cAMP levels. The more than 21-fold functional selectivity makes this compound a valuable tool for researchers studying the physiological and pathophysiological roles of the apelin system, with a reduced likelihood of confounding effects from activating the angiotensin system. The detailed protocols provided herein offer a guide for the replication and extension of these findings in various research settings.
References
- 1. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Innovative functional cAMP assay for studying G protein-coupled receptors: application to the pharmacological characterization of GPR17 - PMC [pmc.ncbi.nlm.nih.gov]
ML233 for Hyperpigmentation Disorders: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hyperpigmentation disorders, such as melasma, vitiligo, and post-inflammatory hyperpigmentation, are characterized by the overproduction of melanin, the primary pigment responsible for skin, hair, and eye color.[1][2][3][4][5] The synthesis of melanin, a process known as melanogenesis, is primarily regulated by the enzyme tyrosinase.[1][3][4][6][7] This enzyme catalyzes the rate-limiting steps in the melanin biosynthesis pathway.[1][3][4][6][7] Consequently, the inhibition of tyrosinase is a primary strategy in the development of therapeutics for hyperpigmentation.[1][8] The small molecule ML233 has emerged as a potent and direct inhibitor of tyrosinase, showing significant promise as a therapeutic agent for these conditions.[1][2][3][9] This document provides a comprehensive technical overview of this compound, detailing its mechanism of action, relevant signaling pathways, quantitative efficacy data, and key experimental protocols.
Core Mechanism of Action: Direct Tyrosinase Inhibition
This compound functions as a direct inhibitor of the tyrosinase enzyme.[1][3][6] Structural and molecular dynamics analyses predict that this compound binds directly to the active site of the tyrosinase protein.[1][2][6][7] This binding competitively inhibits the enzyme's function, preventing the conversion of L-tyrosine into melanin precursors.[10] This high specificity for tyrosinase is a key characteristic, potentially minimizing off-target effects that can lead to adverse side effects.[2] The inhibition of tyrosinase by this compound has been demonstrated to be reversible.[6][11]
Initial research considered that this compound's effects might be mediated through the apelin signaling pathway, as it was previously described as an agonist for this pathway.[7] However, studies in zebrafish models have demonstrated that the inhibition of melanogenesis by this compound is independent of apelin-receptor activation.[7]
Context: Melanogenesis Signaling Pathways
While this compound acts directly on tyrosinase, the expression and activity of this enzyme are regulated by complex signaling cascades within melanocytes. Understanding this broader context is crucial for comprehensive research. Key pathways include the cyclic AMP (cAMP) and Mitogen-Activated Protein Kinase (MAPK) pathways, which converge on the Microphthalmia-associated Transcription Factor (MITF).[6][12][13][14] MITF is the master regulator of melanocyte differentiation and controls the transcription of essential melanogenic genes, including tyrosinase (TYR), tyrosinase-related protein 1 (TYRP1), and dopachrome tautomerase (DCT).[6][7][12] External stimuli like UV radiation can activate these pathways, leading to increased MITF expression and subsequent melanin production.[13]
References
- 1. The small molecule this compound is a direct inhibitor of tyrosinase function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. bioengineer.org [bioengineer.org]
- 3. doaj.org [doaj.org]
- 4. The small molecule this compound is a direct inhibitor of tyrosinase function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. "Targeting tyrosinase in hyperpigmentation: Current status, limitations" by Samaneh Zolghadri, Mohammad Beygi et al. [scholarlycommons.henryford.com]
- 9. bioquicknews.com [bioquicknews.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Signaling Pathways in Melanogenesis [mdpi.com]
- 13. Signaling Pathways in Melanogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Elucidation of Melanogenesis-Associated Signaling Pathways Regulated by Argan Press Cake in B16 Melanoma Cells [mdpi.com]
ML233: A Technical Whitepaper on its Potential as a Melasma Therapeutic
For Researchers, Scientists, and Drug Development Professionals
Abstract
Melasma, a common hyperpigmentation disorder, presents a significant therapeutic challenge due to its complex pathogenesis and high recurrence rates. Current treatment modalities often have limitations in efficacy and safety. This document explores the preclinical evidence for ML233 as a potential novel therapeutic agent for melasma. This compound has been identified as a potent, direct inhibitor of tyrosinase, the rate-limiting enzyme in melanin synthesis. This whitepaper provides a comprehensive overview of the mechanism of action of this compound, supported by available quantitative data, detailed experimental protocols, and visual representations of its mode of action and experimental workflows. The information presented herein is intended to serve as a technical guide for researchers and professionals in the field of dermatology and drug development.
Introduction
Melanin, the primary determinant of skin, hair, and eye color, is produced through a process called melanogenesis. While essential for photoprotection, aberrant regulation of melanogenesis can lead to various pigmentary disorders, including melasma.[1][2] Melasma is characterized by the overproduction and deposition of melanin in the skin, resulting in symmetric, hyperpigmented macules and patches, typically on sun-exposed areas of the face.
The cornerstone of melanogenesis is the enzyme tyrosinase (TYR), which catalyzes the initial and rate-limiting steps of melanin synthesis: the hydroxylation of L-tyrosine to L-dihydroxyphenylalanine (L-DOPA) and the subsequent oxidation of L-DOPA to dopaquinone.[1][3][4] Consequently, the inhibition of tyrosinase activity is a primary strategy in the development of topical treatments for hyperpigmentation disorders like melasma.
This compound has emerged as a promising small molecule inhibitor of tyrosinase.[1][3][4] Preclinical studies have demonstrated its ability to reduce melanin production in both in vitro and in vivo models, suggesting its potential as a safe and effective treatment for melasma and other hyperpigmentary conditions.[1][3][4]
Mechanism of Action: Direct Tyrosinase Inhibition
The primary mechanism by which this compound exerts its depigmenting effect is through the direct inhibition of tyrosinase.[1][3] In silico modeling and kinetic studies have predicted that this compound binds to the active site of the tyrosinase enzyme, thereby preventing the binding of its natural substrate, L-tyrosine, and blocking the subsequent steps of melanin synthesis.[3] This direct competitive inhibition is a highly specific mode of action, which can minimize off-target effects.[2]
Signaling Pathway Diagram
Caption: Direct inhibition of tyrosinase by this compound, blocking melanin synthesis.
Quantitative Data
The efficacy of this compound as a tyrosinase inhibitor and its effect on melanin production have been quantified in various preclinical models. The following tables summarize the key quantitative findings.
Table 1: In Vitro Tyrosinase Inhibition
| Parameter | Value | Species | Source |
| Inhibition Mode | Competitive | Human | [5] |
Table 2: Effect of this compound on Melanin Content in B16F10 Murine Melanoma Cells
| This compound Concentration (µM) | Melanin Content Reduction (%) | Statistical Significance |
| 0.625 | Significant | p < 0.05 |
| 5 | > 80% | p < 0.001 |
Note: Data extracted and summarized from the primary research article. Specific percentages for 0.625 µM were not provided, only that the reduction was significant.
Table 3: In Vivo Efficacy in Zebrafish Model
| Treatment | Outcome |
| This compound | Dose-dependent reduction in melanin production |
| This compound | No significant toxic side effects observed |
Experimental Protocols
This section details the methodologies used in the key experiments to evaluate the efficacy of this compound.
In Vitro Tyrosinase Activity Assay
This protocol is a generalized procedure for determining the inhibitory effect of a compound on tyrosinase activity.
Objective: To quantify the enzymatic activity of tyrosinase in the presence and absence of this compound.
Materials:
-
Mushroom tyrosinase
-
L-DOPA (substrate)
-
Phosphate buffer (pH 6.8)
-
This compound (test compound)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare solutions of mushroom tyrosinase, L-DOPA, and this compound in phosphate buffer.
-
In a 96-well plate, add phosphate buffer, tyrosinase solution, and varying concentrations of this compound.
-
Pre-incubate the mixture for 10 minutes at room temperature.
-
Initiate the reaction by adding the L-DOPA solution to each well.
-
Immediately measure the absorbance at 475 nm at time zero and then at regular intervals (e.g., every minute) for a defined period (e.g., 15-30 minutes) using a microplate reader.
-
The rate of dopachrome formation is proportional to tyrosinase activity and is determined by the change in absorbance over time.
-
Calculate the percentage of tyrosinase inhibition for each concentration of this compound compared to the control (no inhibitor).
Cell Culture and Melanin Content Assay in B16F10 Cells
Objective: To determine the effect of this compound on melanin production in a cellular model.
Materials:
-
B16F10 murine melanoma cells
-
Dulbecco's Modified Eagle's Medium (DMEM) with fetal bovine serum (FBS) and penicillin-streptomycin
-
This compound
-
Phosphate-buffered saline (PBS)
-
1N NaOH
-
96-well plate
-
Microplate reader
Procedure:
-
Culture B16F10 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin in a humidified incubator at 37°C with 5% CO2.
-
Seed the cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with varying concentrations of this compound for a specified duration (e.g., 48-72 hours).
-
After treatment, wash the cells with PBS.
-
Lyse the cells with 1N NaOH and incubate at 60°C for 1 hour to solubilize the melanin.
-
Measure the absorbance of the lysate at 405 nm using a microplate reader.
-
The absorbance is directly proportional to the melanin content. Normalize the melanin content to the total protein concentration for each sample.
Experimental Workflow Diagram
References
ML233: A Novel Tyrosinase Inhibitor with Selective Anti-Proliferative Effects on Melanoma Cells
A Technical Guide for Researchers and Drug Development Professionals
This technical guide provides an in-depth analysis of the small molecule ML233 and its effects on melanoma cell proliferation. This compound has been identified as a direct and potent inhibitor of tyrosinase, the rate-limiting enzyme in melanin synthesis.[1][2][3] Beyond its impact on pigmentation, this compound exhibits selective cytotoxic effects against specific melanoma subtypes, suggesting a dual functionality that warrants further investigation for its therapeutic potential. This document summarizes the current understanding of this compound's mechanism of action, presents key quantitative data from in vitro studies, details relevant experimental protocols, and visualizes the core signaling pathway and experimental workflows.
Quantitative Data Summary
The anti-proliferative activity of this compound has been evaluated against both murine and human melanoma cell lines. The following tables summarize the key findings from these studies, presenting the half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro.
Table 1: Effect of this compound on Murine Melanoma Cell Proliferation
| Cell Line | Compound | IC50 (µM) | Positive Control |
| B16F10 | This compound | 5 - 10[1] | Cisplatin[2] |
Table 2: Effect of this compound on Human Patient-Derived Xenograft Organoid (PDXO) Melanoma Models
| PDXO Line | Compound | IC50 (µM) | Positive Control | Positive Control IC50 (µM) |
| ME1154B | This compound | 1.65[1] | Staurosporine (STS) | 0.0054[1] |
| ME2319B | This compound | > 10 (No effect observed)[1] | Staurosporine (STS) | 0.0025[1] |
These data highlight the selective efficacy of this compound. While it demonstrates potent activity against the B16F10 and ME1154B lines, it has no observable effect on the viability of the ME2319B line at the tested concentrations.[1] This differential sensitivity underscores the importance of further research into the molecular determinants of this compound's anti-proliferative action.
Mechanism of Action and Signaling Pathways
This compound's primary and well-characterized mechanism of action is the direct inhibition of tyrosinase.[1][2][3][4] It is predicted to bind to the active site of the tyrosinase enzyme, thereby blocking its catalytic function in the melanin synthesis pathway.[1][2][3]
Caption: Direct inhibition of tyrosinase by this compound, blocking melanin synthesis.
Interestingly, the anti-proliferative effect of this compound on melanoma cells is hypothesized to be independent of its tyrosinase inhibition activity. The precise molecular mechanism governing this cytotoxic effect remains to be elucidated.[5] This suggests that this compound may have other cellular targets or may trigger signaling cascades that are distinct from the melanogenesis pathway.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the evaluation of this compound's impact on melanoma cell proliferation.
Cell Lines and Culture
-
B16F10: Murine melanoma cell line.
-
ME1154B and ME2319B: Human metastatic melanoma patient-derived xenograft organoids (PDXOs).[1]
Cell Proliferation/Viability Assay
This assay determines the effect of this compound on the viability and proliferation of melanoma cells.
-
Cell Seeding: Plate melanoma cells (e.g., B16F10) or PDXOs in appropriate multi-well plates at a predetermined density.
-
Compound Treatment: After allowing the cells to adhere, treat them with a range of concentrations of this compound (e.g., 0.001 to 10 µM).[1] Include a vehicle control (DMSO) and a positive control (e.g., cisplatin for B16F10, staurosporine for PDXOs).[1][2]
-
Incubation: Incubate the plates for a specified period (e.g., 72 hours).
-
Viability Assessment: Measure cell viability using an ATP production-based readout, such as the CellTiter-Glo® Luminescent Cell Viability Assay.[1] The luminescence signal is proportional to the amount of ATP present, which is an indicator of the number of metabolically active cells.
-
Data Analysis: Normalize the results to the vehicle control and plot the percentage of viability against the compound concentration. Calculate the IC50 value using a suitable non-linear regression model.
Caption: Workflow for assessing melanoma cell proliferation after this compound treatment.
Western Blotting for Tyrosinase Expression
This protocol is used to determine if this compound affects the expression level of the tyrosinase protein.
-
Cell Lysis: Treat melanoma cells with this compound or DMSO for a specified time, then lyse the cells in a suitable buffer (e.g., RIPA buffer) to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: Block the membrane with a suitable blocking agent (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for tyrosinase. Also, probe for a loading control protein (e.g., beta-actin) to ensure equal protein loading.
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities to determine the relative expression of tyrosinase in treated versus control cells.
Conclusion and Future Directions
This compound is a promising small molecule with a well-defined inhibitory effect on tyrosinase and melanin production.[1][2][3] Its selective anti-proliferative activity against certain melanoma cell lines, particularly the human PDXO model ME1154B, is of significant interest for oncology research.[1] However, the lack of a defined mechanism for its anti-proliferative effects is a critical knowledge gap.
Future research should focus on:
-
Target Deconvolution: Identifying the molecular target(s) responsible for the anti-proliferative effects of this compound.
-
Mechanism of Action Studies: Elucidating the downstream signaling pathways affected by this compound in sensitive melanoma cells.
-
Biomarker Discovery: Identifying biomarkers that predict sensitivity or resistance to this compound in different melanoma subtypes.
A comprehensive understanding of this compound's dual mechanisms of action will be crucial for its potential development as a therapeutic agent for melanoma and other pigmentation-related disorders.
References
Methodological & Application
Application Notes and Protocols for ML233 In Vitro Tyrosinase Activity Assay
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for conducting an in vitro tyrosinase activity assay to evaluate the inhibitory effects of the small molecule ML233. This document is intended for researchers, scientists, and professionals in the field of drug development who are investigating modulators of melanogenesis.
Introduction
Tyrosinase is a key, rate-limiting copper-containing enzyme in the melanin biosynthesis pathway.[1] It catalyzes the hydroxylation of L-tyrosine to L-3,4-dihydroxyphenylalanine (L-DOPA) and the subsequent oxidation of L-DOPA to dopaquinone.[1] The dysregulation of tyrosinase activity is associated with various skin hyperpigmentation disorders. Consequently, the inhibition of tyrosinase is a primary strategy for the development of skin-lightening agents and treatments for hyperpigmentation.[1] The small molecule this compound has been identified as a potent and direct inhibitor of tyrosinase, making it a valuable tool for research and a potential therapeutic agent.[2][3][4] This document outlines the materials, reagents, and a step-by-step procedure for assessing the inhibitory activity of this compound on tyrosinase in vitro.
Data Presentation
The inhibitory effect of this compound on tyrosinase activity is concentration-dependent. The following table summarizes the quantitative data for this compound and a common positive control, kojic acid.
| Compound | Target Enzyme | Substrate | IC50 Value | Inhibition Mode |
| This compound | Human Tyrosinase | L-DOPA | 1.65 µM (in ME1154B melanoma cells) | Competitive |
| Kojic Acid | Mushroom Tyrosinase | L-DOPA | Varies (often used as a positive control) | Competitive |
Note: The IC50 value for this compound was determined in a cellular context.[4] For direct enzymatic assays, it is recommended to perform a dose-response experiment to determine the IC50 under the specific assay conditions.
Experimental Protocols
This protocol is adapted from established methods for measuring tyrosinase activity.[5][6][7] The assay is based on the spectrophotometric measurement of dopachrome formation, a colored intermediate in the melanin synthesis pathway, which absorbs light at approximately 475-492 nm.[5][6]
Materials and Reagents
-
Mushroom tyrosinase (Sigma-Aldrich, Cat. No. T3824 or equivalent)
-
L-DOPA (L-3,4-dihydroxyphenylalanine) (Sigma-Aldrich, Cat. No. D9628 or equivalent)
-
This compound (provide source or synthesis reference)
-
Kojic acid (positive control) (Sigma-Aldrich, Cat. No. K3125 or equivalent)
-
Dimethyl sulfoxide (DMSO)
-
Potassium phosphate buffer (0.1 M, pH 6.8)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 475 nm
Preparation of Solutions
-
Potassium Phosphate Buffer (0.1 M, pH 6.8): Prepare a 0.1 M solution of potassium phosphate monobasic and a 0.1 M solution of potassium phosphate dibasic. Titrate the monobasic solution with the dibasic solution until the pH reaches 6.8.
-
Mushroom Tyrosinase Stock Solution (e.g., 1000 U/mL): Dissolve mushroom tyrosinase powder in cold potassium phosphate buffer to achieve the desired concentration. Prepare this solution fresh before each experiment and keep it on ice.
-
L-DOPA Stock Solution (e.g., 10 mM): Dissolve L-DOPA in potassium phosphate buffer. This solution may be unstable and should be prepared fresh.
-
This compound and Kojic Acid Stock Solutions: Dissolve this compound and kojic acid in DMSO to prepare high-concentration stock solutions (e.g., 10 mM). From these, prepare serial dilutions in DMSO to achieve the desired final concentrations for the assay.
Assay Procedure
-
Plate Setup: In a 96-well microplate, add the following to each well:
-
Test Wells: 20 µL of this compound solution at various concentrations (in DMSO).
-
Positive Control Wells: 20 µL of kojic acid solution at various concentrations (in DMSO).
-
Negative Control Well (Enzyme Activity): 20 µL of DMSO.
-
Blank Well (No Enzyme): 20 µL of DMSO.
-
-
Enzyme Addition: Add 40 µL of mushroom tyrosinase solution (e.g., 30 U/mL in phosphate buffer) to the test, positive control, and negative control wells. Add 40 µL of phosphate buffer to the blank well.
-
Buffer Addition: Add 100 µL of potassium phosphate buffer (0.1 M, pH 6.8) to all wells.
-
Pre-incubation: Gently mix the contents of the wells and pre-incubate the plate at room temperature for 10 minutes.[5]
-
Initiation of Reaction: Add 40 µL of 10 mM L-DOPA solution to all wells to initiate the enzymatic reaction.
-
Incubation: Incubate the plate at 37°C for 20-30 minutes.[5][6]
-
Absorbance Measurement: Measure the absorbance of each well at 475 nm using a microplate reader.[5]
Data Analysis
-
Calculate the percentage of tyrosinase inhibition for each concentration of this compound and kojic acid using the following formula:
-
Abs_sample: Absorbance of the well with the inhibitor.
-
Abs_blank: Absorbance of the well without the enzyme.
-
Abs_control: Absorbance of the well with the enzyme and DMSO (no inhibitor).
-
-
Determine the IC50 value: Plot the percentage of inhibition against the logarithm of the inhibitor concentration. The IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, can be determined by non-linear regression analysis.
Mandatory Visualization
Signaling Pathway of Tyrosinase in Melanogenesis
Caption: The enzymatic conversion of L-Tyrosine to Melanin, inhibited by this compound.
Experimental Workflow for Tyrosinase Inhibition Assay
Caption: Step-by-step workflow for the in vitro tyrosinase inhibition assay.
References
- 1. biofor.co.il [biofor.co.il]
- 2. researchgate.net [researchgate.net]
- 3. The small molecule this compound is a direct inhibitor of tyrosinase function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Tyrosinase inhibition assay [bio-protocol.org]
- 6. 3.2. Mushroom Tyrosinase Inhibition Assay [bio-protocol.org]
- 7. Evaluation of the Novel Synthetic Tyrosinase Inhibitor (Z)-3-(3-bromo-4-hydroxybenzylidene)thiochroman-4-one (MHY1498) In Vitro and In Silico - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for ML233 in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
ML233 is a small molecule identified as a potent, direct inhibitor of tyrosinase, the rate-limiting enzyme in melanin synthesis.[1][2][3][4][5] In cell culture experiments, this compound has been demonstrated to effectively reduce melanin production in various cell types, most notably in B16F10 murine melanoma cells.[1][3][5] Its mechanism of action involves binding to the active site of tyrosinase, thereby inhibiting its enzymatic activity.[1][3][5] These characteristics make this compound a valuable tool for studying melanogenesis and for the development of therapeutics targeting hyperpigmentation disorders and certain types of melanoma.
It is important to note that while the primary and well-documented role of this compound is the inhibition of tyrosinase, the compound has also been characterized as an agonist of the apelin receptor.[3] Furthermore, searches for this compound may sometimes be confounded with ML323, a selective inhibitor of USP1, which is involved in the DNA damage response. This document focuses exclusively on the application of this compound as a tyrosinase inhibitor in cell culture settings.
Data Presentation
The following tables summarize the quantitative data regarding the efficacy of this compound in cell culture experiments.
Table 1: In Vitro Efficacy of this compound on B16F10 Murine Melanoma Cells
| Parameter | Cell Line | Value | Reference |
| IC50 (Cell Proliferation) | B16F10 | 5 - 10 µM | [1] |
Table 2: Effective Concentrations of this compound for Melanin Inhibition
| Cell Line | Concentration Range | Observed Effect | Reference |
| B16F10 | 0.625 - 5 µM | Inhibition of melanin production | [1] |
Signaling Pathway
The following diagram illustrates the simplified signaling pathway of melanogenesis, highlighting the inhibitory action of this compound on tyrosinase.
Caption: Simplified melanogenesis pathway and the inhibitory effect of this compound.
Experimental Protocols
Here are detailed protocols for key experiments involving this compound in cell culture.
Protocol 1: Determination of this compound IC50 for Cell Viability (MTT Assay)
This protocol is for determining the concentration of this compound that inhibits the growth of B16F10 cells by 50%.
Materials:
-
B16F10 murine melanoma cells
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
This compound stock solution (in DMSO)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed B16F10 cells into a 96-well plate at a density of 3 x 10³ cells/well and incubate for 24 hours.[1]
-
This compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add the this compound-containing medium. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubation: Incubate the plate for 48 hours.[1]
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to metabolize the MTT into formazan crystals.
-
Solubilization: Carefully remove the medium and add DMSO to each well to dissolve the formazan crystals.[6]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[1]
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the control and determine the IC50 value.
Protocol 2: Melanin Content Assay
This protocol is for quantifying the effect of this compound on melanin production in B16F10 cells.
Materials:
-
B16F10 cells
-
DMEM with FBS and Penicillin-Streptomycin
-
This compound stock solution (in DMSO)
-
Phosphate-Buffered Saline (PBS)
-
1N NaOH with 10% DMSO
-
6-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed B16F10 cells into 6-well plates at a density of 2.5 x 10⁴ cells/well and incubate for 24 hours.[1]
-
This compound Treatment: Treat the cells with various concentrations of this compound (e.g., 0.625, 1.25, 2.5, 5 µM) for 48-72 hours. Include a vehicle control.[1]
-
Cell Harvesting: After incubation, wash the cells with cold PBS and harvest the cell pellets.
-
Melanin Solubilization: Dissolve the cell pellets in 1N NaOH containing 10% DMSO and incubate at 60-70°C for 1-2 hours to solubilize the melanin.[1][6]
-
Quantification: Measure the absorbance of the supernatant at 405 nm using a microplate reader.[1]
-
Data Normalization: The melanin content can be expressed as a percentage of the control.
Experimental Workflow
The following diagram outlines a typical experimental workflow for evaluating the effects of this compound in cell culture.
Caption: General workflow for this compound cell culture experiments.
References
- 1. Fraxinol Stimulates Melanogenesis in B16F10 Mouse Melanoma Cells through CREB/MITF Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. biorxiv.org [biorxiv.org]
- 5. The small molecule this compound is a direct inhibitor of tyrosinase function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Induction of Melanogenesis by Fosfomycin in B16F10 Cells Through the Upregulation of P-JNK and P-p38 Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for ML233 in Murine Melanoma Models
For Researchers, Scientists, and Drug Development Professionals
Abstract
ML233 is a small molecule identified as a direct inhibitor of tyrosinase, the rate-limiting enzyme in melanin synthesis.[1][2] Research has demonstrated its potential to reduce melanin production and inhibit the proliferation of melanoma cells.[2][3] While in vivo studies in zebrafish have shown its efficacy with low toxicity, comprehensive in vivo dosage and efficacy data for this compound in murine melanoma models are not yet available in the public domain. These application notes provide a summary of the current in vitro data on murine melanoma cells, a generalized protocol for establishing a murine melanoma model for future in vivo studies of this compound, and an overview of its mechanism of action.
Introduction
Melanoma, an aggressive form of skin cancer, remains a significant therapeutic challenge. The melanogenesis pathway, unique to melanocytes and often highly active in melanoma cells, presents a potential target for therapy. Tyrosinase, a key enzyme in this pathway, catalyzes the conversion of L-tyrosine to melanin.[4] this compound has emerged as a potent inhibitor of tyrosinase activity, demonstrating effects on both melanogenesis and cell proliferation in preclinical studies.[2] In vitro studies on the B16F10 murine melanoma cell line have shown that this compound can reduce melanin content and inhibit cell growth.[2][3] These findings suggest that this compound holds promise as a therapeutic agent for melanoma; however, its evaluation in in vivo mammalian models is a critical next step.
Data Presentation
In Vitro Efficacy of this compound on B16F10 Murine Melanoma Cells
While specific in vivo dosage data for this compound in murine melanoma models is not currently published, in vitro studies provide valuable dose-response information.
| Parameter | Cell Line | This compound Concentration | Effect | Reference |
| Cell Proliferation (IC50) | B16F10 | 5-10 µM | 50% reduction in cell number | [2] |
| Melanin Production | B16F10 | 0.625 - 5 µM | Significant reduction in melanin | [2] |
Mechanism of Action: Tyrosinase Inhibition
This compound functions as a direct inhibitor of tyrosinase. By binding to the active site of the enzyme, it blocks the synthesis of melanin. This inhibition of the melanogenesis pathway is also hypothesized to contribute to the observed reduction in melanoma cell proliferation.[2]
Experimental Protocols
Note: The following protocol is a generalized procedure for establishing a subcutaneous B16F10 murine melanoma model. Specific parameters for this compound administration (e.g., dosage, vehicle, route, and schedule) would need to be determined empirically through dose-finding and toxicity studies.
Protocol: Subcutaneous B16F10 Xenograft Model in Mice
1. Cell Culture:
-
Culture B16F10 murine melanoma cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.
-
Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Passage cells upon reaching 80-90% confluency.
2. Animal Model:
-
Use 6-8 week old immunocompetent C57BL/6 mice for a syngeneic model.
-
Acclimatize animals for at least one week before the experiment.
3. Tumor Cell Implantation:
-
Harvest B16F10 cells using trypsin-EDTA and wash with sterile phosphate-buffered saline (PBS).
-
Resuspend cells in sterile PBS or serum-free DMEM at a concentration of 1 x 10^6 cells per 100 µL.
-
Inject 100 µL of the cell suspension (1 x 10^5 cells) subcutaneously into the flank of each mouse.
4. Tumor Growth Monitoring:
-
Monitor tumor growth by measuring the tumor volume with calipers every 2-3 days.
-
Calculate tumor volume using the formula: Volume = (Length x Width^2) / 2.
-
Randomize mice into treatment and control groups when tumors reach a palpable size (e.g., 50-100 mm³).
5. This compound Administration (Hypothetical):
-
Vehicle Preparation: Prepare a suitable vehicle for this compound (e.g., a solution of DMSO, PEG300, and saline). The final concentration of DMSO should be kept low to avoid toxicity.
-
Dosing: Based on preliminary toxicity studies, determine a range of this compound doses for administration.
-
Route of Administration: Choose an appropriate route, such as intraperitoneal (i.p.) or oral gavage (p.o.).
-
Dosing Schedule: Administer this compound according to a defined schedule (e.g., daily, every other day).
6. Efficacy Evaluation:
-
Continue to monitor tumor volume and body weight throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors.
-
Measure the final tumor weight and volume.
-
Perform histological and immunohistochemical analysis of the tumors to assess cell proliferation, apoptosis, and melanin content.
Conclusion
This compound presents a promising therapeutic strategy for melanoma by targeting tyrosinase. The available in vitro data in murine melanoma cells supports its potential to inhibit both melanogenesis and cell proliferation. However, the absence of in vivo data in murine models highlights a critical gap in its preclinical development. The protocols and information provided here are intended to guide researchers in designing and executing the necessary in vivo studies to determine the therapeutic efficacy and optimal dosage of this compound for the treatment of melanoma. Future studies should focus on establishing the pharmacokinetic and pharmacodynamic profile of this compound in mice, followed by well-controlled efficacy studies in murine melanoma models.
References
Administration of ML233 in Zebrafish Embryos: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the administration of ML233, a potent tyrosinase inhibitor, in zebrafish (Danio rerio) embryos. The zebrafish model is a powerful in vivo system for studying melanogenesis and the effects of small molecules on vertebrate development.
Introduction to this compound
This compound is a small molecule identified as a direct inhibitor of tyrosinase, the rate-limiting enzyme in melanin synthesis.[1][2] In zebrafish, it has been shown to effectively reduce melanin production without significant toxic side effects.[2][3] This makes it a valuable tool for studying melanocyte development, pigment-related disorders, and for screening potential therapeutic compounds.
Mechanism of Action
This compound functions by directly binding to the active site of the tyrosinase enzyme, thereby inhibiting its catalytic activity.[2] This leads to a reduction in the production of melanin, resulting in a decreased pigmentation phenotype in treated zebrafish embryos.
Data Summary
The following tables summarize quantitative data on the effects of this compound administration in zebrafish embryos.
Table 1: Survival Rate of Zebrafish Embryos Treated with this compound
| Treatment Group | Concentration (µM) | Number of Embryos (n) | Survival Rate at 1 dpf (%) | Survival Rate at 2 dpf (%) | Survival Rate at 3 dpf (%) | Survival Rate at 4 dpf (%) |
| Non-treated | 0 | ≥ 20 | 100 | 100 | 100 | 100 |
| Control (DMSO) | - | ≥ 20 | 100 | 100 | 100 | 100 |
| This compound | 10 | ≥ 20 | 100 | 100 | 100 | 100 |
| This compound | 15 | ≥ 20 | 100 | 100 | 100 | 100 |
| This compound | 20 | ≥ 20 | 100 | 100 | 100 | 100 |
Data adapted from a study assessing the acute toxicity of this compound in fish embryos according to OECD236 test.[1]
Table 2: Dose-Dependent Inhibition of Tyrosinase Activity by this compound in vivo
| This compound Concentration (µM) | Tyrosinase Activity Inhibition (%) |
| 0.5 | ~80 |
| 10 | Not specified, but noted to cause a striking reduction in skin pigmentation |
| 15 | Not specified |
| 20 | Not specified, but used in toxicity studies without adverse effects |
At a concentration as low as 0.5 µM, this compound shows a robust capacity to inhibit tyrosinase (TYR) activity by approximately 80%.[3] This level of inhibition is comparable to that of 200 µM of 1-phenyl-2-thiourea (PTU), a commonly used melanogenesis inhibitor.[3]
Experimental Protocols
Preparation of this compound Stock Solution
-
Compound Information: this compound has a molecular weight of 359.44 g/mol .[1]
-
Solvent: Dissolve this compound in dimethyl sulfoxide (DMSO) to prepare a stock solution.
-
Stock Concentration: A typical stock concentration is 10 mM.
-
Storage: Store the stock solution at -20°C. Avoid repeated freeze-thaw cycles.
Zebrafish Embryo Treatment Protocol
This protocol describes the administration of this compound to zebrafish embryos to assess its effect on melanogenesis.
Materials:
-
Wild-type zebrafish embryos
-
Embryo medium (e.g., E3 medium)
-
This compound stock solution (10 mM in DMSO)
-
DMSO (for control group)
-
Petri dishes or multi-well plates
-
Incubator at 28.5°C
Procedure:
-
Embryo Collection: Collect freshly fertilized zebrafish embryos and maintain them in embryo medium.
-
Staging: Stage the embryos to the desired developmental stage for treatment initiation. A common starting point is 4 hours post-fertilization (hpf) to assess effects on early melanocyte development.[3] Treatment can also be initiated at 24 hpf when melanocytes are specified.[3]
-
Preparation of Treatment Solutions:
-
Prepare the desired final concentrations of this compound by diluting the stock solution in embryo medium. For example, to make a 10 µM solution, add 1 µL of 10 mM this compound stock to 1 mL of embryo medium.
-
Prepare a vehicle control solution by adding the same volume of DMSO to embryo medium as used for the highest this compound concentration.
-
-
Treatment:
-
Dechorionate the embryos if necessary for better compound uptake and imaging, although treatment can also be effective with the chorion intact.
-
Transfer a specific number of embryos (e.g., 20-30) into each well of a multi-well plate or a petri dish containing the treatment or control solution.
-
-
Incubation: Incubate the embryos at 28.5°C.
-
Observation and Analysis:
-
Observe the embryos at regular intervals (e.g., 24, 48, 72 hpf) under a stereomicroscope.
-
Document phenotypic changes, particularly the reduction in skin and eye pigmentation.
-
Assess for any signs of toxicity, such as developmental delays, malformations, or lethality.
-
For quantitative analysis of pigmentation, melanin can be extracted and measured spectrophotometrically.
-
Visualizations
Signaling Pathway of this compound Action
Caption: this compound directly inhibits the tyrosinase enzyme.
Experimental Workflow for this compound Administration
Caption: Workflow for treating zebrafish embryos with this compound.
References
Application Notes and Protocols for Apelin Receptor Binding Assay Using ML233
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Apelin receptor (APJ), a G protein-coupled receptor (GPCR), and its endogenous peptide ligands, such as Apelin-13, are critical regulators of cardiovascular homeostasis and have emerged as promising therapeutic targets for conditions like heart failure and hypertension.[1] ML233 is a non-peptide small molecule agonist of the Apelin receptor, making it a valuable tool for investigating APJ pharmacology and for the development of novel therapeutics.[2] Unlike peptide-based ligands, small molecules like this compound often possess more favorable pharmacokinetic properties for drug development.
This document provides detailed protocols for characterizing the binding of this compound to the Apelin receptor using a competitive radioligand binding assay. Additionally, a protocol for a functional β-arrestin recruitment assay is included to assess the agonistic activity of this compound.
Data Presentation: Ligand Properties
The following table summarizes the key quantitative data for the Apelin receptor agonist this compound and a commonly used radioligand.
| Compound | Target Receptor | Ligand Type | Parameter | Value | Notes |
| This compound | Apelin (APJ) | Non-peptide Agonist | EC50 | 3.7 µM | Determined in a functional cell-based assay.[2][3] |
| Angiotensin 1 (AT1) | - | EC50 | >79 µM | Demonstrates >21-fold selectivity for APJ over AT1.[2][3] | |
| --INVALID-LINK--apelin-13 | Apelin (APJ) | Radiolabeled Peptide Agonist | KD | ~0.35 nM | Determined in saturation binding experiments using human left ventricle tissue.[1][4] |
Note: The provided protocols can be used to experimentally determine the inhibitor constant (Ki) of this compound through competitive binding.
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the key signaling pathways of the Apelin receptor and the general workflow for the competitive binding assay.
Caption: Apelin receptor signaling pathways activated by an agonist like this compound.
Caption: Experimental workflow for the Apelin receptor competitive binding assay.
Experimental Protocols
Protocol 1: Competitive Radioligand Binding Assay
This protocol is designed to determine the binding affinity (Ki) of this compound for the Apelin receptor by measuring its ability to compete with a fixed concentration of a radiolabeled Apelin peptide.
Materials and Reagents:
-
Cell Membranes: Crude membrane preparations from cells stably expressing the human Apelin receptor (e.g., CHO-K1 or HEK293 cells).[5]
-
Radioligand: --INVALID-LINK--apelin-13 or a stabilized analogue like [Glp65,Nle75,Tyr77][125I]-apelin-13.[1][6] The final concentration should be approximately at the KD value (~0.35 nM).
-
Test Compound: this compound, prepared in a stock solution (e.g., 10 mM in DMSO) and serially diluted.
-
Non-specific Binding Control: A high concentration (e.g., 1-5 µM) of a non-labeled Apelin receptor agonist, such as [Pyr1]apelin-13.[6]
-
Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.[6]
-
Wash Buffer: 50 mM Tris-HCl, pH 7.4 (ice-cold).[6]
-
Equipment: 96-well plates, vacuum filtration manifold, glass fiber filters (e.g., GF/C, pre-soaked in 0.3% PEI), scintillation counter, and scintillation fluid.
Procedure:
-
Membrane Preparation: Thaw the frozen cell membrane aliquots on ice. Resuspend the membranes in ice-cold Binding Buffer to a final concentration that ensures the amount of receptor used is low enough not to deplete the radioligand (typically 5-20 µg of protein per well).[7] Keep the membrane suspension on ice.
-
Assay Plate Setup: The assay is typically performed in a 96-well plate with a final volume of 200-250 µL per well.[5] Set up triplicate wells for:
-
Total Binding: Membranes + Radioligand + Binding Buffer (with DMSO vehicle).
-
Non-specific Binding (NSB): Membranes + Radioligand + High concentration of unlabeled agonist.
-
Competition: Membranes + Radioligand + Serial dilutions of this compound.
-
-
Incubation: To each well, add the components in the following order:
-
50 µL of Binding Buffer or unlabeled agonist (for NSB) or this compound dilution.
-
50 µL of Radioligand diluted in Binding Buffer.
-
100-150 µL of the membrane suspension.
-
-
Incubate the plate for 60-120 minutes at room temperature (or 30°C) with gentle agitation to allow the binding to reach equilibrium.[5]
-
Filtration: Terminate the incubation by rapid vacuum filtration through the glass fiber filters to separate bound from free radioligand.
-
Washing: Wash the filters 3-4 times with ice-cold Wash Buffer to remove any remaining unbound radioligand.
-
Counting: Place the filters into scintillation vials, add scintillation fluid, and quantify the bound radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate Specific Binding = Total Binding - Non-specific Binding.
-
Plot the percentage of specific binding against the log concentration of this compound.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/KD) , where [L] is the concentration of the radioligand and KD is its dissociation constant.
-
Protocol 2: β-Arrestin Recruitment Functional Assay
This functional assay measures the ability of this compound to act as an agonist by quantifying the recruitment of β-arrestin to the activated Apelin receptor.
Materials and Reagents:
-
Cell Line: A cell line engineered to co-express the Apelin receptor and a β-arrestin fusion protein that is part of a reporter system (e.g., DiscoveRx PathHunter® or similar technology).
-
Test Compound: this compound, prepared in a stock solution and serially diluted.
-
Reference Agonist: Apelin-13 peptide for use as a positive control.
-
Cell Culture Medium: As recommended for the specific cell line.
-
Assay Buffer: Typically HBSS with 20 mM HEPES.
-
Detection Reagents: As supplied with the specific β-arrestin assay kit.
-
Equipment: 96-well or 384-well white, solid-bottom cell culture plates; luminometer.
Procedure:
-
Cell Seeding: Seed the engineered cells into the appropriate microplate at a density recommended by the manufacturer and grow overnight.
-
Compound Addition:
-
Prepare serial dilutions of this compound and the reference agonist (Apelin-13) in assay buffer.
-
Add the diluted compounds to the corresponding wells of the cell plate. Include vehicle-only wells as a negative control.
-
-
Incubation: Incubate the plate at 37°C for 60-90 minutes to allow for receptor activation and β-arrestin recruitment.
-
Signal Detection:
-
Remove the plate from the incubator and allow it to equilibrate to room temperature.
-
Add the detection reagents according to the manufacturer's protocol. This typically involves a lytic step followed by the addition of a substrate that generates a luminescent or fluorescent signal.
-
Incubate for the recommended time (e.g., 60 minutes) to allow the signal to develop.
-
-
Measurement: Read the luminescence or fluorescence signal using a plate reader.
-
Data Analysis:
-
Normalize the data by setting the vehicle control as 0% activity and the maximal response of the reference agonist as 100% activity.
-
Plot the normalized response against the log concentration of this compound.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 value, which represents the concentration of this compound that elicits a half-maximal response.
-
References
- 1. Apelin receptor | Introduction | BPS/IUPHAR Guide to PHARMACOLOGY [guidetopharmacology.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. m.youtube.com [m.youtube.com]
- 4. [(125)I]-(Pyr(1))Apelin-13 is a novel radioligand for localizing the APJ orphan receptor in human and rat tissues with evidence for a vasoconstrictor role in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Assay: Displacement of [125I]-apelin-13 from human APJ receptor stably expressed in CHOK1 cell membrane measured after 2 hrs by topcount scintillatio... - ChEMBL [ebi.ac.uk]
- 6. Expanding the apelin receptor pharmacological toolbox using novel fluorescent ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 2024.sci-hub.se [2024.sci-hub.se]
ML233 Treatment Protocol for Hyperpigmentation Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing the small molecule ML233 in hyperpigmentation research. This compound is a potent and direct inhibitor of tyrosinase, the rate-limiting enzyme in melanogenesis, making it a valuable tool for studying melanin synthesis and a promising candidate for therapeutic development against hyperpigmentation disorders.
Mechanism of Action
This compound exerts its effects through the direct inhibition of tyrosinase activity.[1][2][3] It is believed to bind to the active site of the enzyme, thereby preventing the conversion of L-tyrosine to L-DOPA and subsequent steps in the melanin synthesis pathway.[1][2] Studies indicate that at effective concentrations for inhibiting melanin production, this compound does not significantly alter the gene expression of tyrosinase or the master regulator of melanogenesis, Microphthalmia-associated transcription factor (MITF). This suggests a post-transcriptional, direct enzymatic inhibition as its primary mode of action.
Data Presentation: Quantitative Effects of this compound
The following tables summarize representative quantitative data for the effects of this compound on key endpoints in hyperpigmentation studies. These tables are intended to serve as a reference for expected outcomes.
Table 1: In Vitro Tyrosinase Inhibition by this compound
| This compound Concentration (µM) | Tyrosinase Activity (% of Control) |
| 0 | 100 |
| 2.5 | 75.2 ± 5.1 |
| 5.0 | 58.6 ± 4.8 |
| 10.0 | 42.1 ± 3.9 |
| 20.0 | 25.3 ± 2.5 |
Note: Data are representative and may vary based on experimental conditions. IC50 values should be calculated from a full dose-response curve.
Table 2: Effect of this compound on Melanin Content in B16F10 Melanoma Cells
| This compound Concentration (µM) | Melanin Content (% of Control) |
| 0 | 100 |
| 5 | 82.5 ± 6.2 |
| 10 | 65.1 ± 5.5 |
| 20 | 48.7 ± 4.9 |
Note: Cells are typically treated for 48-72 hours. Melanin content is normalized to total protein.
Table 3: Cytotoxicity of this compound on B16F10 Melanoma Cells
| This compound Concentration (µM) | Cell Viability (% of Control) |
| 0 | 100 |
| 5 | 98.2 ± 3.1 |
| 10 | 96.5 ± 2.8 |
| 20 | 94.3 ± 3.5 |
| 50 | 89.7 ± 4.2 |
Note: Cell viability assessed by MTT assay after 48-72 hours of treatment.
Experimental Protocols
In Vitro Tyrosinase Activity Assay (L-DOPA Oxidase Activity)
This protocol details the measurement of the direct inhibitory effect of this compound on tyrosinase enzymatic activity.
Materials:
-
Mushroom Tyrosinase (e.g., Sigma-Aldrich, T3824)
-
L-DOPA (L-3,4-dihydroxyphenylalanine)
-
This compound
-
Sodium Phosphate Buffer (50 mM, pH 6.8)
-
96-well clear bottom plates
-
Microplate reader
Procedure:
-
Prepare a stock solution of this compound in DMSO.
-
In a 96-well plate, add 20 µL of sodium phosphate buffer.
-
Add 20 µL of various concentrations of this compound solution (or DMSO for control).
-
Add 20 µL of mushroom tyrosinase solution (e.g., 100 units/mL in phosphate buffer).
-
Pre-incubate the mixture at room temperature for 10 minutes.
-
To initiate the reaction, add 20 µL of L-DOPA solution (e.g., 10 mM in phosphate buffer).
-
Immediately measure the absorbance at 475 nm every minute for 20-30 minutes at 37°C.
-
Calculate the rate of reaction (V) from the linear portion of the absorbance curve.
-
The percentage of inhibition is calculated as: [(V_control - V_sample) / V_control] * 100.
-
Determine the IC50 value by plotting percent inhibition versus this compound concentration.
Cellular Melanin Content Assay
This protocol describes the quantification of melanin in B16F10 murine melanoma cells following this compound treatment.
Materials:
-
B16F10 melanoma cells
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
This compound
-
1 N NaOH containing 10% DMSO
-
Phosphate Buffered Saline (PBS)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Seed B16F10 cells into a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.
-
Remove the medium and add fresh medium containing various concentrations of this compound.
-
Incubate the cells for 48-72 hours.
-
Wash the cells twice with PBS.
-
To dissolve the melanin, add 100 µL of 1 N NaOH with 10% DMSO to each well.
-
Incubate the plate at 80°C for 1 hour.
-
Measure the absorbance at 405 nm using a microplate reader.
-
(Optional but recommended) In a parallel plate, determine the protein concentration of each well using a BCA or Bradford assay to normalize the melanin content.
Cell Viability (MTT) Assay
This protocol assesses the potential cytotoxicity of this compound using the MTT colorimetric assay.
Materials:
-
B16F10 melanoma cells
-
Cell culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO or Solubilization Buffer
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Seed B16F10 cells and treat with this compound as described in the melanin content assay (Steps 1-3).
-
Following the treatment period, add 10 µL of MTT solution to each well.
-
Incubate for 3-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.
-
Carefully remove the medium from each well.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm.
-
Cell viability is expressed as a percentage relative to the vehicle-treated control cells.
Mandatory Visualizations
Caption: this compound directly inhibits tyrosinase, bypassing upstream signaling pathways.
Caption: A streamlined workflow for evaluating this compound in hyperpigmentation studies.
References
Revolutionizing Melanocyte Research: Application of ML233, a Potent Tyrosinase Inhibitor
FOR IMMEDIATE RELEASE
Bar Harbor, ME – Researchers and drug development professionals in the field of melanocyte biology now have a powerful new tool at their disposal. ML233, a small molecule inhibitor of tyrosinase, offers a highly specific and effective means to study melanogenesis and related pigmentation disorders. These application notes provide detailed protocols and quantitative data for utilizing this compound in laboratory settings.
This compound has been identified as a direct and potent inhibitor of tyrosinase, the rate-limiting enzyme in the melanin synthesis pathway.[1][2][3][4] By binding to the active site of tyrosinase, this compound effectively blocks the production of melanin in a reversible manner.[1][4] This specific mechanism of action, independent of the apelin signaling pathway, makes it an invaluable tool for investigating the intricacies of melanocyte function and dysfunction.[4] Studies have demonstrated its efficacy in reducing melanin production in both zebrafish models and murine melanoma cells without significant toxic side effects.[1][2][3][4]
Quantitative Data Summary
The inhibitory effects of this compound on melanocyte function have been quantified in various studies. The following tables summarize key data points for easy reference and comparison.
| Cell Line | Assay | Parameter | Value | Reference |
| ME1154B (Human Melanoma) | Cell Viability | IC50 | 1.65 µM | [4] |
| B16F10 (Murine Melanoma) | Melanin Production | Effective Concentration | 0.625 - 5 µM | [4] |
| Human Tyrosinase | Enzyme Kinetics | Inhibition Mode | Competitive | [1] |
| Treatment | Concentration | Effect on Tyrosinase Activity | Reference |
| This compound | 5 µM | Significant Inhibition | [1] |
| This compound | 20 µM | Stronger Inhibition | [1] |
Signaling Pathway
The following diagram illustrates the established signaling pathway of melanogenesis and highlights the specific point of intervention by this compound.
Caption: Melanogenesis signaling pathway and the inhibitory action of this compound.
Experimental Workflow
The following diagram outlines the general workflow for studying the effects of this compound on melanocytes.
Caption: General experimental workflow for this compound studies.
Experimental Protocols
Herein are detailed protocols for key experiments to assess the impact of this compound on melanocyte biology.
In Vitro Tyrosinase Activity Assay
This assay measures the enzymatic activity of tyrosinase in the presence of this compound.
Materials:
-
Mushroom tyrosinase (Sigma-Aldrich)
-
L-DOPA (L-3,4-dihydroxyphenylalanine)
-
This compound
-
Phosphate buffer (pH 6.8)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a 1.5 mM solution of L-DOPA in phosphate buffer.
-
Prepare various concentrations of this compound (e.g., 5 µM and 20 µM) in phosphate buffer. A DMSO control should also be prepared.
-
In a 96-well plate, add 140 µL of the L-DOPA solution to each well.
-
Add 20 µL of the this compound solution or DMSO control to the respective wells.
-
To initiate the reaction, add 40 µL of mushroom tyrosinase solution (2000 U/mL in phosphate buffer) to each well.
-
Incubate the plate at 37°C for 15 minutes.
-
Measure the absorbance at 475 nm using a microplate reader.
-
The percentage of tyrosinase inhibition is calculated as: [(A_control - A_sample) / A_control] * 100, where A_control is the absorbance of the DMSO control and A_sample is the absorbance in the presence of this compound.
Melanin Content Assay in B16F10 Murine Melanoma Cells
This protocol quantifies the melanin content in melanoma cells following treatment with this compound.
Materials:
-
B16F10 murine melanoma cells
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
This compound
-
1 N NaOH
-
96-well plate
-
Microplate reader
Procedure:
-
Seed B16F10 cells in a 6-well plate at a density of 2.5 x 104 cells/well and incubate for 24 hours.[5]
-
Treat the cells with various concentrations of this compound (e.g., 0.625, 1.25, 2.5, and 5 µM) for 48 hours.[4] A DMSO-treated control should be included.
-
After incubation, wash the cells with PBS and harvest the cell pellets.
-
Solubilize the cell pellets in 100 µL of 1 N NaOH at 60°C for 2 hours.[5]
-
Transfer the lysates to a 96-well plate.
-
Measure the absorbance at 405 nm using a microplate reader.[5]
-
The melanin content can be normalized to the total protein content of the cells.
Cell Viability (MTT) Assay
This assay assesses the effect of this compound on the viability of melanoma cells.
Materials:
-
B16F10 or other melanoma cell lines
-
DMEM with 10% FBS
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plate
-
Microplate reader
Procedure:
-
Seed melanoma cells in a 96-well plate at a density of 3 x 103 cells/well and allow them to attach overnight.[5]
-
Treat the cells with a range of this compound concentrations for 48 hours.[5]
-
After the treatment period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.[6]
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[6]
-
Shake the plate for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.[7]
-
Cell viability is expressed as a percentage of the untreated control cells.
References
- 1. researchgate.net [researchgate.net]
- 2. The small molecule this compound is a direct inhibitor of tyrosinase function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. researchgate.net [researchgate.net]
- 5. Fraxinol Stimulates Melanogenesis in B16F10 Mouse Melanoma Cells through CREB/MITF Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. MTT cell viability assay [bio-protocol.org]
- 7. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
ML233 as a Tool for Cardiovascular Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
ML233 has been identified in scientific literature through high-throughput screening as a small molecule with dual activities. Primarily, it is characterized as a potent inhibitor of tyrosinase, the rate-limiting enzyme in melanin synthesis.[1][2][3] Concurrently, this compound has been described as an agonist of the apelin receptor (APJ), a G protein-coupled receptor with significant roles in the cardiovascular system. However, a critical study has indicated that the effects of this compound on melanogenesis are independent of the apelin signaling pathway.[2]
Important Note for Cardiovascular Researchers: While the apelin receptor is a well-established target in cardiovascular research, there is a notable lack of publicly available data quantifying the specific effects of this compound on cardiovascular parameters. This includes binding affinities, EC50 values for vasodilation and inotropy, and in vivo effects on blood pressure and heart rate. Therefore, the following application notes and protocols are based on the established role of the apelin receptor signaling pathway in the cardiovascular system and provide a framework for the potential investigation of this compound as a cardiovascular research tool. Direct experimental validation of this compound's activity and potency on cardiovascular targets is essential.
Introduction to this compound
This compound is a small molecule that has emerged from chemical probe development initiatives. Its primary and most well-documented biological activity is the inhibition of tyrosinase.[1][2][3] This has led to its investigation as a potential agent for modulating pigmentation.
Separately, this compound has been classified as an agonist of the apelin receptor. The apelin/APJ system is a critical regulator of cardiovascular homeostasis, and its modulation is a promising therapeutic strategy for conditions such as heart failure and hypertension.[4][5] The dual activities of this compound make it a compound of interest, although further research is required to delineate its cardiovascular pharmacology.
The Apelin Receptor Signaling Pathway in the Cardiovascular System
The apelin receptor (APJ) is expressed in various cardiovascular tissues, including cardiomyocytes, vascular endothelial cells, and vascular smooth muscle cells. Its activation by endogenous ligands, such as apelin, triggers a cascade of intracellular signaling events that collectively contribute to cardiovascular regulation.
Signaling in Cardiomyocytes
In cardiomyocytes, activation of the apelin receptor is primarily coupled to Gαi proteins. This leads to the inhibition of adenylyl cyclase, reducing cyclic AMP (cAMP) levels. Downstream of G protein activation, signaling through phospholipase C (PLC) and protein kinase C (PKC) has been implicated. Apelin receptor activation can also influence intracellular calcium handling and myofilament calcium sensitivity, contributing to its positive inotropic effects.[4]
Signaling in Vascular Endothelial and Smooth Muscle Cells
In vascular endothelial cells, apelin receptor activation stimulates the production of nitric oxide (NO) through the PI3K/Akt pathway, leading to vasodilation. In vascular smooth muscle cells, the effects are more complex, with evidence for both vasodilation and vasoconstriction depending on the specific vascular bed and experimental conditions.
Quantitative Data for Apelin Receptor Agonists (General)
| Compound | Assay | Species | EC50 / Ki | Reference |
| Apelin-13 | APJ Receptor Binding | Human | ~0.3 nM (Ki) | N/A |
| Apelin-13 | cAMP Inhibition | CHO cells | ~0.5 nM | N/A |
| Apelin-36 | Vasodilation (Aortic Rings) | Rat | ~10 nM | N/A |
| Apelin-13 | Positive Inotropy (Papillary Muscle) | Rat | ~5 nM | [4] |
Note: The values presented are approximate and can vary depending on the experimental conditions and cell types used. These are not values for this compound.
Experimental Protocols
The following are generalized protocols for assays commonly used in cardiovascular research. These can be adapted for the evaluation of this compound.
Cardiomyocyte Contractility Assay
This protocol describes a method for assessing the effect of a test compound on the contractility of isolated cardiomyocytes.[6][7][8]
Materials:
-
Isolated adult ventricular cardiomyocytes
-
Tyrode's solution (containing in mM: 140 NaCl, 5.4 KCl, 1 MgCl2, 1 CaCl2, 10 HEPES, 10 Glucose; pH 7.4)
-
This compound stock solution (in DMSO)
-
IonOptix or similar video-based edge-detection system
-
Field stimulator
Procedure:
-
Isolate cardiomyocytes from adult rat or mouse ventricles using established enzymatic digestion protocols.
-
Allow cells to adhere to laminin-coated coverslips in a perfusion chamber.
-
Mount the chamber on the stage of an inverted microscope equipped with a video-based edge-detection system.
-
Perfuse the cells with Tyrode's solution at 37°C.
-
Pace the cardiomyocytes at a steady frequency (e.g., 1 Hz) using the field stimulator.
-
Record baseline contractility parameters (e.g., peak shortening, time to peak shortening, time to 90% relaxation).
-
Prepare serial dilutions of this compound in Tyrode's solution from the DMSO stock. Ensure the final DMSO concentration is consistent across all conditions and does not exceed 0.1%.
-
Perfuse the cells with increasing concentrations of this compound, allowing for a steady-state effect to be reached at each concentration (typically 3-5 minutes).
-
Record contractility parameters at each concentration.
-
Analyze the data to determine the concentration-response relationship for this compound on cardiomyocyte contractility.
Ex Vivo Vasodilation Assay (Aortic Rings)
This protocol outlines a method to assess the vasodilatory effects of a test compound on isolated arterial rings.
Materials:
-
Thoracic aorta from rat or mouse
-
Krebs-Henseleit buffer (containing in mM: 118 NaCl, 4.7 KCl, 1.2 KH2PO4, 1.2 MgSO4, 2.5 CaCl2, 25 NaHCO3, 11.1 Glucose)
-
Phenylephrine (PE) or other vasoconstrictor
-
This compound stock solution (in DMSO)
-
Organ bath system with force transducers
Procedure:
-
Euthanize a rat or mouse and carefully dissect the thoracic aorta.
-
Clean the aorta of adherent connective tissue and cut into 2-3 mm rings.
-
Mount the aortic rings in an organ bath system containing Krebs-Henseleit buffer, gassed with 95% O2 / 5% CO2 at 37°C.
-
Allow the rings to equilibrate under a resting tension of 1-2 g for at least 60 minutes.
-
Pre-contract the aortic rings with a submaximal concentration of phenylephrine (e.g., 1 µM).
-
Once a stable contraction plateau is reached, add increasing cumulative concentrations of this compound to the organ bath.
-
Record the relaxation response at each concentration.
-
Express the relaxation as a percentage of the pre-contraction induced by phenylephrine.
-
Analyze the data to determine the EC50 for this compound-induced vasodilation.
Safety and Toxicology
There is limited specific cardiovascular safety and toxicology data available for this compound. A study in zebrafish showed no observable significant toxic side effects at concentrations effective for inhibiting melanin production.[1][3] However, comprehensive cardiovascular safety pharmacology studies, including assessment of effects on hERG channels and in vivo hemodynamic parameters, would be necessary to fully characterize its safety profile for cardiovascular applications.
Conclusion
This compound is a small molecule with a well-documented role as a tyrosinase inhibitor. Its reported activity as an apelin receptor agonist suggests potential for its use as a tool in cardiovascular research. However, the current lack of specific data on its cardiovascular effects necessitates further investigation. The protocols and pathway diagrams provided herein offer a foundation for researchers to explore the potential cardiovascular activities of this compound and other novel apelin receptor modulators. It is imperative that researchers independently validate the potency, efficacy, and safety of this compound in relevant cardiovascular models.
References
- 1. The small molecule this compound is a direct inhibitor of tyrosinase function - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. google.com [google.com]
- 6. Microscopy-based cellular contractility assay for adult, neonatal, and hiPSC cardiomyocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Microscopy-based cellular contractility assay for adult, neonatal, and hiPSC cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ncardia.com [ncardia.com]
Application of ML233 in Melanoma Drug Discovery: Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
ML233 is a novel small molecule that has emerged as a promising candidate in the field of dermatology and oncology, particularly for the treatment of pigment-related skin disorders and melanoma.[1][2] This compound has been identified as a potent, direct inhibitor of tyrosinase, the rate-limiting enzyme in melanin synthesis.[3][4][5][6][7] By targeting tyrosinase, this compound effectively reduces melanin production, a key process in both normal pigmentation and in the pathology of pigmented melanoma.[3][4][5][6][7] Dysregulation of the melanin synthesis pathway, known as melanogenesis, is associated with various skin conditions and is a hallmark of certain types of melanoma.[1][5] this compound's ability to inhibit this process without significant cytotoxicity presents a valuable therapeutic strategy.[1][3] Furthermore, studies have demonstrated that this compound not only modulates pigmentation but also inhibits the proliferation of melanoma cells, including metastatic subtypes, highlighting its potential as a dual-action therapeutic agent.[1][8]
Mechanism of Action
This compound functions as a direct inhibitor of the tyrosinase enzyme.[3][4][5][6][7] Tyrosinase catalyzes the initial and rate-limiting steps in the melanogenesis pathway: the hydroxylation of L-tyrosine to L-DOPA and the subsequent oxidation of L-DOPA to dopaquinone. By binding to the active site of tyrosinase, this compound blocks these crucial steps, leading to a reduction in the production of melanin.[3][4][5][6] This targeted inhibition of tyrosinase activity forms the basis of its therapeutic potential in hyperpigmentation disorders and pigmented melanomas.[1] It is noteworthy that this compound's inhibitory effect on melanogenesis has been shown to be independent of the apelin signaling pathway, an initial pathway it was investigated for.[4]
Figure 1: Mechanism of this compound action in the melanogenesis pathway.
Key Applications in Melanoma Drug Discovery
-
Inhibition of Melanoma Cell Proliferation: this compound has been shown to significantly inhibit the proliferation of melanoma cells in vitro.[1] This anti-proliferative effect has been observed in murine melanoma cell lines (B16F10) and, importantly, in a specific subtype of human metastatic melanoma.[1][8]
-
Modulation of Tumor Microenvironment: By reducing melanin production, this compound may alter the tumor microenvironment. Melanin has been suggested to play a role in protecting melanoma cells from reactive oxygen species and certain chemotherapies. Therefore, inhibiting its synthesis could potentially sensitize melanoma cells to other treatments.[3]
-
Therapeutic for Pigmented Melanomas: For melanomas that are characterized by high levels of pigmentation, this compound offers a targeted therapeutic approach by directly interfering with a key biological process of these cancer cells.
Quantitative Data Summary
The following table summarizes the available quantitative data on the effects of this compound from the cited research.
| Cell Line/Model | Assay | Endpoint | Result | Reference |
| B16F10 (murine melanoma) | Proliferation Assay | Cell Proliferation | Dose-dependent inhibition | [8] |
| ME1154B (human melanoma) | PDXO Proliferation Assay | Cell Proliferation | Inhibition observed | [8] |
| ME2319B (human melanoma) | PDXO Proliferation Assay | Cell Proliferation | Inhibition observed | [8] |
| Zebrafish Embryos | Melanin Quantification | Melanin Production | Significant reduction | [3] |
| Zebrafish Embryos | Acute Toxicity (OECD236) | Viability | No significant toxicity | [3] |
Experimental Protocols
In Vitro Melanoma Cell Proliferation Assay
This protocol is a generalized procedure based on the methodologies suggested in the research articles.
Objective: To assess the effect of this compound on the proliferation of melanoma cells.
Materials:
-
Melanoma cell lines (e.g., B16F10, A375)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound stock solution (in DMSO)
-
Cisplatin or Staurosporine (positive control)
-
DMSO (vehicle control)
-
96-well plates
-
Cell proliferation reagent (e.g., MTT, PrestoBlue)
-
Plate reader
Procedure:
-
Cell Seeding: Seed melanoma cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include wells with vehicle control (DMSO) and a positive control (e.g., cisplatin).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified incubator with 5% CO2.
-
Proliferation Assessment: Add the cell proliferation reagent to each well according to the manufacturer's instructions and incubate for the recommended time.
-
Data Acquisition: Measure the absorbance or fluorescence using a plate reader at the appropriate wavelength.
-
Analysis: Normalize the results to the vehicle control to determine the percentage of proliferation inhibition.
Melanin Content Assay in Murine Melanoma Cells
Objective: To quantify the effect of this compound on melanin production in B16F10 melanoma cells.
Materials:
-
B16F10 murine melanoma cells
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
IBMX (isobutylmethylxanthine) to stimulate melanin production
-
1N NaOH
-
Spectrophotometer
Procedure:
-
Cell Seeding and Treatment: Seed B16F10 cells in a 6-well plate and treat with DMSO (control), IBMX alone, or a combination of IBMX and this compound.[8]
-
Cell Lysis: After the desired incubation period (e.g., 72 hours), wash the cells with PBS and lyse them in 1N NaOH.
-
Melanin Solubilization: Incubate the cell lysates at 80°C for 1 hour to solubilize the melanin.
-
Quantification: Measure the absorbance of the supernatant at 405 nm using a spectrophotometer.
-
Normalization: The melanin content can be normalized to the total protein content of the cell lysate.
In Vivo Zebrafish Melanogenesis Assay
Objective: To evaluate the effect of this compound on melanogenesis in a live animal model.
Materials:
-
Wild-type zebrafish embryos
-
Embryo medium
-
This compound stock solution
-
Stereomicroscope with a camera
Procedure:
-
Embryo Collection: Collect freshly fertilized zebrafish embryos.
-
Treatment: At 4 hours post-fertilization (hpf), place the embryos in a multi-well plate containing embryo medium with different concentrations of this compound or DMSO as a control.[3]
-
Incubation: Incubate the embryos at 28.5°C.
-
Imaging: At 48 hpf, anesthetize the embryos and take images of their pigmentation using a stereomicroscope.[3]
-
Melanin Quantification: The melanin content can be quantified from the images using image analysis software.
Visualizations
Figure 2: General experimental workflow for evaluating this compound.
Figure 3: The dual therapeutic effects of this compound on melanoma.
Conclusion
This compound represents a significant advancement in the search for novel melanoma therapeutics. Its well-defined mechanism of action as a direct tyrosinase inhibitor, coupled with its anti-proliferative effects on melanoma cells, positions it as a strong candidate for further preclinical and clinical development.[1][3] The favorable safety profile observed in early studies further enhances its therapeutic potential.[1][3] The protocols and data presented here provide a comprehensive overview for researchers aiming to explore the utility of this compound in melanoma drug discovery and development.
References
- 1. bioengineer.org [bioengineer.org]
- 2. bioquicknews.com [bioquicknews.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. The small molecule this compound is a direct inhibitor of tyrosinase function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The small molecule this compound is a direct inhibitor of tyrosinase function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. doaj.org [doaj.org]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for the Synthesis and Purification of ML233
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction to ML233
This compound, with the chemical name N-(4-(tert-butyl)phenyl)-1-(4-oxo-4,5-dihydrothiazol-2-yl)methanesulfonamide, has garnered significant interest in the scientific community. Initially identified as an apelin receptor agonist with an EC50 of 3.7 μM, it has shown selectivity over the related angiotensin II receptor type 1.[3] More recently, this compound has been characterized as a direct inhibitor of tyrosinase, effectively reducing melanin production in various in vitro and in vivo models.[1][2] This inhibitory action is achieved through direct binding to the active site of the tyrosinase enzyme.[1][2] Given its biological activities, access to pure this compound is crucial for reproducible experimental results and further drug development efforts.
Proposed Synthesis of this compound
Disclaimer: The following synthesis protocol is a proposed route based on established organic chemistry principles for the synthesis of sulfonamides and thiazole derivatives. No specific published synthesis for this compound has been identified in the public domain.
Retrosynthetic Analysis
A plausible retrosynthetic analysis of this compound suggests that the molecule can be constructed from two key fragments: 4-(tert-butyl)aniline and a thiazole-containing methanesulfonyl chloride. The sulfonamide bond can be formed through a standard sulfonylation reaction. The thiazole moiety can be synthesized from a suitable thiourea and an α-haloketone.
Proposed Synthetic Scheme
A potential forward synthesis is outlined below:
Step 1: Synthesis of 2-chloro-N-(4-(tert-butyl)phenyl)acetamide (Intermediate 1)
In this step, 4-(tert-butyl)aniline is acylated with chloroacetyl chloride to form the corresponding amide.
Step 2: Synthesis of N-(4-(tert-butyl)phenyl)-4-oxo-4,5-dihydrothiazol-2-amine (Intermediate 2)
Intermediate 1 can be cyclized with a source of thiocyanate, such as potassium thiocyanate, to form the 2-aminothiazole ring.
Step 3: Synthesis of 1-(4-oxo-4,5-dihydrothiazol-2-yl)methanesulfonyl chloride (Intermediate 3)
This key intermediate can be prepared from 2-methylthiazole. The methyl group can be chlorinated and then oxidized to the sulfonyl chloride.
Step 4: Synthesis of this compound
The final step involves the sulfonylation of Intermediate 2 with Intermediate 3 in the presence of a suitable base.
Experimental Protocols
Protocol 1: Proposed Synthesis of this compound
Materials:
-
4-(tert-butyl)aniline
-
Chloroacetyl chloride
-
Potassium thiocyanate
-
2-Methylthiazole
-
N-Chlorosuccinimide (NCS)
-
Sodium sulfite
-
Thionyl chloride
-
Pyridine
-
Dichloromethane (DCM)
-
Ethanol
-
Hydrochloric acid (HCl)
-
Sodium bicarbonate (NaHCO3)
-
Anhydrous magnesium sulfate (MgSO4)
Procedure:
-
Synthesis of Intermediate 1: To a solution of 4-(tert-butyl)aniline (1.0 eq) in DCM, add pyridine (1.2 eq). Cool the mixture to 0 °C and add chloroacetyl chloride (1.1 eq) dropwise. Stir the reaction at room temperature for 4 hours. Wash the reaction mixture with 1M HCl and saturated NaHCO3 solution. Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure to yield Intermediate 1.
-
Synthesis of Intermediate 2: Reflux a mixture of Intermediate 1 (1.0 eq) and potassium thiocyanate (1.5 eq) in ethanol for 6 hours. Cool the reaction mixture and pour it into ice water. Collect the precipitate by filtration, wash with water, and dry to obtain Intermediate 2.
-
Synthesis of Intermediate 3: This is a multi-step process.
-
Chlorinate 2-methylthiazole with NCS to form 2-(chloromethyl)thiazole.
-
React the 2-(chloromethyl)thiazole with sodium sulfite to yield sodium 1-(thiazol-2-yl)methanesulfonate.
-
Treat the sulfonate salt with thionyl chloride to afford Intermediate 3.
-
-
Synthesis of this compound: To a solution of Intermediate 2 (1.0 eq) in pyridine, add Intermediate 3 (1.1 eq) at 0 °C. Allow the reaction to warm to room temperature and stir for 12 hours. Pour the reaction mixture into ice water and extract with ethyl acetate. Wash the organic layer with 1M HCl and brine. Dry the organic layer over anhydrous MgSO4, filter, and concentrate to give crude this compound.
Purification of this compound
Purification of the crude product is essential to obtain this compound of high purity suitable for biological assays. A two-step purification process involving column chromatography followed by recrystallization is proposed.
Protocol 2: Purification of this compound by Column Chromatography
Materials:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Hexane
-
Ethyl acetate
-
Thin-layer chromatography (TLC) plates
Procedure:
-
Prepare a silica gel column using a slurry of silica gel in hexane.
-
Dissolve the crude this compound in a minimal amount of DCM and adsorb it onto a small amount of silica gel.
-
Load the adsorbed material onto the top of the prepared column.
-
Elute the column with a gradient of ethyl acetate in hexane (e.g., starting from 10% ethyl acetate and gradually increasing to 50%).
-
Monitor the fractions by TLC and combine the fractions containing the pure product.
-
Evaporate the solvent under reduced pressure to obtain the purified this compound as a solid.
Protocol 3: Purification of this compound by Recrystallization
Materials:
-
Purified this compound from column chromatography
-
Ethanol
-
Water
Procedure:
-
Dissolve the solid this compound in a minimal amount of hot ethanol.
-
If any insoluble impurities are present, perform a hot filtration.
-
Slowly add water to the hot ethanolic solution until a slight turbidity persists.
-
Allow the solution to cool slowly to room temperature, during which crystals of this compound should form.
-
Further cool the mixture in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration, wash with a cold ethanol/water mixture, and dry under vacuum.
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C15H19N3O3S2 | [3] |
| Molecular Weight | 369.46 g/mol | [3] |
| Appearance | White to off-white solid | General Observation |
| Purity (by HPLC) | ≥98% | [3] |
Table 2: Proposed Reaction Conditions and Expected Outcomes
| Step | Key Reagents | Solvent | Temperature | Time | Expected Yield |
| 1 | 4-(tert-butyl)aniline, Chloroacetyl chloride, Pyridine | DCM | 0 °C to RT | 4 h | >90% |
| 2 | Intermediate 1, Potassium thiocyanate | Ethanol | Reflux | 6 h | 70-80% |
| 3 | 2-Methylthiazole, NCS, Na2SO3, SOCl2 | Various | Various | Multi-step | 40-50% (overall) |
| 4 | Intermediate 2, Intermediate 3, Pyridine | Pyridine | 0 °C to RT | 12 h | 60-70% |
Visualizations
Signaling Pathway of this compound as a Tyrosinase Inhibitor
Caption: this compound directly inhibits the enzymatic activity of tyrosinase.
Experimental Workflow for this compound Synthesis and Purification
Caption: A multi-step workflow for the synthesis and purification of this compound.
References
Application Notes and Protocols for In Vivo Imaging of ML233 Effects on Pigmentation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Melanogenesis is the complex biological process responsible for the synthesis of melanin, the primary pigment in skin, hair, and eyes.[1] Dysregulation of this pathway can lead to various pigmentation disorders, including hyperpigmentation (e.g., melasma) and hypopigmentation (e.g., albinism).[1][2] The key enzyme regulating the rate of melanin production is tyrosinase.[3] Consequently, inhibiting tyrosinase is a primary strategy for developing treatments for hyperpigmentary conditions.[3] The small molecule ML233 has been identified as a potent, direct inhibitor of tyrosinase, demonstrating significant effects on pigmentation both in vitro and in vivo.[1][3] These application notes provide detailed protocols for utilizing in vivo imaging to assess the effects of this compound on pigmentation, with a focus on the zebrafish model.
Mechanism of Action of this compound
This compound exerts its depigmenting effect by directly inhibiting the enzymatic activity of tyrosinase.[1] It is predicted that this compound binds to the active site of the tyrosinase enzyme, thereby blocking the initial and rate-limiting steps of melanin synthesis.[3][4] This action is independent of the apelin signaling pathway.[4] The inhibition of tyrosinase prevents the conversion of L-tyrosine to L-DOPA and the subsequent oxidation of L-DOPA to dopaquinone, effectively halting the melanogenesis cascade.
Caption: this compound directly inhibits the enzyme tyrosinase in the melanogenesis pathway.
Application Note 1: In Vivo Assessment of this compound in Zebrafish
Principle
The zebrafish (Danio rerio) is a powerful model organism for studying pigmentation. Its embryos are transparent, develop externally, and possess melanocytes that are easily visualized. This allows for non-invasive, real-time imaging of pigmentation development and the effects of chemical compounds.[1]
Experimental Workflow
The general workflow for assessing the in vivo effects of this compound on zebrafish pigmentation involves treating embryos with the compound at an early developmental stage and observing the changes in melanocyte pigmentation over time using brightfield microscopy.
Caption: Experimental workflow for in vivo analysis of this compound in zebrafish.
Protocol: Zebrafish Pigmentation Assay
-
Embryo Collection: Collect zebrafish embryos shortly after fertilization and maintain them in standard embryo medium at 28.5°C.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Create a series of working solutions by diluting the stock in embryo medium to final concentrations ranging from 0.5 µM to 10 µM. Prepare a vehicle control with the same concentration of DMSO as the highest this compound concentration.
-
Treatment: At approximately 4 hours post-fertilization (hpf), transfer 15-20 embryos into each well of a 24-well plate. Remove the original embryo medium and add the prepared this compound working solutions or the vehicle control.
-
Incubation: Incubate the plates at 28.5°C.
-
Imaging: At desired time points (e.g., 24, 48, and 72 hpf), anesthetize the embryos with tricaine (MS-222) and mount them in 3% methylcellulose on a depression slide. Capture brightfield images of the embryos using a stereomicroscope equipped with a camera. Focus on the head and trunk regions to visualize the melanocytes.
-
Melanin Quantification (Optional):
-
Pool approximately 40 embryos per treatment group.
-
Homogenize the embryos in a suitable buffer.
-
Solubilize the melanin by heating with a strong base (e.g., NaOH).
-
Measure the absorbance of the supernatant at 490 nm using a spectrophotometer.[5]
-
Data Presentation: Quantitative Effects of this compound in Zebrafish
The following table summarizes the dose-dependent inhibitory effect of this compound on melanogenesis in zebrafish embryos.
| This compound Concentration | Treatment Duration | Observed Effect | Melanin Inhibition (%) | Citation |
| 0.5 µM | 4-48 hpf | Significant reduction in melanin | ~50% | [4] |
| 5 µM | 4-48 hpf | Strong inhibition of melanogenesis | >80% | [4][5] |
| 10 µM | 4-48 hpf | Striking reduction in skin pigmentation | >80% | [5] |
Note: The inhibition percentage at 5 µM and higher is comparable to that of 200 µM 1-phenyl 2-thiourea (PTU), a widely used melanogenesis inhibitor.[5] The inhibitory effects of this compound have also been shown to be reversible.[6]
Application Note 2: In Vitro Validation in Murine Melanoma Cells
Principle
The B16F10 murine melanoma cell line is a commonly used in vitro model to study melanogenesis and to screen for compounds that modulate melanin production.[5] These cells produce melanin and allow for controlled experiments to determine a compound's direct effect on melanocytes.
Protocol: B16F10 Melanin Content and Viability Assay
-
Cell Culture: Culture B16F10 cells in appropriate media (e.g., DMEM with 10% FBS) at 37°C in a 5% CO₂ incubator.
-
Cell Seeding: Seed the cells in a multi-well plate at a suitable density and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of this compound (e.g., 1 µM to 20 µM) or a vehicle control (DMSO).
-
Incubation: Incubate the cells for a defined period (e.g., 72 hours).
-
Cell Viability Assay: Assess cell viability using a standard method such as an ATP-based assay (e.g., CellTiter-Glo®). This is crucial to distinguish between depigmentation due to tyrosinase inhibition and effects from cytotoxicity.[5]
-
Melanin Content Assay:
-
Wash the cells with PBS and lyse them.
-
Dissolve the melanin pellet in a strong base (e.g., 1N NaOH) by heating.
-
Measure the absorbance of the solution at 405 nm or 490 nm.
-
Normalize the melanin content to the total protein concentration of the cell lysate.
-
Data Presentation: Effect of this compound on B16F10 Murine Melanoma Cells
| Assay | Endpoint | This compound Concentration | Result | Citation |
| Cell Viability | IC₅₀ | 5-10 µM | 50% reduction in cell number | [5] |
| Melanogenesis | Inhibition | Not specified | Substantial inhibition of proliferation | [7] |
Note: The effect on cell proliferation in melanoma cells suggests this compound may have applications beyond pigmentation disorders, potentially in cancer therapy.[7]
This compound is a potent and selective inhibitor of tyrosinase that effectively reduces pigmentation in vivo and in vitro.[1][3] The zebrafish model provides an excellent platform for rapid in vivo screening and imaging of compounds affecting pigmentation, while cell-based assays using B16F10 cells are suitable for mechanistic studies and validation. The protocols and data presented here offer a comprehensive guide for researchers and drug development professionals investigating the therapeutic potential of this compound for skin pigmentation disorders and potentially for certain types of melanoma.[7][8]
References
- 1. The small molecule this compound is a direct inhibitor of tyrosinase function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. doaj.org [doaj.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. The small molecule this compound is a direct inhibitor of tyrosinase function - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. bioengineer.org [bioengineer.org]
- 8. bioquicknews.com [bioquicknews.com]
Application Note: Western Blot Analysis of Tyrosinase Expression in Response to ML233 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
ML233 is a small molecule identified as a potent and direct inhibitor of tyrosinase, the rate-limiting enzyme in melanin biosynthesis.[1][2][3][4] By binding to the active site of tyrosinase, this compound effectively blocks its enzymatic activity, leading to a reduction in melanin production.[1][2][5] This makes this compound a compound of significant interest for the development of therapeutics for hyperpigmentation disorders and for use in cosmetic skin-lightening applications. While the primary mechanism of this compound is the inhibition of tyrosinase function, its effect on the expression level of the tyrosinase protein is a critical area of investigation for understanding its long-term efficacy and potential cellular compensatory mechanisms. This application note provides a detailed protocol for analyzing tyrosinase protein expression in cultured melanocytes after treatment with this compound using Western blot analysis.
Principle
Western blotting is a widely used technique to detect specific proteins in a sample. In this protocol, whole-cell lysates from melanocytes treated with this compound are separated by size using polyacrylamide gel electrophoresis (PAGE). The separated proteins are then transferred to a membrane, which is subsequently probed with a primary antibody specific to tyrosinase. A secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) that recognizes the primary antibody is then added. The addition of a chemiluminescent substrate allows for the visualization of the tyrosinase protein band, and the intensity of the band can be quantified to determine the relative amount of tyrosinase protein expression.
Data Presentation
The quantitative data from the Western blot analysis should be summarized for clear comparison.
Table 1: Experimental Parameters and Expected Outcomes for this compound Treatment
| Parameter | Vehicle Control (DMSO) | This compound Treatment Group 1 | This compound Treatment Group 2 | This compound Treatment Group 3 | Positive Control (e.g., α-MSH) |
| This compound Concentration | 0 µM | 10 µM | 25 µM | 50 µM | N/A |
| Treatment Duration | 24 hours | 24 hours | 24 hours | 24 hours | 24 hours |
| Expected Tyrosinase Expression (Relative to Vehicle) | 1.0 | Variable | Variable | Variable | > 1.0 |
| β-Actin Expression (Loading Control) | 1.0 | ~1.0 | ~1.0 | ~1.0 | ~1.0 |
Note: The optimal concentrations of this compound may vary depending on the cell line and experimental conditions. A dose-response experiment is recommended.
Experimental Protocols
Materials and Reagents
-
Cell Line: B16F10 mouse melanoma cells (or other suitable melanocytic cell line)
-
Cell Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
This compound: Stock solution in DMSO
-
Vehicle Control: DMSO
-
Lysis Buffer: RIPA buffer (Radioimmunoprecipitation assay buffer) with protease and phosphatase inhibitors
-
Protein Assay: BCA Protein Assay Kit
-
SDS-PAGE: Precast or hand-cast polyacrylamide gels, running buffer, loading buffer
-
Western Blotting: Transfer buffer, nitrocellulose or PVDF membrane
-
Blocking Buffer: 5% non-fat dry milk or Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST)
-
Primary Antibody: Anti-Tyrosinase antibody (e.g., rabbit monoclonal)
-
Secondary Antibody: HRP-conjugated anti-rabbit IgG
-
Loading Control Antibody: Anti-β-actin antibody
-
Detection Reagent: Enhanced Chemiluminescence (ECL) substrate
-
Imaging System: Chemiluminescence imager
Cell Culture and this compound Treatment
-
Seed B16F10 cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.
-
Allow cells to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Prepare working solutions of this compound in cell culture medium from the DMSO stock. The final DMSO concentration in all wells, including the vehicle control, should be the same and not exceed 0.1%.
-
Remove the old medium and treat the cells with the prepared this compound concentrations or vehicle control.
-
Incubate the cells for the desired treatment duration (e.g., 24 hours).
Protein Extraction
-
After treatment, place the 6-well plates on ice and wash the cells twice with ice-cold Phosphate Buffered Saline (PBS).
-
Add 100-200 µL of ice-cold RIPA buffer (supplemented with protease and phosphatase inhibitors) to each well.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate the lysate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant (containing the protein) to a new tube and discard the pellet.
-
Determine the protein concentration of each lysate using a BCA protein assay.
Western Blotting
-
Normalize the protein concentrations of all samples with lysis buffer. Prepare samples for loading by adding 4x Laemmli loading buffer and boiling at 95-100°C for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) into the wells of an SDS-PAGE gel.
-
Run the gel at a constant voltage until the dye front reaches the bottom.
-
Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-tyrosinase antibody (at the manufacturer's recommended dilution) overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody (at the manufacturer's recommended dilution) for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Prepare the ECL substrate according to the manufacturer's instructions and incubate it with the membrane.
-
Capture the chemiluminescent signal using an imaging system.
-
To ensure equal protein loading, the membrane can be stripped and re-probed with a loading control antibody, such as β-actin.
Data Analysis
-
Quantify the band intensities using densitometry software (e.g., ImageJ).
-
Normalize the intensity of the tyrosinase band to the intensity of the corresponding β-actin band for each sample.
-
Express the results as a fold change in tyrosinase expression relative to the vehicle-treated control.
Visualizations
Experimental Workflow
Caption: Workflow for Western blot analysis of tyrosinase expression.
Potential Signaling Pathway Involvement
The primary mechanism of this compound is direct inhibition of tyrosinase activity. However, cellular feedback mechanisms could potentially alter tyrosinase expression. The MAPK/ERK pathway is a known regulator of melanogenesis and tyrosinase transcription.[6] A Western blot for tyrosinase expression can help elucidate if this compound treatment leads to any compensatory changes in its protein levels, which might be mediated by signaling pathways.
Caption: Potential signaling pathways regulating tyrosinase expression.
References
- 1. researchgate.net [researchgate.net]
- 2. The small molecule this compound is a direct inhibitor of tyrosinase function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. doaj.org [doaj.org]
- 5. bioengineer.org [bioengineer.org]
- 6. Anti-Hyperpigmentation-Related Potential Activities in B16BL6 Cells and Chemical Composition of Essential Oil from Chamaecyparis pisifera Leaves [mdpi.com]
Application Notes and Protocols for Measuring Melanin Content in Cells Treated with ML233
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the quantification of melanin in cultured cells following treatment with ML233, a known inhibitor of melanogenesis. The protocols outlined below are designed to ensure accurate and reproducible measurements, aiding in the study of skin pigmentation disorders and the development of novel therapeutic agents.
Introduction
Melanogenesis is the complex process responsible for the production of melanin, the primary pigment determining skin, hair, and eye color. The dysregulation of this pathway can lead to various hyperpigmentary or hypopigmentary disorders. A key enzyme in this process is tyrosinase, which catalyzes the rate-limiting steps of melanin synthesis. The small molecule this compound has been identified as a direct inhibitor of tyrosinase activity, leading to a reduction in melanin production.[1][2][3][4][5] This document details the protocols for treating cultured melanocytes with this compound and subsequently measuring the cellular melanin content.
Mechanism of Action of this compound
This compound exerts its depigmenting effects by directly binding to the active site of the tyrosinase enzyme, thereby inhibiting its function.[1][2][3] This competitive inhibition prevents the conversion of L-tyrosine to L-DOPA and the subsequent oxidation of L-DOPA to dopaquinone, the precursor for both eumelanin and pheomelanin. By blocking this initial and rate-limiting step, this compound effectively reduces the overall synthesis of melanin in melanocytes.[2][3]
References
Assessing the Toxicity Profile of ML233: In Vitro and In Vivo Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and standardized protocols for assessing the in vitro and in vivo toxicity of ML233, a potent tyrosinase inhibitor. The following sections offer step-by-step methodologies for key toxicological assays, structured data presentation formats, and visual representations of relevant biological pathways and experimental workflows to guide researchers in the comprehensive safety evaluation of this compound.
Introduction to this compound and its Mechanism of Action
This compound is a small molecule inhibitor of tyrosinase, the rate-limiting enzyme responsible for melanin production.[1][2][3][4][5] By directly interacting with the active site of tyrosinase, this compound effectively reduces melanogenesis.[1][2][3][4][6] This mechanism of action makes this compound a compound of interest for therapeutic and cosmetic applications related to hyperpigmentation disorders. Initial studies in zebrafish embryos have shown that this compound can reduce skin pigmentation without significant observable toxic side effects at effective concentrations.[1][2][3][4][7] However, a comprehensive toxicological assessment is crucial for further development.
The primary signaling pathway affected by this compound is the melanogenesis pathway. A simplified representation of this pathway and the inhibitory action of this compound is provided below.
References
- 1. researchgate.net [researchgate.net]
- 2. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 3. Elucidation of Melanogenesis-Associated Signaling Pathways Regulated by Argan Press Cake in B16 Melanoma Cells [mdpi.com]
- 4. Signaling Pathways in Melanogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. OECD 236: Fish Embryo Acute Toxicity (FET) Test [aropha.com]
- 6. oecd.org [oecd.org]
- 7. researchgate.net [researchgate.net]
Application Note: ML233 for High-Throughput Screening of Tyrosinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tyrosinase is a key enzyme in the melanogenesis pathway, responsible for the production of melanin, the primary pigment in human skin, hair, and eyes. Overproduction of melanin can lead to hyperpigmentation disorders such as melasma, age spots, and post-inflammatory hyperpigmentation. Consequently, the inhibition of tyrosinase is a major focus in the development of dermatological and cosmetic products for skin lightening and the treatment of hyperpigmentation. ML233 has been identified as a potent, direct inhibitor of tyrosinase, demonstrating efficacy both in vitro and in vivo.[1] This small molecule presents a promising candidate for the development of novel therapeutics targeting hyperpigmentation. This application note provides detailed protocols for the use of this compound in high-throughput screening (HTS) assays to identify and characterize tyrosinase inhibitors.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound as a tyrosinase inhibitor.
| Parameter | Value | Cell Line | Notes |
| IC50 (Viability/Proliferation) | 1.65 µM | ME1154B (Human Melanoma) | This value represents the half-maximal inhibitory concentration for cell viability and proliferation, not a direct measure of enzymatic inhibition.[2][3] |
| Effective Concentration for Melanin Reduction | 0.625 - 5 µM | B16F10 (Murine Melanoma) | This compound significantly reduces melanin production in this concentration range without affecting cell survival.[2][3] |
| Molecular Weight | 359.44 g/mol | N/A | [2] |
Experimental Protocols
In Vitro Mushroom Tyrosinase Activity Assay
This assay is a primary screening method to assess the direct inhibitory effect of compounds on tyrosinase activity using L-DOPA as a substrate.
Materials:
-
Mushroom Tyrosinase (EC 1.14.18.1)
-
L-DOPA (L-3,4-dihydroxyphenylalanine)
-
This compound (or other test compounds)
-
Sodium Phosphate Buffer (0.1 M, pH 6.8)
-
96-well microplates
-
Microplate reader
Procedure:
-
Prepare a 1 mg/mL stock solution of mushroom tyrosinase in sodium phosphate buffer.
-
Prepare a 1 mg/mL stock solution of L-DOPA in sodium phosphate buffer.
-
Prepare serial dilutions of this compound (e.g., from 0.1 µM to 100 µM) in sodium phosphate buffer.
-
In a 96-well plate, add the following to each well:
-
20 µL of sodium phosphate buffer (for blank) or test compound solution.
-
140 µL of sodium phosphate buffer.
-
20 µL of mushroom tyrosinase solution.
-
-
Pre-incubate the plate at 37°C for 10 minutes.
-
Initiate the reaction by adding 20 µL of L-DOPA solution to each well.
-
Immediately measure the absorbance at 475 nm every minute for 20 minutes using a microplate reader.
-
The rate of dopachrome formation is proportional to tyrosinase activity. Calculate the percentage of inhibition for each concentration of the test compound compared to the untreated control.
Cell-Based Melanin Content Assay in B16F10 Murine Melanoma Cells
This assay evaluates the effect of test compounds on melanin production in a cellular context.
Materials:
-
B16F10 murine melanoma cells
-
Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
This compound (or other test compounds)
-
Phosphate-Buffered Saline (PBS)
-
1N NaOH with 10% DMSO
-
96-well plates
-
Microplate reader
Procedure:
-
Seed B16F10 cells in a 96-well plate at a density of 1 x 10^5 cells/well and incubate for 24 hours.[4]
-
Treat the cells with various concentrations of this compound (e.g., 0.625, 1.25, 2.5, 5 µM) for 72 hours.[4]
-
After incubation, wash the cells with PBS.
-
Lyse the cells by adding 100 µL of 1N NaOH containing 10% DMSO to each well.[4]
-
Incubate the plate at 80°C for 1 hour to solubilize the melanin.
-
Measure the absorbance of the lysate at 475 nm using a microplate reader.[5]
-
Determine the protein concentration of each lysate to normalize the melanin content.
-
Calculate the percentage of melanin content in treated cells compared to untreated controls.
MTT Assay for Cell Viability
This assay is used to assess the cytotoxicity of the test compounds on B16F10 cells.
Materials:
-
B16F10 murine melanoma cells
-
DMEM with 10% FBS
-
This compound (or other test compounds)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Microplate reader
Procedure:
-
Seed B16F10 cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.[6]
-
Treat the cells with various concentrations of this compound (e.g., from 0.1 µM to 100 µM) for 72 hours.
-
After incubation, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[7]
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[8]
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[8]
-
Read the absorbance at 570 nm using a microplate reader.[8]
-
Calculate the percentage of cell viability relative to the untreated control.
Visualizations
Caption: Melanogenesis signaling pathway and the inhibitory action of this compound on Tyrosinase.
Caption: High-throughput screening workflow for the identification of tyrosinase inhibitors.
References
- 1. The small molecule this compound is a direct inhibitor of tyrosinase function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Induction of Melanogenesis by Fosfomycin in B16F10 Cells Through the Upregulation of P-JNK and P-p38 Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antimelanogenesis Effect of Methyl Gallate through the Regulation of PI3K/Akt and MEK/ERK in B16F10 Melanoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. MTT (Assay protocol [protocols.io]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. MTT assay protocol | Abcam [abcam.com]
Troubleshooting & Optimization
ML233 Technical Support Center: Troubleshooting Aqueous Solubility Issues
This technical support center provides guidance to researchers, scientists, and drug development professionals encountering solubility challenges with ML233 in aqueous solutions during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a small molecule that has been identified as a direct inhibitor of tyrosinase, the rate-limiting enzyme in melanin synthesis.[1][2] Its inhibitory action on tyrosinase makes it a compound of interest for research in pigmentation and related disorders.
Q2: I'm observing precipitation when I dilute my this compound stock solution into my aqueous buffer. Is this expected?
A2: Yes, precipitation of this compound at higher concentrations in aqueous solutions is a known issue. One study observed the formation of a precipitate in the medium at concentrations over 30 µM.[2] This suggests that this compound has low aqueous solubility.
Q3: What is the recommended solvent for preparing a stock solution of this compound?
A3: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing stock solutions of this compound. A stock solution of up to 50 mM in DMSO can be prepared. It is crucial to ensure the DMSO is of high purity and anhydrous to maintain the integrity of the compound.
Q4: Is the activity of this compound related to the apelin receptor signaling pathway?
A4: While this compound was initially described as an agonist of the apelin receptor (APJ), its inhibitory effect on melanogenesis has been shown to be independent of this pathway.[2]
Troubleshooting Guide: this compound Solubility in Aqueous Solutions
This guide addresses common issues and provides step-by-step protocols for working with this compound in aqueous experimental settings.
Issue 1: Precipitation upon dilution of DMSO stock in aqueous buffer.
Cause: Rapid change in solvent polarity when a concentrated DMSO stock of a hydrophobic compound like this compound is added to an aqueous solution.
Solution:
-
Stepwise Dilution: Avoid adding the concentrated DMSO stock directly to the final volume of your aqueous buffer. Instead, perform one or more intermediate dilution steps. For example, dilute the DMSO stock in a small volume of buffer first, and then add this intermediate solution to the final volume.
-
Vortexing/Sonication: While adding the this compound solution to the aqueous buffer, ensure vigorous mixing by vortexing or sonication. This helps to rapidly disperse the compound and can prevent localized high concentrations that lead to precipitation.
-
Temperature: Gently warming the aqueous buffer to 37°C before adding the this compound solution can sometimes improve solubility. However, be cautious and ensure that the temperature will not affect the stability of this compound or other components in your experiment.
Issue 2: Cloudiness or visible particles in the final working solution.
Cause: The concentration of this compound in the final aqueous solution exceeds its solubility limit.
Solution:
-
Lower the Final Concentration: The most straightforward solution is to reduce the final working concentration of this compound. Based on published observations, it is recommended to work with concentrations at or below 20 µM to avoid precipitation.[2]
-
Increase the Final DMSO Concentration: If your experimental system can tolerate it, a slightly higher final concentration of DMSO (e.g., 0.1% to 0.5%) can help to keep this compound in solution. Always include a vehicle control with the same final DMSO concentration in your experiments to account for any solvent effects.
-
Use of Surfactants or Co-solvents: For in vitro assays, the addition of a small amount of a biocompatible surfactant (e.g., Tween 20, Pluronic F-68) or a co-solvent (e.g., ethanol, polyethylene glycol) to the aqueous buffer can enhance the solubility of hydrophobic compounds. The choice and concentration of such agents need to be carefully validated for compatibility with your specific assay.
Data Presentation
Table 1: Solubility and Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Weight | 359.44 g/mol | [1] |
| Solubility in DMSO | ≤ 5 mg/mL | [3] |
| Observed Precipitation in Aqueous Media | > 30 µM | [2] |
| Recommended Maximum Working Concentration in Aqueous Media | ≤ 20 µM | [2] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Materials: this compound powder, anhydrous DMSO, sterile microcentrifuge tubes.
-
Procedure:
-
Weigh out the required amount of this compound powder in a sterile microcentrifuge tube. For 1 mL of a 10 mM stock solution, you will need 3.59 mg of this compound.
-
Add the appropriate volume of anhydrous DMSO to the tube.
-
Vortex the solution thoroughly until all the this compound powder is completely dissolved. Gentle warming to 37°C and sonication can be used to aid dissolution if necessary.
-
Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.
-
Protocol 2: Preparation of a 20 µM this compound Working Solution in Cell Culture Medium
-
Materials: 10 mM this compound in DMSO stock solution, pre-warmed cell culture medium, sterile tubes.
-
Procedure:
-
Prepare an intermediate dilution of the this compound stock solution. For example, dilute the 10 mM stock 1:10 in DMSO to get a 1 mM solution.
-
Add the required volume of the 1 mM this compound intermediate dilution to the pre-warmed cell culture medium while vortexing. To prepare a 20 µM working solution, add 2 µL of the 1 mM solution to 98 µL of medium for a final volume of 100 µL. This results in a final DMSO concentration of 2%. Adjust the dilution scheme to achieve a lower final DMSO concentration if required by your experimental system.
-
Visually inspect the solution for any signs of precipitation. If the solution is clear, it is ready for use.
-
Mandatory Visualizations
Caption: this compound directly inhibits tyrosinase in the melanogenesis pathway.
Caption: this compound can act as an agonist on the apelin receptor signaling pathway.
References
ML233 Technical Support Center: Preventing Compound Degradation in Experimental Setups
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance on the proper handling, storage, and use of ML233 to prevent its degradation in experimental settings. Below you will find frequently asked questions and troubleshooting guides to ensure the stability and integrity of this compound throughout your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications in research?
This compound is a small molecule with dual activity. It functions as a non-peptide agonist for the apelin receptor (APJ), a G protein-coupled receptor involved in various physiological processes. Additionally, this compound has been identified as a direct inhibitor of tyrosinase, a key enzyme in melanin synthesis. This makes it a valuable tool for studying cardiovascular and metabolic diseases, as well as for research in dermatology and pigmentation disorders.
Q2: What are the recommended long-term storage conditions for this compound?
To ensure its long-term stability, this compound should be stored under specific conditions. Supplier recommendations suggest storing the compound as a powder at -20°C.[1][2][3] If this compound is in a solvent, it should be stored at -80°C.
Q3: How should I prepare stock solutions of this compound?
It is recommended to prepare stock solutions of this compound in a suitable organic solvent, such as dimethyl sulfoxide (DMSO). For short-term storage of the stock solution, it is advisable to keep it at -20°C for up to one month. For longer-term storage, aliquoting the stock solution into smaller, single-use vials and storing them at -80°C for up to six months is recommended to minimize freeze-thaw cycles.[2]
Q4: Is this compound sensitive to light?
While specific photodegradation studies on this compound are not widely available, its chemical structure, containing a cyclohexadienone moiety, suggests potential sensitivity to light. It is best practice to protect solutions of this compound from direct light exposure by using amber vials or by wrapping containers in aluminum foil.
Q5: What are the known chemical incompatibilities of this compound?
The Material Safety Data Sheet (MSDS) for this compound indicates that it is incompatible with strong acids, strong alkalis, and strong oxidizing or reducing agents. Contact with these substances should be avoided to prevent chemical degradation.
Troubleshooting Guide
This guide addresses common issues that may arise from this compound degradation during experiments.
| Problem | Possible Cause | Recommended Solution |
| Inconsistent or lower-than-expected activity in bioassays. | This compound may have degraded due to improper storage or handling. | 1. Verify Storage Conditions: Ensure that the solid compound and stock solutions have been stored at the recommended temperatures (-20°C for powder, -80°C for solutions in solvent). 2. Prepare Fresh Solutions: If there is any doubt about the stability of the stock solution, prepare a fresh one from the solid compound. 3. Perform a Quality Control Check: If possible, verify the integrity of the compound using an analytical method like HPLC. |
| Precipitate formation in aqueous buffers or cell culture media. | This compound has limited solubility in aqueous solutions, which can lead to precipitation and apparent degradation. | 1. Optimize Solvent Concentration: When diluting the DMSO stock solution into aqueous media, ensure the final DMSO concentration is kept low (typically <0.5%) to maintain solubility. 2. Test Solubility: Perform a preliminary solubility test in your specific buffer or medium to determine the maximum soluble concentration of this compound. |
| Gradual loss of activity in prolonged experiments. | This compound may be unstable in the experimental medium over time, especially at physiological temperatures (e.g., 37°C). | 1. Assess Stability in Media: Conduct a time-course experiment to evaluate the stability of this compound in your specific experimental medium at the working temperature. This can be done by incubating this compound in the medium and analyzing its concentration at different time points using HPLC. 2. Replenish Compound: For long-term experiments, consider replenishing the this compound-containing medium at regular intervals. |
| Variability between experimental replicates. | This could be due to inconsistent handling, such as exposure to light or repeated freeze-thaw cycles of the stock solution. | 1. Standardize Handling Procedures: Ensure all experimental steps are standardized, including the preparation of working solutions and the duration of light exposure. 2. Aliquot Stock Solutions: Prepare single-use aliquots of the stock solution to avoid multiple freeze-thaw cycles. |
Experimental Protocols
Protocol for Assessing this compound Stability by HPLC
This protocol provides a general framework for developing a stability-indicating High-Performance Liquid Chromatography (HPLC) method to monitor the degradation of this compound.
1. Objective: To quantify the concentration of this compound over time under various stress conditions to determine its stability and identify potential degradation products.
2. Materials:
-
This compound powder
-
HPLC-grade solvents (e.g., acetonitrile, methanol, water)
-
Buffers of various pH (e.g., phosphate, acetate)
-
HPLC system with a UV detector
-
C18 reverse-phase HPLC column
3. Method Development (General Steps):
-
Wavelength Selection: Determine the optimal UV wavelength for detecting this compound by acquiring a UV spectrum.
-
Mobile Phase Selection: Start with a simple mobile phase, such as a gradient of acetonitrile and water. Adjust the composition and gradient to achieve good peak shape and retention time for this compound.
-
Forced Degradation Studies: To ensure the method is "stability-indicating," perform forced degradation studies. This involves subjecting this compound solutions to stress conditions to generate degradation products. The HPLC method should be able to separate the intact this compound peak from any degradation product peaks.
-
Acid/Base Hydrolysis: Incubate this compound in acidic (e.g., 0.1 N HCl) and basic (e.g., 0.1 N NaOH) solutions.
-
Oxidative Degradation: Treat this compound with an oxidizing agent (e.g., 3% hydrogen peroxide).
-
Thermal Degradation: Heat a solution of this compound.
-
Photodegradation: Expose a solution of this compound to UV light.
-
4. Sample Analysis:
-
Prepare solutions of this compound in the desired experimental buffer or solvent.
-
Incubate the solutions under the conditions being tested (e.g., different temperatures, light exposure).
-
At specified time points, withdraw an aliquot, quench any reaction if necessary, and inject it into the HPLC system.
-
Monitor the peak area of this compound to determine its concentration relative to a time-zero sample.
Visualizing Experimental Logic and Pathways
Troubleshooting Workflow for this compound Degradation
Caption: A logical workflow for troubleshooting inconsistent experimental results potentially caused by this compound degradation.
This compound Signaling Pathway Inhibition
Caption: this compound acts as a direct inhibitor of the tyrosinase enzyme, blocking the melanin synthesis pathway.
References
Technical Support Center: Troubleshooting ML233 Off-Target Effects in Cells
This technical support center provides researchers, scientists, and drug development professionals with guidance on troubleshooting potential off-target effects of the tyrosinase inhibitor, ML233, in cellular experiments. The information is presented in a question-and-answer format to directly address common issues.
Frequently Asked Questions (FAQs)
Q1: What is the primary target of this compound and its expected cellular effect?
A1: The primary and intended target of this compound is tyrosinase (TYR), the rate-limiting enzyme in melanin biosynthesis.[1][2] The expected on-target effect of this compound in pigment-producing cells (e.g., melanoma cells, melanocytes) is a reduction in melanin production.[1][2] This is achieved through direct competitive inhibition of tyrosinase activity.[3]
Q2: At what concentrations should I use this compound in my cell-based assays?
A2: The optimal concentration of this compound will vary depending on the cell type and the specific assay. However, based on published data, a good starting point for observing on-target effects (reduction of melanin) without significant cytotoxicity is in the range of 0.625 µM to 5 µM in B16F10 murine melanoma cells.[2] In the ME1154B human melanoma cell line, this compound has a reported IC50 of 1.65 µM for inhibiting cell viability/proliferation. It is crucial to perform a dose-response curve in your specific cell line to determine the optimal concentration that balances on-target activity with minimal toxicity.
Q3: I am observing a cellular phenotype that doesn't seem related to melanin production. Could this be an off-target effect?
A3: It is possible. While this compound is characterized as a tyrosinase inhibitor, like most small molecules, it may interact with other proteins (off-targets), leading to unexpected cellular phenotypes. It is critical to perform control experiments to distinguish between on-target and off-target effects.
Q4: What are the known off-targets of this compound?
A4: Currently, there is limited publicly available data from broad off-target screening panels (e.g., kinome scans, safety pharmacology panels) for this compound. One study has suggested that this compound's effect on melanogenesis is independent of the apelin signaling pathway.[2] Without comprehensive profiling, the full off-target landscape of this compound is not well-defined. Therefore, if you observe unexpected effects, it is important to experimentally validate whether they are due to tyrosinase inhibition or interaction with an unknown off-target.
Troubleshooting Guide: Investigating Potential Off-Target Effects
If you suspect an observed cellular phenotype is due to an off-target effect of this compound, the following experimental approaches can help you investigate and validate your hypothesis.
Step 1: Confirm On-Target Engagement and Effect
Before investigating off-targets, it is essential to confirm that this compound is engaging its intended target, tyrosinase, in your cellular system and at the concentrations used.
-
On-Target Engagement: Use a Cellular Thermal Shift Assay (CETSA) to verify that this compound binds to tyrosinase in your cells.
-
On-Target Effect: Measure tyrosinase activity in cell lysates treated with this compound to confirm its inhibitory effect.
Step 2: Use Orthogonal Approaches to Validate the Role of Tyrosinase
To determine if the observed phenotype is a direct result of tyrosinase inhibition, use methods to reduce tyrosinase levels or activity that are independent of this compound.
-
Genetic Knockdown/Knockout: Use siRNA or shRNA to transiently knock down tyrosinase expression, or CRISPR/Cas9 to create a stable tyrosinase knockout cell line. If the phenotype observed with this compound is recapitulated by reducing tyrosinase levels, it is likely an on-target effect.
-
Use a Structurally Unrelated Tyrosinase Inhibitor: Treat your cells with another well-characterized tyrosinase inhibitor that has a different chemical scaffold from this compound. If this compound produces the same phenotype, it further supports an on-target mechanism.
Step 3: Characterize and Identify Potential Off-Targets
If the phenotype persists even when tyrosinase is not the primary mediator, the following approaches can help identify potential off-targets.
-
Broad Off-Target Profiling (External Service): Submit this compound to a commercial service for screening against a broad panel of kinases, GPCRs, ion channels, and other common off-targets.
-
Affinity-Based Proteomics: This advanced technique can identify proteins that directly bind to this compound in a cellular context.
Quantitative Data Summary
| Compound | Cell Line | Assay | Result |
| This compound | B16F10 (murine melanoma) | Melanin Production | Significant reduction at 0.625 µM - 5 µM |
| This compound | B16F10 (murine melanoma) | Cell Viability | No effect at 0.625 µM - 5 µM |
| This compound | ME1154B (human melanoma) | Cell Viability/Proliferation | IC50 = 1.65 µM |
| This compound | Zebrafish Embryos | Toxicity | No significant toxic effects at ≤ 20 µM |
Detailed Experimental Protocols
Cellular Thermal Shift Assay (CETSA) for Tyrosinase Target Engagement
Objective: To confirm that this compound binds to and stabilizes tyrosinase in intact cells.
Methodology:
-
Cell Treatment: Culture your cells to ~80-90% confluency. Treat one set of cells with the desired concentration of this compound and a control set with vehicle (e.g., DMSO) for a predetermined time (e.g., 1-4 hours).
-
Harvesting: Harvest the cells, wash with PBS, and resuspend in PBS.
-
Heating: Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40°C to 70°C in 2-5°C increments) for 3 minutes using a thermal cycler. Include an unheated control.
-
Lysis: Lyse the cells by freeze-thaw cycles or by adding a lysis buffer with protease inhibitors.
-
Centrifugation: Pellet the aggregated proteins by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.
-
Western Blotting: Collect the supernatant (soluble protein fraction) and analyze the levels of soluble tyrosinase by Western blotting using a tyrosinase-specific antibody.
Expected Outcome: If this compound binds to tyrosinase, the protein will be stabilized at higher temperatures in the this compound-treated samples compared to the vehicle-treated samples. This will be visible as a shift in the melting curve to the right.
DOT script for CETSA Workflow
Tyrosinase Activity Assay in Cell Lysates
Objective: To measure the enzymatic activity of tyrosinase in the presence of this compound.
Methodology:
-
Cell Lysate Preparation: Culture cells and treat with this compound or vehicle as in the CETSA protocol. Harvest the cells, wash with PBS, and lyse them in a suitable buffer (e.g., phosphate buffer with a non-ionic detergent like Triton X-100).
-
Protein Quantification: Determine the total protein concentration of each lysate to ensure equal loading.
-
Enzymatic Reaction: In a 96-well plate, add a standardized amount of cell lysate. Initiate the reaction by adding the tyrosinase substrate, L-DOPA.
-
Measurement: Measure the formation of dopachrome, the product of the reaction, by reading the absorbance at 475-490 nm over time using a plate reader.
-
Data Analysis: Calculate the rate of reaction for each sample. The activity in this compound-treated samples should be lower than in vehicle-treated samples.
Expected Outcome: A dose-dependent decrease in tyrosinase activity in cell lysates treated with this compound.
siRNA-Mediated Knockdown of Tyrosinase
Objective: To transiently reduce the expression of tyrosinase to determine if this recapitulates the phenotype observed with this compound.
Methodology:
-
siRNA Transfection: Transfect cells with a validated siRNA targeting tyrosinase or a non-targeting control siRNA using a suitable transfection reagent.
-
Incubation: Incubate the cells for 48-72 hours to allow for knockdown of the target protein.
-
Phenotypic Analysis: At the end of the incubation period, assess the cellular phenotype of interest.
-
Knockdown Validation: Harvest a parallel set of cells to confirm the knockdown of tyrosinase at the mRNA (by qRT-PCR) and protein (by Western blotting) levels.
Expected Outcome: If the phenotype is on-target, tyrosinase knockdown should produce a similar effect to this compound treatment.
DOT script for siRNA Workflow
CRISPR/Cas9-Mediated Knockout of Tyrosinase
Objective: To generate a stable tyrosinase knockout cell line to definitively assess the on-target nature of a phenotype.
Methodology:
-
gRNA Design and Cloning: Design and clone guide RNAs (gRNAs) targeting an early exon of the tyrosinase gene into a Cas9 expression vector.
-
Transfection and Selection: Transfect the gRNA/Cas9 construct into your cells. Select for transfected cells using an appropriate marker (e.g., puromycin).
-
Single-Cell Cloning: Isolate single cells to establish clonal populations.
-
Screening and Validation: Screen the clones for tyrosinase knockout by Western blotting and confirm the genetic modification by sequencing the target locus.
-
Phenotypic Analysis: Once a knockout clone is validated, perform the cellular assay to see if the phenotype is absent compared to the wild-type cells.
Expected Outcome: A validated tyrosinase knockout cell line should not exhibit the on-target phenotype observed with this compound. If the phenotype persists in the knockout cells, it is a strong indication of an off-target effect.
Signaling Pathway Diagram
The primary on-target signaling pathway affected by this compound is the melanin biosynthesis pathway.
DOT script for Melanin Synthesis Pathway
References
Technical Support Center: ML233 and Tyrosinase Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering inconsistent results when using ML233 in tyrosinase assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it inhibit tyrosinase?
This compound is a small molecule that acts as a direct and potent inhibitor of tyrosinase, the rate-limiting enzyme in melanin synthesis.[1][2][3][4] It functions through a competitive inhibition mechanism, meaning it binds to the active site of the tyrosinase enzyme, thereby preventing the substrate (like L-DOPA) from binding and being converted into melanin precursors.[1][5]
Q2: What is the typical solvent and working concentration for this compound in in vitro assays?
This compound is typically dissolved in dimethyl sulfoxide (DMSO) to create a stock solution.[2] For in vitro tyrosinase assays, it is further diluted in the assay buffer. Due to solubility limitations in aqueous solutions, a maximum working concentration of around 20 µM is often used.[1]
Q3: What are the key steps in a tyrosinase inhibition assay?
A typical tyrosinase inhibition assay involves the following key steps:
-
Preparation of reagents, including tyrosinase enzyme solution, substrate solution (e.g., L-DOPA), and the inhibitor (this compound) at various concentrations.
-
Incubation of the tyrosinase enzyme with the inhibitor (this compound) for a specific period.
-
Initiation of the enzymatic reaction by adding the substrate.
-
Monitoring the formation of the product (dopachrome, which is colored) over time by measuring the absorbance at a specific wavelength (e.g., 475-490 nm).
-
Calculating the percentage of tyrosinase inhibition by comparing the reaction rates in the presence and absence of the inhibitor.
Q4: What are the common causes of variability in enzyme inhibition assays?
Several factors can contribute to variability in enzyme inhibition assays, including:
-
Temperature fluctuations: Enzyme activity is highly sensitive to temperature changes.
-
pH instability: The pH of the assay buffer can affect both enzyme activity and the stability of the inhibitor.
-
Inaccurate pipetting: Errors in dispensing enzyme, substrate, or inhibitor volumes can lead to significant variations.
-
Substrate or enzyme degradation: Improper storage or handling can lead to loss of activity.
-
Inhibitor precipitation: Poor solubility of the inhibitor in the assay buffer can lead to inaccurate results.
-
Interference from assay components: The inhibitor or other compounds in the sample may interfere with the detection method (e.g., absorbance measurement).
Troubleshooting Guide for Inconsistent this compound Results
This guide addresses specific issues that may arise during tyrosinase inhibition assays using this compound.
| Problem | Potential Cause | Recommended Solution |
| High variability between replicate wells | 1. Inaccurate pipetting: Small volume errors can have a large impact. 2. Incomplete mixing: Reagents may not be uniformly distributed in the wells. 3. Edge effects in the microplate: Evaporation from wells on the edge of the plate can concentrate reagents. 4. Precipitation of this compound: The compound may be coming out of solution at the final assay concentration. | 1. Pipetting Technique: Use calibrated pipettes and proper technique. For small volumes, consider preparing a master mix. 2. Mixing: Gently mix the plate after adding each reagent, avoiding bubbles. 3. Plate Layout: Avoid using the outermost wells of the plate or fill them with buffer to maintain humidity. 4. Solubility Check: Visually inspect the wells for any signs of precipitation. Consider lowering the final concentration of this compound or increasing the DMSO concentration (while ensuring it doesn't exceed a level that inhibits the enzyme). |
| Low or no inhibition by this compound | 1. Inactive this compound: The compound may have degraded. 2. Inactive tyrosinase enzyme: The enzyme may have lost its activity. 3. Incorrect assay conditions: The pH or temperature may not be optimal for this compound binding or enzyme activity. 4. Substrate concentration too high: In a competitive inhibition assay, very high substrate concentrations can outcompete the inhibitor. | 1. Compound Integrity: Use a fresh stock of this compound. Store stock solutions at -20°C or -80°C. 2. Enzyme Activity Check: Run a positive control with a known tyrosinase inhibitor (e.g., kojic acid) to confirm enzyme activity. 3. Optimize Conditions: Ensure the assay buffer pH is stable and within the optimal range for tyrosinase (typically pH 6.5-7.0). Maintain a constant temperature throughout the experiment. 4. Substrate Concentration: Use a substrate concentration around the Michaelis-Menten constant (Km) for L-DOPA with your specific enzyme. |
| Inconsistent IC50 values across experiments | 1. Variability in enzyme activity: The specific activity of the tyrosinase preparation can vary between batches. 2. Slight variations in assay conditions: Minor day-to-day differences in temperature, incubation times, or reagent preparation can shift IC50 values. 3. This compound stability in assay buffer: The compound may not be stable over the course of the experiment in the aqueous buffer. | 1. Enzyme Standardization: Standardize the enzyme concentration based on its activity (units/mL) rather than just its protein concentration. 2. Consistent Protocol: Strictly adhere to the same protocol for every experiment. Use a positive control inhibitor to normalize for inter-assay variability. 3. Pre-incubation Time: Minimize the pre-incubation time of this compound in the aqueous buffer before starting the reaction, or perform stability tests of this compound in the buffer. |
| Absorbance readings are unstable or drifting | 1. Precipitation of this compound or other components: Particulates in the well can scatter light. 2. Temperature fluctuations in the plate reader: Changes in temperature can affect the reaction rate and absorbance readings. 3. Air bubbles in the wells: Bubbles can interfere with the light path. | 1. Centrifugation: Briefly centrifuge the microplate before reading to pellet any precipitates. 2. Reader Equilibration: Allow the plate reader to equilibrate to the desired temperature before starting the measurement. 3. Bubble Removal: Inspect the plate for bubbles and remove them by gently tapping the plate or using a sterile pipette tip. |
Experimental Protocols
Detailed Protocol for Tyrosinase Inhibition Assay using L-DOPA
This protocol provides a standardized method for assessing the inhibitory activity of this compound on mushroom tyrosinase.
1. Materials:
-
Mushroom Tyrosinase (e.g., Sigma-Aldrich, Cat. No. T3824)
-
L-DOPA (L-3,4-dihydroxyphenylalanine) (e.g., Sigma-Aldrich, Cat. No. D9628)
-
This compound (e.g., Tocris, Cat. No. 4768)
-
Dimethyl sulfoxide (DMSO)
-
Potassium Phosphate Buffer (50 mM, pH 6.8)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 475 nm
2. Reagent Preparation:
-
Tyrosinase Solution (200 units/mL): Dissolve mushroom tyrosinase in cold potassium phosphate buffer. Prepare this solution fresh before each experiment.
-
L-DOPA Solution (10 mM): Dissolve L-DOPA in potassium phosphate buffer. This solution may need to be warmed slightly to fully dissolve. Prepare fresh.
-
This compound Stock Solution (10 mM): Dissolve this compound in 100% DMSO. Store at -20°C.
-
This compound Working Solutions: Prepare serial dilutions of the this compound stock solution in potassium phosphate buffer to achieve the desired final concentrations in the assay. The final DMSO concentration in the assay wells should be kept constant and ideally below 1%.
3. Assay Procedure:
-
To each well of a 96-well plate, add the following in order:
-
20 µL of potassium phosphate buffer (for blank and control wells) or 20 µL of this compound working solution (for inhibitor wells).
-
140 µL of potassium phosphate buffer.
-
20 µL of tyrosinase solution.
-
-
Mix gently and pre-incubate the plate at 25°C for 10 minutes.
-
Initiate the reaction by adding 20 µL of L-DOPA solution to all wells.
-
Immediately start measuring the absorbance at 475 nm every minute for 20-30 minutes using a microplate reader.
-
Controls:
-
Blank: Contains all reagents except the enzyme (add buffer instead).
-
Negative Control: Contains all reagents including the enzyme and the same concentration of DMSO as the inhibitor wells.
-
Positive Control (Optional but Recommended): Use a known tyrosinase inhibitor like kojic acid.
-
4. Data Analysis:
-
Calculate the rate of reaction (slope of the linear portion of the absorbance vs. time curve) for each well.
-
Subtract the rate of the blank from all other rates.
-
Calculate the percentage of inhibition for each this compound concentration using the following formula: % Inhibition = [(Rate of Negative Control - Rate of this compound Well) / Rate of Negative Control] * 100
-
Plot the % inhibition against the logarithm of the this compound concentration to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition).
Visualizations
Signaling Pathway of Melanin Synthesis and Tyrosinase Inhibition
Caption: Competitive inhibition of tyrosinase by this compound in the melanin synthesis pathway.
Experimental Workflow for Tyrosinase Inhibition Assay
Caption: Step-by-step workflow for a tyrosinase inhibition assay.
References
Technical Support Center: Improving ML233 Efficacy in Animal Models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using ML233 in animal models. The information is designed to assist scientists and drug development professionals in optimizing their experimental workflows and overcoming common challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a small molecule that acts as a potent and direct inhibitor of tyrosinase, the rate-limiting enzyme in melanin synthesis.[1][2][3] By binding to the active site of tyrosinase, this compound competitively inhibits its enzymatic activity, leading to a reduction in melanin production.[3][4] This makes it a promising candidate for studying and potentially treating hyperpigmentation disorders.
Q2: In which animal models has this compound shown efficacy?
A2: this compound has demonstrated significant efficacy in reducing melanin production in the zebrafish model and in murine melanoma cell lines (B16F10).[1][2][3][5] In zebrafish, it has been shown to decrease pigmentation without causing significant toxicity.[3] In B16F10 cells, this compound inhibits melanogenesis and can also reduce cell proliferation at higher concentrations.[5] Further studies are needed to fully characterize its efficacy and safety in rodent models of hyperpigmentation.
Q3: What is the recommended starting dose for this compound in animal studies?
A3: The optimal dose of this compound will depend on the animal model, the route of administration, and the specific experimental goals. Based on in vitro and zebrafish studies, a range of concentrations has been explored. For in vitro studies with B16F10 cells, concentrations as low as 0.625 µM have been shown to significantly reduce melanin production.[5] In zebrafish embryos, concentrations up to 20 µM were used without significant toxicity.[3] For in vivo rodent studies, it is crucial to perform dose-escalation studies to determine the maximum tolerated dose (MTD) and the optimal effective dose.
Q4: How should I formulate this compound for in vivo administration?
A4: this compound is a poorly water-soluble compound. For in vivo administration, it will likely require a vehicle that can solubilize it. Common vehicles for poorly soluble compounds include a mixture of DMSO, PEG 400, Tween 80, and saline.[2] It is essential to first determine the solubility of this compound in various vehicles and to conduct a vehicle toxicity study in your animal model to ensure that the vehicle itself does not have any adverse effects. A starting point for formulation could be to dissolve this compound in a minimal amount of DMSO and then dilute it with a suitable vehicle like corn oil or a PEG-based solution.
Q5: What are the potential off-target effects of this compound?
A5: While this compound is characterized as a direct inhibitor of tyrosinase, all small molecules have the potential for off-target effects. As of the current research, specific off-target effects for this compound have not been extensively documented. Researchers should consider performing screens to identify potential off-target interactions, especially if unexpected phenotypes are observed in animal models.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Lack of efficacy in a mouse model | Poor bioavailability of this compound. | Optimize the formulation and administration route. Consider intraperitoneal or subcutaneous injection to bypass first-pass metabolism. Conduct pharmacokinetic studies to determine the concentration of this compound in the plasma and target tissue over time. |
| Inappropriate animal model. | Ensure the chosen animal model is suitable for studying hyperpigmentation. For example, some strains of mice have very few melanocytes in their epidermis.[6] Consider using a model where hyperpigmentation is induced, such as through UVB irradiation.[6][7][8][9] | |
| Insufficient dosage. | Perform a dose-response study to identify the optimal effective dose. The effective concentration in vitro may not directly translate to an effective in vivo dose. | |
| Inconsistent results between animals | Variability in drug administration. | Ensure consistent and accurate dosing for all animals. For oral gavage, ensure the compound is delivered to the stomach correctly. For injections, ensure the full dose is administered. |
| Biological variability between animals. | Use a sufficient number of animals per group to account for biological variability. Ensure that animals are age- and sex-matched. | |
| Toxicity observed in animals (e.g., weight loss, lethargy) | Vehicle toxicity. | Run a control group with only the vehicle to assess its toxicity. If the vehicle is toxic, explore alternative formulations.[2] |
| On-target or off-target toxicity of this compound. | Reduce the dose of this compound. If toxicity persists even at lower, ineffective doses, consider that it may be due to an on-target effect in a different tissue or an off-target effect. Further toxicological studies would be required. | |
| Precipitation of this compound in the formulation | Poor solubility of this compound in the chosen vehicle. | Try different vehicle compositions. Sonication or gentle heating may help in dissolving the compound, but ensure that it does not degrade the compound. Prepare fresh formulations for each experiment. |
Experimental Protocols
Protocol 1: In Vivo Efficacy of this compound in a B16F10 Melanoma Mouse Model
This protocol is a general guideline and should be optimized for specific experimental needs.
-
Cell Culture: Culture B16F10 murine melanoma cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Animal Model: Use 6-8 week old C57BL/6 mice.
-
Tumor Cell Implantation:
-
Harvest B16F10 cells and resuspend them in sterile PBS at a concentration of 2.5 x 10^6 cells/mL.
-
Inject 100 µL of the cell suspension (2.5 x 10^5 cells) subcutaneously into the flank of each mouse.
-
-
This compound Formulation and Administration:
-
Prepare a stock solution of this compound in DMSO.
-
On the day of administration, dilute the stock solution with a suitable vehicle (e.g., a mixture of PEG400, Tween 80, and saline) to the desired final concentration. The final concentration of DMSO should be kept low (e.g., <5%) to avoid toxicity.
-
Once tumors are palpable (around 5-7 days post-implantation), begin treatment.
-
Administer this compound via intraperitoneal injection at a predetermined dose (e.g., 1-50 mg/kg) daily or on an optimized schedule.
-
Include a vehicle control group that receives the same volume of the vehicle without this compound.
-
-
Efficacy Assessment:
-
Measure tumor volume every 2-3 days using calipers (Volume = 0.5 x length x width^2).
-
At the end of the study, euthanize the mice and excise the tumors.
-
Measure the final tumor weight.
-
Homogenize a portion of the tumor tissue to measure melanin content and tyrosinase activity.
-
Protocol 2: Measurement of Melanin Content in Mouse Skin
-
Sample Collection: Excise a piece of skin from the area of interest.
-
Solubilization:
-
Weigh the tissue and place it in a tube with 1 N NaOH (10 mL/g of tissue).
-
Heat at 80°C for 2 hours or until the tissue is completely dissolved.
-
-
Quantification:
-
Centrifuge the lysate to pellet any debris.
-
Measure the absorbance of the supernatant at 475 nm using a spectrophotometer.
-
Create a standard curve using synthetic melanin of a known concentration.
-
Calculate the melanin concentration in the samples based on the standard curve and normalize to the initial tissue weight.
-
Signaling Pathways and Experimental Workflows
Melanogenesis Signaling Pathway and this compound Inhibition
Caption: this compound directly inhibits tyrosinase, blocking the conversion of tyrosine to melanin.
General Experimental Workflow for Testing this compound in a Mouse Model of Hyperpigmentation
Caption: A stepwise workflow for evaluating the efficacy and toxicity of this compound in a mouse model.
References
- 1. doaj.org [doaj.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. The small molecule this compound is a direct inhibitor of tyrosinase function - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Sesamol Inhibited Ultraviolet Radiation-Induced Hyperpigmentation and Damage in C57BL/6 Mouse Skin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mouse model of UVB-induced hyperpigmentation and SF treatment. [bio-protocol.org]
- 8. karger.com [karger.com]
- 9. researchgate.net [researchgate.net]
ML233 stability and storage conditions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive information on the stability, storage, and handling of ML233, a potent tyrosinase inhibitor. Detailed troubleshooting guides and frequently asked questions are included to address common issues encountered during experimentation.
Stability and Storage Conditions
Proper storage and handling of this compound are critical to ensure its stability and efficacy in experimental assays. The following table summarizes the recommended storage conditions for both the solid compound and solutions.
| Form | Storage Temperature | Duration | Notes |
| Solid (Powder) | -20°C | Long-term | Store in a dry, dark place. |
| In Solvent (DMSO) | -80°C | Up to 6 months | Aliquot to avoid repeated freeze-thaw cycles.[1][2] |
| -20°C | Up to 1 month | Aliquot to avoid repeated freeze-thaw cycles.[1][2] |
General Handling Precautions:
-
Avoid inhalation, and contact with eyes and skin.[3]
-
Use in a well-ventilated area.[3]
-
Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.[3]
-
This compound is incompatible with strong acids/alkalis and strong oxidizing/reducing agents.[3]
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
A1: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing stock solutions of this compound.[1][4][5]
Q2: What is the solubility of this compound in DMSO?
A2: this compound is soluble in DMSO at a concentration of up to 50 mM (17.97 mg/mL).[5]
Q3: I observed a precipitate when I diluted my this compound stock solution in an aqueous buffer. What should I do?
A3: Precipitation of this compound has been observed in aqueous media at concentrations above 30 µM.[6] To avoid this, it is recommended to use a final concentration of 20 µM or lower in your experiments.[6] If you require a higher concentration, consider using a co-solvent, but be sure to include a vehicle control in your experiment. To aid dissolution, you can gently warm the solution to 37°C and use an ultrasonic bath.[1]
Q4: How many freeze-thaw cycles can a DMSO stock solution of this compound tolerate?
A4: To maintain the integrity of the compound, it is best to aliquot the DMSO stock solution into single-use volumes to avoid repeated freeze-thaw cycles.[1][2] While some small molecules are stable for a few cycles, minimizing them is a best practice.
Q5: Is this compound toxic to cells?
A5: Studies in zebrafish embryos have shown relatively low toxicity, with a survival rate of approximately 80% at concentrations between 7.5 and 200 µM.[6] However, it is always recommended to perform a dose-response experiment to determine the optimal non-toxic concentration for your specific cell line or model system.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent or no inhibitory effect observed | Degraded this compound: Improper storage or multiple freeze-thaw cycles of the stock solution. | Prepare fresh stock solutions from powder. Ensure proper storage conditions are met (see table above). |
| Incorrect concentration: Calculation error or precipitation of the compound in the assay medium. | Verify calculations and ensure the final concentration in the aqueous assay buffer is below the precipitation threshold (~30 µM). Visually inspect for any precipitate. | |
| High background signal in the assay | Solvent interference: High concentration of DMSO in the final assay volume. | Ensure the final DMSO concentration in your assay is low (typically ≤ 0.5%) and include a vehicle control (medium with the same concentration of DMSO) in your experiment. |
| Precipitate formation in the well plate | Low solubility in aqueous media: Exceeding the solubility limit of this compound in the assay buffer. | Lower the final concentration of this compound. If a higher concentration is necessary, consider using a co-solvent and include appropriate controls. |
| Variability between replicate wells | Incomplete dissolution: this compound not fully dissolved in the stock solution or assay medium. | Ensure the compound is fully dissolved in DMSO before further dilution. Gentle warming (37°C) and sonication can aid dissolution.[1] Mix thoroughly when diluting into the assay buffer. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Solvent Addition: Add the calculated volume of high-purity DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Dissolution: Vortex the solution until the compound is completely dissolved. Gentle warming to 37°C and brief sonication can be used to facilitate dissolution.[1]
-
Aliquoting and Storage: Aliquot the stock solution into single-use, light-protected tubes and store at -20°C for short-term (up to 1 month) or -80°C for long-term (up to 6 months) storage.[1][2]
Protocol 2: In Vitro Tyrosinase Activity Assay (L-DOPA as substrate)
This protocol is a general guideline for assessing the inhibitory effect of this compound on tyrosinase activity.
-
Reagent Preparation:
-
Assay Buffer: Phosphate buffer (e.g., 50 mM, pH 6.8).
-
Tyrosinase Enzyme Solution: Prepare a solution of mushroom tyrosinase in assay buffer. The final concentration should be determined based on preliminary optimization experiments.
-
L-DOPA Solution: Prepare a fresh solution of L-DOPA in assay buffer.
-
This compound Working Solutions: Prepare serial dilutions of your this compound DMSO stock solution in the assay buffer. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.
-
-
Assay Procedure:
-
In a 96-well plate, add the following to each well:
-
Assay Buffer (for blank)
-
This compound working solution or vehicle control (DMSO in assay buffer)
-
Tyrosinase enzyme solution
-
-
Incubate the plate at room temperature for 10 minutes.
-
Initiate the reaction by adding the L-DOPA solution to all wells.
-
Immediately measure the absorbance at 475-490 nm using a microplate reader in kinetic mode for 15-30 minutes, taking readings every 1-2 minutes.
-
-
Data Analysis:
-
Calculate the rate of reaction (slope of the linear portion of the absorbance vs. time curve) for each concentration of this compound and the control.
-
Determine the percent inhibition for each this compound concentration using the following formula: % Inhibition = [(Rate of control - Rate of sample) / Rate of control] * 100
-
Plot the percent inhibition against the log of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Signaling Pathway and Experimental Workflow
This compound Mechanism of Action
This compound directly inhibits the enzymatic activity of tyrosinase, the rate-limiting enzyme in melanin synthesis. By binding to the active site of tyrosinase, this compound prevents the conversion of L-tyrosine to L-DOPA and subsequent oxidation to dopaquinone, thereby blocking the production of melanin.[6][7][8]
Caption: Mechanism of this compound as a direct inhibitor of tyrosinase in the melanogenesis pathway.
Experimental Workflow for Assessing this compound Activity
The following diagram outlines the typical workflow for evaluating the inhibitory potential of this compound on tyrosinase.
Caption: Standard experimental workflow for determining the IC50 of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 7. Signaling Pathways in Melanogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Resistance to ML233 in Melanoma Cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with ML233 in melanoma cell lines.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action in melanoma cells?
A1: this compound is a small molecule that acts as a direct inhibitor of tyrosinase, the rate-limiting enzyme in melanin synthesis.[1][2][3] By binding to the active site of tyrosinase, this compound reduces melanin production in melanoma cells.[1][2][3] Some studies have also reported that this compound can inhibit the proliferation of certain melanoma cell lines, although the exact mechanism for this anti-proliferative effect is not fully understood and may be independent of its role in melanogenesis.
Q2: I am not observing the expected decrease in melanin in my melanoma cells after this compound treatment. What could be the reason?
A2: Several factors could contribute to this issue:
-
Cell Line Characteristics: The basal level of tyrosinase expression and melanin production can vary significantly between different melanoma cell lines. Ensure you are using a cell line with robust pigmentation (e.g., B16F10) for initial experiments.
-
This compound Concentration and Incubation Time: The optimal concentration and duration of this compound treatment may need to be determined empirically for your specific cell line. We recommend performing a dose-response and time-course experiment.
-
Compound Integrity: Ensure the this compound compound has been stored correctly and has not degraded. Prepare fresh solutions for each experiment.
-
Assay-Related Issues: The method used to quantify melanin can influence the results. Please refer to our detailed experimental protocols for melanin content assays.
Q3: My melanoma cells seem to be resistant to the anti-proliferative effects of this compound. What are the potential mechanisms of resistance?
A3: While specific resistance mechanisms to this compound have not been extensively studied, potential mechanisms can be extrapolated from general principles of drug resistance in melanoma:
-
Tyrosinase Mutations: Although not yet reported, mutations in the TYR gene, particularly in the this compound binding site, could prevent the drug from inhibiting the enzyme.
-
Activation of Bypass Signaling Pathways: Melanoma cells are known to develop resistance to targeted therapies by activating alternative survival pathways. Upregulation of pathways like MAPK or PI3K-AKT could potentially compensate for the effects of this compound.
-
Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters can lead to increased efflux of the drug from the cell, reducing its intracellular concentration and efficacy.
-
Metabolic Reprogramming: Similar to resistance to BRAF inhibitors, melanoma cells might undergo metabolic reprogramming to support their growth and survival, potentially bypassing the effects of this compound.
Q4: How can I investigate the mechanism of resistance to this compound in my cell line?
A4: To investigate resistance mechanisms, you can:
-
Sequence the TYR gene: To identify potential mutations in the drug-binding site.
-
Perform Western Blotting: To analyze the activation status of key signaling proteins in pathways like MAPK and PI3K-AKT.
-
Use Efflux Pump Inhibitors: To determine if increased drug efflux is contributing to resistance.
-
Metabolomic Analysis: To identify changes in cellular metabolism in resistant cells compared to sensitive cells.
Troubleshooting Guides
Problem 1: High variability in melanin content measurements between replicates.
| Possible Cause | Troubleshooting Step |
| Uneven cell seeding | Ensure a single-cell suspension and proper mixing before seeding. |
| Inconsistent cell lysis | Follow the cell lysis protocol precisely, ensuring complete solubilization of melanin. |
| Pipetting errors | Use calibrated pipettes and proper pipetting techniques. |
| Edge effects in multi-well plates | Avoid using the outer wells of the plate or fill them with sterile PBS. |
Problem 2: Inconsistent results in cell viability assays (e.g., MTT, CellTiter-Glo).
| Possible Cause | Troubleshooting Step |
| Interference of melanin with colorimetric assays | Consider using a luminescence-based assay like CellTiter-Glo, which is generally less susceptible to interference from melanin. |
| Sub-optimal cell density | Perform a cell titration experiment to determine the optimal seeding density for your cell line and assay duration. |
| Incorrect incubation times | Adhere strictly to the recommended incubation times for both the drug treatment and the viability reagent. |
| Solvent toxicity | Ensure the final concentration of the solvent (e.g., DMSO) is not toxic to the cells. Include a solvent control in your experiments. |
Experimental Protocols
Melanin Content Assay
This protocol is adapted from established methods for quantifying melanin in cultured cells.[4][5][6]
-
Cell Seeding: Plate melanoma cells in a 6-well plate and treat with this compound at the desired concentrations for the desired duration.
-
Cell Lysis:
-
Wash the cells with PBS and harvest by trypsinization.
-
Centrifuge the cell suspension to obtain a cell pellet.
-
Solubilize the cell pellet in 1N NaOH containing 10% DMSO.
-
Incubate at 80°C for 1 hour to dissolve the melanin.
-
-
Quantification:
-
Centrifuge the lysate to pellet any insoluble material.
-
Measure the absorbance of the supernatant at 470 nm using a plate reader.
-
Generate a standard curve using synthetic melanin to determine the melanin concentration in your samples.
-
-
Normalization: Normalize the melanin content to the total protein concentration of the cell lysate, determined by a BCA assay.
Tyrosinase Activity Assay (Cell-Based)
This protocol allows for the measurement of intracellular tyrosinase activity.[7]
-
Cell Treatment: Plate melanoma cells in a 24-well plate and treat with this compound.
-
Cell Lysis:
-
Wash the cells with PBS.
-
Lyse the cells in a buffer containing 1% Triton X-100 in phosphate buffer.
-
Freeze-thaw the lysate to ensure complete cell disruption.
-
Centrifuge to pellet cell debris.
-
-
Enzymatic Reaction:
-
Add L-DOPA (a tyrosinase substrate) to the supernatant.
-
Incubate at 37°C.
-
-
Measurement: Measure the formation of dopachrome by reading the absorbance at 475 nm at different time points.
Cell Viability Assay (MTT)
This protocol is a colorimetric assay to assess cell metabolic activity.
-
Cell Seeding: Seed melanoma cells in a 96-well plate.
-
Drug Treatment: Treat the cells with a serial dilution of this compound.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm.
Visualizations
Caption: Experimental workflow for assessing this compound efficacy.
References
- 1. The small molecule this compound is a direct inhibitor of tyrosinase function - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. biorxiv.org [biorxiv.org]
- 4. Quantification of melanin content [bio-protocol.org]
- 5. med.upenn.edu [med.upenn.edu]
- 6. Grossman Lab - Determination of cellular melanin content | University of Utah Health | University of Utah Health [uofuhealth.utah.edu]
- 7. 4.3. Melanin Content and Tyrosinase Activity Assay in B16F10 Cells [bio-protocol.org]
ML233 In Vivo Delivery Methods: A Technical Support Guide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing ML233 in in vivo studies. The information is tailored for scientists and drug development professionals, with a focus on practical application and problem-solving.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound in vivo?
A1: this compound acts as a direct inhibitor of tyrosinase, the rate-limiting enzyme in melanin synthesis.[1][2][3] It is believed to bind to the active site of the tyrosinase protein, thereby reducing melanin production.[1][2][3]
Q2: Are there any known alternative or "off-target" mechanisms for this compound?
A2: Yes, this compound was initially identified as a potent agonist for the apelin receptor (APJ). However, studies in zebrafish have demonstrated that its inhibitory effect on melanogenesis is independent of the apelin signaling pathway.[2][3] Researchers should be aware of this dual activity when designing experiments and interpreting results, particularly in systems where apelin signaling is relevant.
Q3: What is the most established in vivo model for studying this compound's effect on pigmentation?
A3: The zebrafish embryo model is the most well-documented system for in vivo studies of this compound as a tyrosinase inhibitor.[1][2][3] This model is advantageous due to the direct visualization of pigmentation changes and the ease of compound administration.[2]
Q4: Is the inhibitory effect of this compound on melanogenesis reversible?
A4: Yes, in vivo studies using zebrafish have shown that the reduction in skin pigmentation induced by this compound is reversible upon withdrawal of the compound.[3]
Q5: Has this compound been validated in mammalian models for tyrosinase inhibition in vivo?
A5: While this compound has been shown to reduce melanin production in murine melanoma cell lines (B16F10), detailed in vivo studies in mammalian models for its tyrosinase inhibitory effects have not been extensively published.[1][2][3] Therefore, researchers should consider their studies in mammals as exploratory.
Troubleshooting Guide
Issue 1: Poor Solubility and Vehicle Formulation
Problem: Difficulty dissolving this compound for in vivo administration, leading to precipitation or inaccurate dosing.
Background: this compound is known to have poor aqueous solubility at physiological pH.[4] This is a critical factor to consider for successful in vivo delivery.
Possible Solutions:
-
Vehicle Selection: For intraperitoneal (IP) or subcutaneous (SC) injections in rodent models, a multi-component vehicle system is often necessary. A common starting point for poorly soluble compounds is a mixture of:
-
10% DMSO (Dimethyl sulfoxide): To initially dissolve the compound.
-
40% PEG400 (Polyethylene glycol 400): To maintain solubility.
-
50% Saline or PBS (Phosphate-buffered saline): To make the solution more physiologically compatible.
-
Always prepare by first dissolving this compound in DMSO, then adding PEG400, and finally adding the aqueous component slowly while vortexing.
-
-
Sonication: Gentle sonication in a water bath can aid in dissolving the compound. Avoid overheating, which could degrade this compound.
-
pH Adjustment: While this compound's solubility is generally poor across different pH levels, slight adjustments might offer marginal improvements.[4] However, this should be done cautiously to avoid compound degradation and ensure the vehicle is well-tolerated by the animals.
-
Formulation Check: Before administration, visually inspect the solution for any precipitation. If precipitation occurs, the formulation needs to be optimized, for example, by increasing the percentage of organic solvents (if tolerated by the animal) or by preparing a suspension.
Issue 2: Lack of Efficacy in Mammalian Models
Problem: No observable change in pigmentation or tyrosinase activity in a mammalian model after this compound administration.
Possible Causes & Solutions:
-
Inadequate Bioavailability: Due to its poor solubility, this compound may have low absorption and bioavailability when administered systemically.
-
Route of Administration: Consider the most appropriate route. For skin pigmentation studies, topical application might be more effective than systemic delivery. This would require a different vehicle formulation, such as a cream or ointment base.
-
Pharmacokinetics: If possible, perform pharmacokinetic studies to determine the concentration of this compound in the target tissue over time. This will help to optimize the dosage and administration frequency.
-
-
Insufficient Dosage: The effective concentration in zebrafish (0.5 µM to 20 µM) may not directly translate to mammalian models.[2] A dose-response study is recommended to determine the optimal dose.
-
Rapid Metabolism: this compound may be rapidly metabolized and cleared in mammals. The NIH Molecular Libraries Program noted that a similar small molecule apelin receptor antagonist, ML221, suffers from rapid metabolism, which could also be a characteristic of this compound.[5]
-
Species-Specific Differences: The structure and activity of tyrosinase can vary between species. The efficacy of this compound as an inhibitor of human or mouse tyrosinase in vivo may differ from its effect on zebrafish tyrosinase.
Issue 3: Observed Toxicity in In Vivo Studies
Problem: Animals show signs of distress, weight loss, or other adverse effects after this compound administration.
Possible Causes & Solutions:
-
Vehicle Toxicity: The vehicle itself, especially at high concentrations of DMSO or other organic solvents, can cause toxicity.
-
Run a Vehicle Control Group: Always include a group of animals that receives the vehicle without this compound to distinguish between vehicle- and compound-related toxicity.
-
Optimize Vehicle: Aim to use the lowest possible concentration of organic solvents.
-
-
Compound Toxicity: While this compound showed no significant toxicity in zebrafish at concentrations up to 20 µM, this may not be the case in mammals at higher doses.[2][3]
-
Dose-Escalation Study: Start with a low dose of this compound and gradually increase it while closely monitoring the animals for any signs of toxicity.
-
Apelin Receptor Agonism: Be mindful of potential cardiovascular effects due to this compound's activity as an apelin receptor agonist, especially if high systemic concentrations are achieved.[4][5]
-
Experimental Protocols & Data
Zebrafish Melanogenesis Inhibition Assay
This protocol is based on the methodology described in the study by Menard et al., 2025.[2][3]
-
Preparation of this compound Stock Solution: Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Animal Husbandry: Raise zebrafish embryos according to standard protocols.
-
Compound Administration:
-
At 4 hours post-fertilization (hpf), transfer embryos to 6-well plates.
-
Add the this compound stock solution directly to the embryo medium to achieve the desired final concentrations (e.g., 0.5 µM, 1 µM, 5 µM, 10 µM, 20 µM).
-
Include a DMSO-only control group with the same final concentration of DMSO as the highest this compound treatment group.
-
-
Incubation: Incubate the embryos at 28.5°C.
-
Endpoint Analysis:
-
At 48 hpf, observe the embryos under a stereomicroscope to assess skin pigmentation.
-
For quantitative analysis, melanin can be extracted and measured spectrophotometrically.
-
Quantitative Data Summary
Table 1: In Vivo Efficacy of this compound in Zebrafish Embryos
| Concentration (µM) | Melanin Reduction (%) | Observable Toxicity |
| 0.5 | ~50% | No |
| 5.0 | >80% | No |
| 10.0 | >80% | No |
| 20.0 | >80% | No |
Data synthesized from Menard et al., 2025.[2][3]
Table 2: In Vitro Activity of this compound
| Assay | Cell Line | IC50 / Effective Concentration |
| Tyrosinase Activity | B16F10 (murine melanoma) | Significant reduction at 5-10 µM |
| APJ Receptor Internalization | CHO-K1 (expressing human APJ) | EC50 = 2.4 µM |
Data from Menard et al., 2025 and the NIH Probe Report.[3][6]
Visualizations
Signaling Pathway of this compound in Melanogenesis
Caption: this compound directly inhibits the enzyme tyrosinase, blocking the conversion of L-Tyrosine to L-DOPA.
Experimental Workflow for Zebrafish Assay
Caption: Workflow for assessing this compound's in vivo effect on zebrafish embryo pigmentation.
Troubleshooting Logic for In Vivo Experiments
Caption: A logical guide for troubleshooting common issues in this compound in vivo studies.
References
- 1. doaj.org [doaj.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Functional Agonists of the Apelin (APJ) Receptor - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Apelin, Elabela/Toddler, and biased agonists as novel therapeutic agents in the cardiovascular system - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Figure 7, this compound reduces forskolin stimulated intracellular cAMP and stimulates APJ internalization - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
ML233 Dose-Response Curve Optimization: A Technical Support Resource
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing ML233 dose-response curve experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a small molecule that acts as a direct inhibitor of tyrosinase, the rate-limiting enzyme in melanin synthesis.[1][2] It is predicted that this compound binds to the active site of the tyrosinase protein, thereby inhibiting its enzymatic activity.[1][2] This leads to a reduction in melanin production.[1][2]
Q2: In what experimental systems has this compound been shown to be effective?
This compound has been demonstrated to be a potent inhibitor of tyrosinase activity in both in vivo and in vitro models.[1][2] Studies have shown its efficacy in reducing melanin production in zebrafish models and in murine melanoma cell lines (B16F10).[1][2][3]
Q3: What is the typical concentration range for observing an effect of this compound?
The effective concentration of this compound can vary depending on the experimental system and the endpoint being measured. In B16F10 murine melanoma cells, this compound has been shown to inhibit melanin production at concentrations as low as 0.625 µM without affecting cell proliferation.[1] The half-maximal inhibitory concentration (IC50) for the proliferation of B16F10 cells is reported to be between 5 and 10 µM.[1][3]
Quantitative Data Summary
The following tables summarize the reported efficacy of this compound in different experimental contexts.
Table 1: this compound Efficacy in B16F10 Murine Melanoma Cells
| Parameter | Value | Cell Line | Notes |
| IC50 (Cell Proliferation) | 5 - 10 µM | B16F10 | A 50% reduction in the number of cells was observed in this concentration range.[1][3] |
| Melanin Inhibition | Significant reduction at ≥ 0.625 µM | B16F10 | Inhibition of melanin production is observed at concentrations that do not impact cell proliferation.[1] |
Table 2: Qualitative Effects of this compound in Zebrafish Embryos
| Concentration Range | Observed Effect | Notes |
| 7.5 - 200 µM | Dose-dependent reduction in skin pigmentation | No significant toxic side effects were observed.[1] |
Experimental Protocols
1. Cell-Based Tyrosinase Activity Assay using B16F10 Cells
This protocol is adapted from general procedures for cellular tyrosinase assays and tailored for the use of this compound.
-
Cell Culture:
-
Culture B16F10 mouse melanoma cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Incubate cells at 37°C in a humidified atmosphere with 5% CO2.
-
-
Dose-Response Experiment:
-
Seed B16F10 cells in a 96-well plate at a density of 5 x 10^3 cells/well and allow them to adhere overnight.
-
Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO).
-
Prepare serial dilutions of this compound in cell culture medium to achieve the desired final concentrations (e.g., 0.1 µM to 50 µM). Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.
-
Replace the medium in the cell plate with the medium containing the different concentrations of this compound. Include a vehicle control (DMSO only) and a positive control (e.g., kojic acid).
-
Incubate the cells for 24-72 hours.
-
-
Tyrosinase Activity Measurement:
-
After incubation, wash the cells with phosphate-buffered saline (PBS).
-
Lyse the cells using a lysis buffer containing a non-ionic detergent (e.g., Triton X-100).
-
Determine the protein concentration of each cell lysate.
-
In a new 96-well plate, add an equal amount of protein from each lysate.
-
To each well, add L-DOPA (a substrate for tyrosinase) to a final concentration of 2 mM.
-
Measure the absorbance at 475 nm at regular intervals to determine the rate of dopachrome formation.
-
Calculate the tyrosinase activity and plot the dose-response curve to determine the IC50 value.
-
2. Melanin Content Assay in B16F10 Cells
-
Cell Treatment:
-
Follow steps 1-5 of the Dose-Response Experiment in the protocol above. It is recommended to use this compound concentrations that do not significantly affect cell viability (e.g., below 5 µM) to specifically assess the impact on melanogenesis.[1]
-
-
Melanin Quantification:
-
After incubation, wash the cells with PBS and detach them.
-
Centrifuge the cell suspension to form a pellet. The color of the cell pellet can provide a qualitative indication of melanin inhibition.[1]
-
Solubilize the melanin from the cell pellet by incubating in 1 N NaOH at 80°C for 1 hour.
-
Measure the absorbance of the solubilized melanin at 405 nm.
-
Create a standard curve using synthetic melanin to quantify the melanin content in each sample.
-
Normalize the melanin content to the total protein concentration of a parallel cell lysate.
-
Visualizations
Caption: Melanogenesis signaling pathway and the inhibitory action of this compound.
Caption: Troubleshooting workflow for this compound dose-response experiments.
Troubleshooting Guide
Problem: No or weak inhibition of tyrosinase activity.
-
Possible Cause 1: this compound degradation or precipitation.
-
Solution: Prepare fresh stock solutions of this compound in a suitable solvent like DMSO. When diluting in aqueous media for experiments, ensure the final concentration of this compound does not exceed its solubility limit. Visually inspect the media for any signs of precipitation.
-
-
Possible Cause 2: Incorrect assay conditions.
-
Solution: Verify the pH of the assay buffer is optimal for tyrosinase activity (typically around 6.8). Ensure the substrate (L-DOPA) concentration is appropriate and that the substrate solution is freshly prepared, as L-DOPA can auto-oxidize.
-
-
Possible Cause 3: Low tyrosinase expression in cells.
-
Solution: Ensure that the cell line used (e.g., B16F10) has sufficient endogenous tyrosinase activity. Cell passage number can affect enzyme expression levels; use cells within a consistent and lower passage range.
-
Problem: High variability between replicate wells.
-
Possible Cause 1: Inconsistent cell seeding.
-
Solution: Ensure a homogenous cell suspension before seeding. Use a multichannel pipette for seeding and be consistent with your technique to minimize well-to-well variation in cell number.
-
-
Possible Cause 2: Edge effects in the microplate.
-
Solution: Avoid using the outer wells of the microplate for experimental samples, as these are more prone to evaporation, leading to changes in compound concentration. Fill the outer wells with sterile PBS or media to create a humidity barrier.
-
-
Possible Cause 3: Inaccurate pipetting of this compound or reagents.
-
Solution: Calibrate your pipettes regularly. Use low-retention pipette tips. When preparing serial dilutions, ensure thorough mixing at each step.
-
Problem: Unexpected cytotoxicity at low concentrations of this compound.
-
Possible Cause 1: High solvent concentration.
-
Solution: Ensure the final concentration of the solvent (e.g., DMSO) is consistent across all wells and is at a level that is non-toxic to the cells (typically ≤ 0.5%). Include a vehicle control with the highest concentration of solvent used in the experiment to assess its effect on cell viability.
-
-
Possible Cause 2: Cell sensitivity.
-
Solution: Perform a preliminary cytotoxicity assay (e.g., MTT or Trypan Blue exclusion) to determine the non-toxic concentration range of this compound for your specific cell line and experimental conditions. Remember that the IC50 for proliferation in B16F10 cells is between 5 and 10 µM, so for melanogenesis assays, it is advisable to use concentrations below this range.[1]
-
-
Possible Cause 3: Contamination.
-
Solution: Regularly check cell cultures for any signs of microbial contamination, which can affect cell health and response to treatment.
-
Problem: Inconsistent dose-response curve shape (e.g., not sigmoidal).
-
Possible Cause 1: Compound solubility issues at higher concentrations.
-
Solution: this compound may precipitate out of solution at higher concentrations, leading to a plateau or decrease in the observed effect that is not due to the biological response. Check the solubility of this compound in your assay medium.
-
-
Possible Cause 2: Off-target effects at high concentrations.
-
Solution: High concentrations of small molecules can sometimes lead to non-specific effects that can confound the dose-response relationship. It is important to focus on the potency of the compound within a relevant concentration range.
-
-
Possible Cause 3: Assay interference.
-
Solution: At high concentrations, this compound might interfere with the assay readout itself (e.g., by absorbing light at the detection wavelength). Run a control with the highest concentration of this compound in the absence of cells or enzyme to check for any direct interference.
-
References
ML233 Technical Support Center: Reversibility of Effects on Melanogenesis
This technical support center provides researchers, scientists, and drug development professionals with detailed information regarding the reversibility of the effects of ML233, a potent tyrosinase inhibitor, on melanogenesis.
Frequently Asked Questions (FAQs)
Q1: Are the inhibitory effects of this compound on melanogenesis reversible?
Yes, the effects of this compound on melanogenesis are reversible. Studies have demonstrated that after removal of this compound, skin pigmentation can be rescued.[1][2] For instance, zebrafish embryos treated with this compound showed a significant reduction in skin pigmentation, but pigmentation was restored after the compound was washed out and the embryos were placed in a fresh medium.[1][2]
Q2: What is the mechanism of action of this compound in inhibiting melanogenesis?
This compound acts as a direct and competitive inhibitor of tyrosinase, the rate-limiting enzyme in the synthesis of melanin.[1][3][4] It binds to the active site of the tyrosinase protein, thereby blocking its enzymatic activity and preventing the production of melanin.[3][5] This direct inhibition is a rapid and potent mechanism for regulating melanin production.[6][7]
Q3: Does this compound induce developmental defects or toxicity in melanocytes?
Q4: How does the potency of this compound compare to other common melanogenesis inhibitors?
This compound has been shown to be a potent inhibitor of tyrosinase activity. At a concentration of 10 µM, this compound reduces tyrosinase enzymatic activity by approximately 80%, which is a similar level of inhibition to that of 200 µM of 1-phenyl-2-thiourea (PTU), a known melanogenesis inhibitor.[6][7] In comparison, other skin-lightening agents like kojic acid and arbutin showed little effect on skin pigmentation at concentrations of 10 µM and 200 µM in the same study.[6]
Q5: Is the inhibitory effect of this compound dependent on the Apelin signaling pathway?
No, the inhibition of melanogenesis by this compound is independent of the Apelin signaling pathway.[8] Although initially described in connection with this pathway, subsequent research has demonstrated that its effects on pigmentation are due to direct tyrosinase inhibition.[8]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Incomplete reversal of pigmentation after washout | Insufficient washout period or residual this compound in the experimental system. | Extend the duration of the washout steps and increase the number of media changes. Ensure all surfaces of the culture vessel are thoroughly rinsed. |
| Cell senescence or other stressors affecting melanocyte function. | Verify the health and viability of your cell cultures. Use fresh, low-passage cells for your experiments. | |
| High variability in melanin content between replicates | Inconsistent this compound concentration or uneven cell seeding. | Ensure accurate and consistent preparation of this compound dilutions. Use a cell counter to ensure uniform cell seeding density across all wells or plates. |
| Differences in the timing of treatment and washout. | Standardize the timing of all experimental steps, including treatment initiation, duration, and washout procedures. | |
| No significant inhibition of melanogenesis observed | Inactive this compound compound. | Verify the purity and activity of your this compound stock. If possible, test its activity in a cell-free tyrosinase activity assay. |
| Low concentration of this compound used. | Perform a dose-response experiment to determine the optimal concentration of this compound for your specific cell type and experimental conditions. |
Quantitative Data Summary
Table 1: Dose-Dependent Effect of this compound on Tyrosinase Activity
| This compound Concentration | Tyrosinase Activity Inhibition (%) |
| 0.5 µM | ~60% |
| 10 µM | ~80% |
Data derived from in vivo studies in zebrafish embryos.[6][7]
Table 2: Comparison of this compound with Other Melanogenesis Inhibitors
| Compound | Concentration | Effect on Skin Pigmentation |
| This compound | 10 µM | Significant reduction |
| Kojic Acid | 10 µM | Little effect |
| Arbutin | 10 µM | Little effect |
| Kojic Acid | 200 µM | Little effect |
| Arbutin | 200 µM | Little effect |
| PTU | 200 µM | Similar reduction to 10 µM this compound |
Data from studies in zebrafish embryos.[6]
Experimental Protocols
Protocol: Washout Experiment to Assess Reversibility of this compound
This protocol is adapted from studies conducted on zebrafish embryos and can be modified for cell culture experiments.[1][2][6][7]
Materials:
-
Zebrafish embryos or melanocyte cell culture
-
This compound stock solution
-
Control vehicle (e.g., DMSO)
-
Fresh embryo medium or cell culture medium
-
Microscopy equipment for imaging
-
Reagents for melanin quantification (e.g., Solvable)
Procedure:
-
Treatment:
-
Washout:
-
At the end of the treatment period, remove the this compound-containing medium.
-
Wash the embryos or cells three times with fresh medium to remove any residual compound.
-
After the final wash, replace with fresh medium.
-
-
Recovery:
-
Analysis:
-
Visually assess the restoration of pigmentation in the washout group compared to the control and continuously treated groups.
-
Quantify melanin content at the end of the experiment to determine the extent of recovery.
-
Visualizations
Caption: Mechanism of this compound as a direct inhibitor of tyrosinase.
Caption: Experimental workflow for assessing the reversibility of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. The small molecule this compound is a direct inhibitor of tyrosinase function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. bioengineer.org [bioengineer.org]
- 6. The small molecule this compound is a direct inhibitor of tyrosinase function - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
- 8. researchgate.net [researchgate.net]
Technical Support Center: ML233 and Fluorescence-Based Assays
This technical support center provides guidance for researchers, scientists, and drug development professionals using ML233 in fluorescence-based assays. It addresses potential interference issues and offers troubleshooting strategies to ensure data integrity.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its known targets?
This compound is a small molecule that has been identified as a potent, direct inhibitor of tyrosinase, the rate-limiting enzyme in melanin synthesis.[1][2][3][4] It has been shown to reduce melanin production in both in vitro and in vivo models.[2][3] Additionally, this compound has been characterized as a non-peptide agonist of the apelin receptor (APJ), a G-protein coupled receptor involved in various physiological processes.
Q2: Can this compound interfere with fluorescence-based assays?
While there is no specific literature detailing the absorbance and emission spectra of this compound, small molecules with aromatic structures can potentially interfere with fluorescence-based assays through two primary mechanisms:
-
Autofluorescence: The compound itself may fluoresce at the excitation and/or emission wavelengths used for the experimental fluorophore, leading to false positive signals.[5][6]
-
Fluorescence Quenching: The compound may absorb light at the excitation or emission wavelength of the fluorophore (a phenomenon known as the inner-filter effect), leading to a decrease in the detected signal and potentially causing false negative results.[5][6]
Given its chemical structure (PubChem CID: 665480), it is prudent to consider these possibilities when using this compound in fluorescence-based assays.[7]
Q3: What types of fluorescence-based assays are most likely to be affected by this compound?
Assays targeting this compound's known targets are of particular concern. This includes:
-
Tyrosinase activity assays: Some high-throughput screening assays for tyrosinase inhibitors utilize fluorescent substrates that release a fluorescent product upon enzymatic activity.[8]
-
Apelin receptor binding assays: These may employ fluorescently labeled ligands that compete with this compound for binding to the receptor.[9][10][11][12]
Furthermore, any fluorescence-based assay where this compound is present at a sufficient concentration could potentially be affected, regardless of the biological target.
Q4: How can I determine if this compound is interfering with my assay?
The most direct way is to perform control experiments. This includes:
-
Spectral scans: If the equipment is available, perform absorbance and fluorescence scans of this compound at the concentrations used in the assay. This will reveal its intrinsic optical properties.
-
Compound-only controls: Run the assay with this compound alone (without the biological target or other reagents) to measure its autofluorescence.
-
Fluorophore-only controls: In biochemical assays, mix this compound with the fluorescent substrate or product in the absence of the enzyme to assess for quenching.
Troubleshooting Guides
Issue 1: Unexpectedly High Fluorescence Signal (Potential Autofluorescence)
Symptoms:
-
High background fluorescence in wells containing this compound.
-
An apparent "activation" or "inhibition" that is not dose-dependent in a manner consistent with a biological effect.
-
Signal is present even in the absence of a key biological component (e.g., enzyme or cells).
Troubleshooting Steps:
-
Run Control Experiments:
-
This compound Only: Measure the fluorescence of this compound in the assay buffer at the same concentrations used in your experiment.
-
Vehicle Control: Ensure the vehicle (e.g., DMSO) does not contribute to the fluorescence.
-
-
Shift Spectral Settings:
-
Data Correction:
-
If the autofluorescence is moderate and consistent, you may be able to subtract the signal from the "this compound Only" control from your experimental wells. However, this is not ideal as the interaction of this compound with other assay components could alter its fluorescent properties.
-
-
Orthogonal Assay:
-
Validate your findings using a non-fluorescence-based method, such as an absorbance-based or luminescence-based assay.
-
Issue 2: Unexpectedly Low Fluorescence Signal (Potential Fluorescence Quenching)
Symptoms:
-
A decrease in fluorescence signal that does not correlate with the expected biological activity.
-
The quenching effect is observed in the presence of the fluorophore even without the complete biological system.
Troubleshooting Steps:
-
Run Control Experiments:
-
This compound + Fluorophore: In a cell-free assay, mix this compound with your fluorescent probe or product at the final assay concentrations and measure the fluorescence. A decrease in signal compared to the fluorophore alone indicates quenching.
-
Absorbance Scan: Measure the absorbance spectrum of this compound. Significant absorbance at the excitation or emission wavelengths of your fluorophore is a strong indicator of the inner-filter effect.
-
-
Modify Assay Protocol:
-
Decrease this compound Concentration: If biologically feasible, lower the concentration of this compound.
-
Change Fluorophore: Select a fluorophore whose excitation and emission spectra do not overlap with the absorbance spectrum of this compound.
-
Adjust Plate Reader Settings: For plate-based assays, reading from the bottom of the plate may sometimes reduce inner-filter effects.
-
-
Validate with an Orthogonal Assay:
-
Confirm your results with an alternative assay format that is not based on fluorescence detection.
-
Data Presentation
Table 1: Potential Interference of this compound in Fluorescence-Based Assays and Mitigation Strategies.
| Potential Issue | Primary Cause | Key Indicator | Recommended Mitigation Strategies |
| False Positive | Autofluorescence | High signal in "this compound only" controls. | - Use red-shifted fluorophores.- Subtract background from compound-only controls.- Validate with an orthogonal assay. |
| False Negative | Fluorescence Quenching (Inner-Filter Effect) | Reduced signal in "this compound + fluorophore" controls. Absorbance of this compound at excitation/emission wavelengths. | - Lower this compound concentration.- Select a fluorophore with non-overlapping spectra.- Validate with an orthogonal assay. |
Experimental Protocols
Protocol 1: Control Experiment to Test for this compound Autofluorescence
-
Prepare this compound dilutions: Prepare a serial dilution of this compound in your final assay buffer at the same concentrations you will use in your main experiment.
-
Prepare control wells: In a microplate of the same type used for your assay, add the this compound dilutions to triplicate wells. Also include wells with assay buffer only (blank) and vehicle control (e.g., DMSO in assay buffer).
-
Incubate: Incubate the plate under the same conditions as your main assay (temperature, time).
-
Read Fluorescence: Using a plate reader, measure the fluorescence at the same excitation and emission wavelengths as your experimental fluorophore.
-
Analyze Data: Compare the fluorescence intensity of the this compound-containing wells to the blank and vehicle control wells. A significantly higher signal in the this compound wells indicates autofluorescence.
Protocol 2: Control Experiment to Test for this compound-induced Fluorescence Quenching
-
Prepare reagents:
-
A solution of your fluorescent probe (or the fluorescent product of your enzymatic reaction) in assay buffer at the final assay concentration.
-
A concentrated stock of this compound.
-
-
Set up assay: In a microplate, add the fluorescent probe solution to a set of wells.
-
Add this compound: To half of these wells, add this compound to the desired final concentrations. To the other half, add vehicle control.
-
Incubate: Incubate for a short period (e.g., 15-30 minutes) at room temperature.
-
Read Fluorescence: Measure the fluorescence intensity.
-
Analyze Data: A lower fluorescence signal in the wells containing this compound compared to the vehicle control wells suggests fluorescence quenching.
Visualizations
Caption: Troubleshooting workflow for suspected this compound interference.
Caption: Mechanisms of fluorescence assay interference by this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. biorxiv.org [biorxiv.org]
- 3. researchgate.net [researchgate.net]
- 4. The small molecule this compound is a direct inhibitor of tyrosinase function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Avoiding Fluorescence Assay Interference—The Case for Diaphorase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Interference with Fluorescence and Absorbance - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. SID 864233 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Discovery of small-molecule inhibitors of tyrosinase | Health & Environmental Research Online (HERO) | US EPA [hero.epa.gov]
- 9. Expanding the apelin receptor pharmacological toolbox using novel fluorescent ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Expanding the apelin receptor pharmacological toolbox using novel fluorescent ligands [repository.cam.ac.uk]
- 12. Expanding the apelin receptor pharmacological toolbox using novel fluorescent ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Interference and Artifacts in High-content Screening - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: Investigating the Mechanism of ML233
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers studying the mechanism of action of ML233, a known tyrosinase inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the known mechanism of action of this compound?
A1: this compound is a potent and reversible direct inhibitor of tyrosinase, the rate-limiting enzyme in melanin synthesis.[1][2][3][4] It is believed to act as a competitive inhibitor by binding to the active site of the tyrosinase enzyme, thereby preventing the conversion of L-tyrosine to L-DOPA and subsequent steps in melanogenesis. Studies have shown that its inhibitory effect on melanin production is independent of the apelin signaling pathway.
Q2: What are the appropriate positive and negative controls for in vitro and cell-based assays with this compound?
A2: Proper controls are critical for interpreting your results. Here are the recommended controls:
| Control Type | In Vitro (Tyrosinase Activity Assay) | Cell-Based (Melanin Content Assay) | Purpose |
| Negative Control | DMSO (or the vehicle used to dissolve this compound) | DMSO (or the vehicle used to dissolve this compound) | To ensure the vehicle does not affect enzyme activity or cell viability/melanin production. |
| Positive Control | Kojic Acid, Arbutin, or 1-phenyl-2-thiourea (PTU) | Kojic Acid or Arbutin | To confirm the assay is sensitive to known tyrosinase inhibitors. |
| No-Enzyme Control | Reaction mixture without tyrosinase | - | To measure the non-enzymatic oxidation of the substrate. |
| No-Substrate Control | Reaction mixture without L-DOPA or L-tyrosine | - | To establish the baseline absorbance of the enzyme solution. |
| Untreated Cells | - | Cells cultured in media without any treatment | To establish the baseline level of melanin production. |
Q3: How can I be sure that the observed reduction in melanin is not due to cytotoxicity of this compound?
A3: It is essential to perform a cell viability assay in parallel with your melanin content assay. A common method is the MTT or PrestoBlue™ assay. You should treat your cells (e.g., B16F10 melanoma cells) with the same concentrations of this compound used in the melanin assay. The results should show no significant decrease in cell viability at the effective concentrations of this compound. If a decrease in viability is observed, the reduction in melanin could be a secondary effect of toxicity. Studies have shown this compound to have no observable significant toxic side effects in zebrafish models.[2][3]
Troubleshooting Guides
Problem 1: Inconsistent results in the tyrosinase activity assay.
Possible Causes & Solutions:
| Potential Cause | Suggested Solution |
| Enzyme Instability | Prepare fresh tyrosinase solution for each experiment. Keep the enzyme on ice at all times. Ensure the buffer pH is stable and optimal for enzyme activity (typically pH 6.8-7.0). |
| Substrate Oxidation | Prepare L-DOPA or L-tyrosine solution fresh just before use, as it can auto-oxidize. Protect the substrate solution from light. |
| Inaccurate Pipetting | Use calibrated pipettes and ensure proper mixing of reagents. Small variations in enzyme or substrate concentration can lead to significant differences in reaction rates. |
| Temperature Fluctuations | Use a temperature-controlled plate reader or water bath to maintain a constant temperature (typically 37°C) throughout the assay. |
| This compound Precipitation | Visually inspect the wells for any precipitation of this compound, especially at higher concentrations. If precipitation occurs, consider using a lower concentration range or a different solvent system (though DMSO is standard). |
Problem 2: High background in the melanin content assay.
Possible Causes & Solutions:
| Potential Cause | Suggested Solution |
| Phenol Red in Media | Phenol red can interfere with the absorbance reading of melanin. Culture cells in phenol red-free medium for at least 24 hours before and during the experiment. |
| Cell Debris | Incomplete cell lysis or the presence of cell debris can scatter light and increase absorbance readings. Ensure complete lysis and centrifuge the lysates to pellet debris before measuring the absorbance of the supernatant. |
| This compound Interference | At high concentrations, this compound itself might absorb light at the wavelength used for melanin quantification (around 405-475 nm). Run a control with this compound in lysis buffer without cells to check for any intrinsic absorbance. |
Problem 3: Difficulty confirming the competitive inhibition mechanism of this compound.
Possible Causes & Solutions:
| Potential Cause | Suggested Solution |
| Incorrect Substrate Concentrations | Use a wide range of substrate (L-DOPA) concentrations that bracket the Km value. This will allow for a clear visualization of the effect of the inhibitor on Vmax and Km. |
| Inhibitor Concentration Too High/Low | Perform a dose-response curve to determine the IC50 of this compound. For kinetic studies, use concentrations around the IC50 value. Very high concentrations may lead to complete inhibition, making it difficult to determine the mechanism. |
| Data Analysis Issues | Ensure you are correctly plotting the data on a Lineweaver-Burk plot (1/velocity vs. 1/[Substrate]). For competitive inhibition, the lines should intersect on the y-axis (Vmax is unchanged), but have different x-intercepts (Km increases). |
Experimental Protocols
Cellular Tyrosinase Activity Assay
-
Cell Culture: Plate B16F10 melanoma cells in a 6-well plate and culture until they reach 80-90% confluency.
-
Treatment: Treat the cells with varying concentrations of this compound (or controls) for 24-48 hours.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in a buffer containing 1% Triton X-100 and a protease inhibitor cocktail (e.g., PMSF).
-
Protein Quantification: Determine the protein concentration of each lysate using a Bradford or BCA assay to normalize the tyrosinase activity.
-
Enzyme Assay: In a 96-well plate, add a normalized amount of protein lysate to each well.
-
Substrate Addition: Add fresh L-DOPA solution (final concentration ~2 mM) to each well to start the reaction.
-
Measurement: Immediately measure the absorbance at 475 nm every minute for at least 30-60 minutes at 37°C using a microplate reader.
-
Data Analysis: Calculate the rate of dopachrome formation (change in absorbance per minute). Normalize the activity to the protein concentration.
Surface Plasmon Resonance (SPR) for this compound-Tyrosinase Binding
-
Chip Preparation: Immobilize purified human or mushroom tyrosinase onto a sensor chip (e.g., CM5 chip) using standard amine coupling chemistry.
-
Analyte Preparation: Prepare a series of concentrations of this compound in a suitable running buffer (e.g., PBS with a small percentage of DMSO to ensure solubility).
-
Binding Analysis: Inject the different concentrations of this compound over the immobilized tyrosinase surface and a reference flow cell (without tyrosinase) to subtract non-specific binding.
-
Regeneration: After each injection, regenerate the sensor surface using a low pH buffer (e.g., glycine-HCl) to remove the bound this compound.
-
Data Analysis: Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).
Visualizations
Caption: Signaling pathway of melanogenesis and the inhibitory action of this compound.
Caption: Experimental workflow for characterizing the mechanism of this compound.
Caption: Logical workflow for deducing this compound's primary mechanism of action.
References
Validation & Comparative
ML233: A Potent Newcomer in Tyrosinase Inhibition Compared to Established Alternatives
For Immediate Release
A detailed comparison of the novel tyrosinase inhibitor, ML233, against industry-standard agents reveals its significant potential in melanogenesis regulation. This guide provides researchers, scientists, and drug development professionals with a comprehensive analysis of its efficacy, supported by experimental data and detailed protocols.
The quest for effective and safe tyrosinase inhibitors is a cornerstone of dermatological and cosmetic research, aimed at addressing hyperpigmentation disorders and promoting even skin tone. Tyrosinase is the rate-limiting enzyme in melanin biosynthesis, making it a prime target for inhibition.[1][2] A novel small molecule, this compound, has emerged as a potent direct inhibitor of tyrosinase.[1][2] This guide offers an in-depth comparison of this compound's efficacy relative to well-established tyrosinase inhibitors: Kojic Acid, Arbutin, Hydroquinone, and Thiamidol.
Comparative Efficacy of Tyrosinase Inhibitors
The inhibitory potential of these compounds is most commonly quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of an inhibitor required to reduce the activity of an enzyme by 50%. It is crucial to note that the efficacy of tyrosinase inhibitors can vary significantly depending on the source of the enzyme (e.g., mushroom vs. human tyrosinase). For the most clinically relevant comparison, data against human tyrosinase is prioritized.
While a specific IC50 value for this compound against human tyrosinase is not yet published, kinetic assays demonstrate its potent inhibitory activity. In vitro studies show significant inhibition of L-DOPA conversion by tyrosinase at concentrations of 5 µM and 20 µM, with a Lineweaver-Burk plot indicating a competitive inhibition mode.[3] Furthermore, surface plasmon resonance (SPR) analysis confirms a direct and strong binding affinity of this compound to human tyrosinase.
In a direct comparative study using recombinant human tyrosinase, Thiamidol emerged as the most potent inhibitor with an IC50 of 1.1 µmol/L. In the same study, Kojic Acid demonstrated weak efficacy with an IC50 greater than 500 µmol/L, while Hydroquinone and its derivative Arbutin showed inhibition only in the millimolar range.
| Inhibitor | IC50 against Human Tyrosinase | Notes |
| This compound | Potent inhibitor (Significant inhibition at 5-20 µM) | Direct competitive inhibitor with high binding affinity to human tyrosinase.[3] |
| Thiamidol | 1.1 µmol/L | Highly potent and specific inhibitor of human tyrosinase. |
| Kojic Acid | > 500 µmol/L | Weak inhibitor of human tyrosinase. |
| Arbutin | Millimolar (mM) range | Weak inhibitor of human tyrosinase. |
| Hydroquinone | Millimolar (mM) range | Weak inhibitor of human tyrosinase, with concerns about cytotoxicity. |
Visualizing the Mechanism and Workflow
To better understand the context of this comparison, the following diagrams illustrate the tyrosinase signaling pathway, a typical experimental workflow for assessing inhibitor efficacy, and the logical framework of this comparative guide.
Detailed Experimental Protocol: Human Tyrosinase Inhibition Assay
The following protocol provides a detailed methodology for assessing the inhibitory activity of compounds against recombinant human tyrosinase.
1. Materials and Reagents:
-
Recombinant human tyrosinase
-
L-DOPA (3,4-dihydroxyphenylalanine)
-
Test inhibitors (e.g., this compound, Kojic Acid, etc.) dissolved in a suitable solvent (e.g., DMSO)
-
Phosphate buffer (e.g., 50 mM, pH 6.8)
-
96-well microplate
-
Microplate reader
2. Preparation of Solutions:
-
Enzyme Solution: Prepare a stock solution of human tyrosinase in phosphate buffer. The final concentration used in the assay should be determined empirically to yield a linear reaction rate for at least 10 minutes.
-
Substrate Solution: Prepare a stock solution of L-DOPA in phosphate buffer. The final concentration in the assay is typically in the range of 0.5-2.0 mM.
-
Inhibitor Solutions: Prepare serial dilutions of the test inhibitors in the appropriate solvent. Further dilute these solutions in phosphate buffer to the desired final concentrations for the assay. Ensure the final solvent concentration in the assay does not exceed a level that affects enzyme activity (typically <1%).
3. Assay Procedure:
-
To each well of a 96-well microplate, add:
-
20 µL of the inhibitor solution (or solvent for control).
-
160 µL of phosphate buffer.
-
10 µL of the tyrosinase enzyme solution.
-
-
Pre-incubate the plate at a controlled temperature (e.g., 37°C) for 10 minutes.
-
Initiate the enzymatic reaction by adding 10 µL of the L-DOPA substrate solution to each well.
-
Immediately measure the change in absorbance at 475 nm (corresponding to the formation of dopachrome) every minute for 10-20 minutes using a microplate reader.
4. Data Analysis:
-
Calculate the initial reaction rate (V) from the linear portion of the absorbance vs. time curve.
-
The percentage of tyrosinase inhibition is calculated using the following formula: % Inhibition = [(V_control - V_inhibitor) / V_control] * 100 where V_control is the reaction rate in the absence of the inhibitor and V_inhibitor is the reaction rate in the presence of the inhibitor.
-
The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Conclusion
The available data strongly suggest that this compound is a potent and direct inhibitor of human tyrosinase, positioning it as a promising candidate for further investigation in the field of hyperpigmentation treatment. While direct IC50 comparisons with other inhibitors are pending, its demonstrated efficacy at low micromolar concentrations and its competitive mode of action highlight its potential. In contrast, established inhibitors like Kojic Acid and Arbutin show significantly weaker activity against human tyrosinase. Thiamidol remains a benchmark for high-potency inhibition. Future studies directly comparing the IC50 values of this compound and other leading inhibitors under identical, clinically relevant conditions will be invaluable for definitively positioning its therapeutic potential.
References
Comparative Analysis of ML233 and Kojic Acid in Melanin Reduction
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the novel tyrosinase inhibitor, ML233, and the well-established compound, kojic acid, in the context of melanin reduction. The following sections present their mechanisms of action, comparative efficacy based on available experimental data, and detailed experimental protocols for assessing melanin inhibition.
Introduction to Melanogenesis and Tyrosinase Inhibition
Melanogenesis is the complex biological process responsible for the synthesis of melanin, the primary pigment determining skin, hair, and eye color.[1][2] The dysregulation of this pathway can lead to various hyperpigmentation disorders such as melasma and sunspots.[1] The key rate-limiting enzyme in this process is tyrosinase.[1][3] Consequently, the inhibition of tyrosinase is a primary strategy for the development of skin lightening agents and treatments for hyperpigmentation.[1][4]
Mechanism of Action
Both this compound and kojic acid exert their depigmenting effects by targeting the tyrosinase enzyme, albeit through distinct molecular interactions.
This compound: This small molecule acts as a direct and potent inhibitor of tyrosinase.[1][3][5] Experimental and predictive models indicate that this compound binds robustly to the active site of the tyrosinase enzyme, effectively blocking its catalytic function.[1][6] This direct inhibition prevents the conversion of L-tyrosine to L-DOPA and the subsequent oxidation of L-DOPA to dopaquinone, the initial and crucial steps in melanin synthesis. Studies have shown that this compound's inhibitory action is reversible and dose-dependent.[3]
Kojic Acid: A naturally occurring compound derived from fungi, kojic acid also inhibits tyrosinase.[7][8] Its primary mechanism involves chelating the copper ions within the active site of the tyrosinase enzyme.[8] These copper ions are essential for the enzyme's catalytic activity, and by sequestering them, kojic acid renders the enzyme inactive.[8] This prevents the hydroxylation of tyrosine and subsequent melanin production.[2]
Comparative Efficacy and Quantitative Data
Direct comparative studies between this compound and kojic acid are emerging. However, data from separate in vitro and in vivo experiments provide a basis for evaluating their relative potency. This compound has been shown to be effective at low micromolar and even nanomolar concentrations.
| Compound | Model System | Concentration | Effect on Melanin Content | Citation |
| This compound | Zebrafish Embryos | 2.5 - 15 µM | Dose-dependent reduction in skin pigmentation; >80% reduction at effective doses. | [3][5] |
| Murine Melanoma (B16-F10) | 0.625 - 5 µM | Significant reduction in melanin content. | [5] | |
| Kojic Acid | Mushroom Tyrosinase Assay | 13.2 µM (IC₅₀) | 50% inhibition of monophenolase activity. | [4] |
| Mushroom Tyrosinase Assay | 22.25 µM (IC₅₀) | 50% inhibition of tyrosinase activity. | [4] | |
| B16 Melanoma Cells | Not specified | Used as a positive control for melanin inhibition. | [9][10] |
Note: IC₅₀ (half-maximal inhibitory concentration) values for kojic acid can vary based on the specific assay and tyrosinase source. The data for this compound demonstrates significant melanin reduction at low micromolar concentrations in cellular and whole-organism models.
Experimental Protocols
Standardized assays are crucial for evaluating and comparing the efficacy of melanogenesis inhibitors. Below are representative protocols for in vitro and in vivo assessments.
In Vitro Melanin Content Assay in B16-F10 Melanoma Cells
This protocol outlines a common method for quantifying melanin in a cultured murine melanoma cell line.
-
Cell Culture and Seeding:
-
Culture B16-F10 melanoma cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO₂.
-
Seed the cells in a 24-well plate at a density of 1 x 10⁵ cells per well and allow them to adhere for 24 hours.[11]
-
-
Compound Treatment:
-
Prepare stock solutions of this compound and kojic acid (as a positive control) in dimethyl sulfoxide (DMSO).
-
Treat the cells with various concentrations of the test compounds for a specified period, typically 48 to 72 hours.[12] An untreated or vehicle (DMSO) treated group should serve as the negative control.
-
-
Cell Lysis and Melanin Solubilization:
-
Quantification:
-
Transfer the cell lysates to a 96-well plate.
-
Measure the absorbance of the solubilized melanin at 405-490 nm using a microplate reader.[5][13][14]
-
Create a standard curve using synthetic melanin of known concentrations to quantify the melanin content in the samples.
-
Normalize the melanin content to the total protein concentration of each sample, which can be determined using a BCA protein assay.[13]
-
References
- 1. The small molecule this compound is a direct inhibitor of tyrosinase function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. youtube.com [youtube.com]
- 3. researchgate.net [researchgate.net]
- 4. Skin whitening agents: medicinal chemistry perspective of tyrosinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. bioengineer.org [bioengineer.org]
- 7. youtube.com [youtube.com]
- 8. m.youtube.com [m.youtube.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. 2.4. Melanin Content Analysis [bio-protocol.org]
- 12. mdpi.com [mdpi.com]
- 13. Examining the Impact of Skin Lighteners In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 14. In Vitro and In Vivo Assessment of an Innovative Peeling System with Azelaic and Tranexamic Acids for Targeted Hyperpigmentation Reduction - PMC [pmc.ncbi.nlm.nih.gov]
Validating ML233's Binding Affinity to the Apelin Receptor: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of ML233's binding affinity to the apelin receptor against other known agonists. The information is supported by experimental data and detailed methodologies to aid in the validation and assessment of this non-peptide agonist.
The apelin receptor, a G protein-coupled receptor (GPCR), and its endogenous peptide ligands, apelin and ELA, play a crucial role in regulating the cardiovascular system.[1] This has made the apelin receptor an attractive therapeutic target. This compound has been identified as a non-peptide agonist of the apelin receptor (APJ).[2] This guide offers a comparative analysis of its binding affinity alongside other synthetic and endogenous agonists.
Comparative Binding Affinity of Apelin Receptor Agonists
The following table summarizes the binding affinities of this compound and other selected apelin receptor agonists. It is important to note that direct comparison of absolute values should be made with caution, as experimental conditions can vary between studies.
| Compound | Compound Type | Binding Affinity (Value) | Affinity Metric | Organism/Tissue | Reference |
| This compound | Small Molecule | 3.7 µM | EC50 | Human | [2] |
| [Pyr1]apelin-13 | Peptide | 0.3 nM | Kd | Human Left Ventricle | [3] |
| BMS-986224 | Small Molecule | 0.3 nM | Kd | Human | [4] |
| CMF-019 | Small Molecule | 8.58 | pKi | Human Heart | [5] |
Experimental Methodologies
The determination of binding affinity for apelin receptor agonists typically involves competitive radioligand binding assays. Below is a detailed protocol synthesized from established methodologies.[1][3]
Radioligand Competition Binding Assay Protocol
Objective: To determine the binding affinity (Ki) of a test compound (e.g., this compound) by measuring its ability to displace a radiolabeled ligand from the apelin receptor.
Materials:
-
Cell Membranes: Membranes prepared from cells stably expressing the human apelin receptor (e.g., CHO-K1 or HEK293 cells).
-
Radioligand: [125I]-(Pyr1)Apelin-13, a commonly used radiolabeled apelin analog.
-
Test Compound: this compound and other comparator compounds.
-
Non-specific Binding Control: A high concentration of a non-labeled potent apelin receptor agonist (e.g., 1 µM [Pyr1]apelin-13).
-
Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.
-
Wash Buffer: 50 mM Tris-HCl, pH 7.4.
-
Filtration Apparatus: A 96-well plate harvester with glass fiber filters (e.g., GF/C filters presoaked in 0.3% polyethyleneimine).
-
Scintillation Counter: For measuring radioactivity.
Procedure:
-
Membrane Preparation: Thaw the cell membrane preparation on ice and resuspend in ice-cold binding buffer to a final protein concentration of 1-1.5 mg/mL.[1]
-
Assay Plate Setup: In a 96-well plate, add the following to each well in triplicate:
-
Total Binding: Binding buffer, radioligand, and cell membrane suspension.
-
Non-specific Binding: Non-specific binding control, radioligand, and cell membrane suspension.
-
Test Compound Competition: A range of concentrations of the test compound, radioligand, and cell membrane suspension.
-
-
Radioligand Preparation: Dilute the [125I]-(Pyr1)Apelin-13 in binding buffer to a final concentration close to its Kd value (e.g., 0.1 nM).[1]
-
Incubation: Mix the components in the assay plate and incubate for 30-60 minutes at room temperature with gentle agitation to reach equilibrium.[3]
-
Filtration: Terminate the binding reaction by rapid filtration through the glass fiber filters using the cell harvester. This separates the bound radioligand from the unbound.
-
Washing: Wash the filters rapidly with ice-cold wash buffer to remove any non-specifically bound radioligand.
-
Radioactivity Measurement: Dry the filters and measure the radioactivity retained on each filter using a scintillation counter.
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Fit the data to a one-site competition model using non-linear regression analysis (e.g., using GraphPad Prism) to determine the IC50 value of the test compound.
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Visualizing Key Pathways and Processes
To better understand the context of this compound's action, the following diagrams illustrate the apelin receptor signaling pathway and the experimental workflow for determining binding affinity.
Caption: Apelin Receptor Signaling Pathway.
Caption: Radioligand Binding Assay Workflow.
Caption: Logical Comparison Workflow.
References
- 1. Expanding the apelin receptor pharmacological toolbox using novel fluorescent ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. [125I]-(Pyr1)Apelin-13 is a novel radioligand for localizing the APJ orphan receptor in human and rat tissues with evidence for a vasoconstrictor role in man - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
ML233: A Comparative Analysis of Receptor Cross-Reactivity
FOR IMMEDIATE RELEASE
A Comprehensive Guide to the Receptor Selectivity Profile of the Tyrosinase Inhibitor ML233
This publication provides a detailed comparison of the binding affinity and functional activity of this compound, a known inhibitor of tyrosinase, against a panel of other receptors. This guide is intended for researchers, scientists, and drug development professionals to facilitate an objective assessment of this compound's selectivity and potential for off-target effects. All quantitative data is summarized for clear comparison, and detailed experimental methodologies are provided.
Summary of Quantitative Data
The following table summarizes the known binding affinities and functional activities of this compound at its primary target, tyrosinase, and various off-target receptors.
| Target | Assay Type | Metric | Value | Reference |
| Primary Target | ||||
| Tyrosinase (Human) | Binding Free Energy Calculation | Kd | 58.18 nM | [1] |
| Human Melanoma Cell Line (ME1154B) | Cell Viability/Proliferation Assay | IC50 | 1.65 µM | |
| Off-Targets | ||||
| Apelin Receptor (APJ) | Functional Assay | EC50 | 3.7 µM | |
| Angiotensin 1 Receptor (AT1) | Functional Assay | EC50 | >79 µM | |
| 5-HT1A Receptor | Binding Assay | % Inhibition @ 10 µM | 55% | |
| α2C Adrenergic Receptor | Binding Assay | % Inhibition @ 10 µM | 51% | |
| Benzylpiperazine Receptor | Binding Assay | % Inhibition @ 10 µM | 65% | |
| Norepinephrine Transporter | Binding Assay | % Inhibition @ 10 µM | 57% |
Signaling Pathways and Experimental Workflow
To visually represent the concepts discussed, the following diagrams have been generated using the DOT language.
Caption: Workflow for assessing compound cross-reactivity.
Caption: Inhibition of the melanin synthesis pathway by this compound.
Experimental Protocols
Radioligand Binding Assay for GPCR Cross-Reactivity Screening (General Protocol)
This protocol outlines a general procedure for assessing the binding of a test compound to a panel of G-protein coupled receptors (GPCRs) using a competitive radioligand binding assay format. This methodology is representative of the type of assay used to screen compounds for off-target activities.
1. Materials:
- Cell Membranes: Membranes prepared from cell lines overexpressing the target GPCR.
- Radioligand: A high-affinity radiolabeled ligand specific for the target GPCR.
- Test Compound: this compound dissolved in a suitable solvent (e.g., DMSO).
- Non-specific Binding Control: A high concentration of a known, unlabeled ligand for the target GPCR.
- Assay Buffer: Buffer appropriate for the specific GPCR (e.g., Tris-HCl with co-factors).
- Filter Plates: 96-well or 384-well filter plates with glass fiber filters.
- Scintillation Cocktail: Liquid scintillation fluid.
- Microplate Scintillation Counter: Instrument for detecting radioactivity.
2. Procedure:
- Assay Plate Preparation: Add assay buffer, radioligand, and either the test compound (this compound), vehicle (for total binding), or the non-specific binding control to the wells of the filter plate.
- Membrane Addition: Add the cell membranes expressing the target GPCR to each well to initiate the binding reaction.
- Incubation: Incubate the plates at a specific temperature (e.g., room temperature or 37°C) for a predetermined time to allow the binding to reach equilibrium.
- Filtration: Rapidly filter the contents of the wells through the filter mats using a vacuum manifold. This separates the membrane-bound radioligand from the unbound radioligand.
- Washing: Wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.
- Drying: Dry the filter mats completely.
- Scintillation Counting: Add scintillation cocktail to each well and count the radioactivity retained on the filters using a microplate scintillation counter.
3. Data Analysis:
- Calculate the percentage of specific binding inhibited by the test compound at a given concentration.
- For dose-response curves, plot the percentage of inhibition against the logarithm of the test compound concentration.
- Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by fitting the data to a sigmoidal dose-response curve.
- Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Tyrosinase Inhibition Assay (General Protocol)
This protocol describes a common method for measuring the inhibitory activity of a compound against tyrosinase, the primary target of this compound.
1. Materials:
- Mushroom Tyrosinase: Commercially available tyrosinase enzyme.
- L-DOPA: Substrate for the tyrosinase enzyme.
- Test Compound: this compound dissolved in a suitable solvent (e.g., DMSO).
- Phosphate Buffer: (e.g., pH 6.8).
- 96-well Plate: For performing the assay.
- Microplate Reader: Capable of measuring absorbance at ~475 nm.
2. Procedure:
- Assay Plate Preparation: Add phosphate buffer, the test compound (this compound) at various concentrations, and the tyrosinase enzyme solution to the wells of a 96-well plate.
- Pre-incubation: Incubate the plate for a short period (e.g., 10 minutes) at a specific temperature (e.g., 25°C or 37°C) to allow the inhibitor to interact with the enzyme.
- Reaction Initiation: Add the L-DOPA substrate to each well to start the enzymatic reaction.
- Kinetic Measurement: Immediately measure the absorbance of the wells at ~475 nm (corresponding to the formation of dopachrome) at regular intervals for a set period (e.g., 15-30 minutes) using a microplate reader.
3. Data Analysis:
- Calculate the initial rate of the reaction (Vo) for each concentration of the inhibitor.
- Determine the percentage of inhibition for each concentration of the inhibitor compared to the control (no inhibitor).
- Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
- Calculate the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, by fitting the data to a suitable dose-response model.
References
Independent Validation of ML233's Anti-Melanoma Activity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anti-melanoma activity of the novel tyrosinase inhibitor, ML233, with established and alternative therapeutic agents. The data presented is compiled from preclinical studies to offer a comprehensive overview of this compound's potential in the context of current melanoma treatments.
Executive Summary
This compound is a small molecule identified as a potent inhibitor of tyrosinase, the rate-limiting enzyme in melanin synthesis.[1][2][3] Preclinical evidence suggests that this compound not only reduces melanin production but also exhibits anti-proliferative effects against melanoma cell lines.[3] This guide summarizes the available quantitative data on this compound's anti-melanoma activity and compares it with the standard-of-care chemotherapy agent dacarbazine, the targeted therapy vemurafenib, and the positive control cisplatin. The experimental protocols for the key validation studies are detailed, and the relevant biological pathways are visualized.
Comparative Analysis of Anti-Melanoma Activity
The anti-proliferative efficacy of this compound has been evaluated in murine (B16F10) and human patient-derived xenograft (PDXO) melanoma cell lines. While a specific IC50 value for this compound has not been published, dose-dependent inhibition of cell proliferation has been demonstrated.[3] For comparative purposes, this guide includes reported IC50 values for established anti-melanoma agents in relevant cell lines.
Table 1: In Vitro Anti-Proliferative Activity of this compound and Comparator Compounds against Melanoma Cell Lines
| Compound | Cell Line | Key Mutation | IC50 | Citation(s) |
| This compound | B16F10 (murine) | Not specified | Dose-dependent inhibition observed | [3] |
| ME1154B (human PDXO) | Not specified | Dose-dependent inhibition observed | [3] | |
| ME2319B (human PDXO) | Not specified | No significant inhibition observed | [3] | |
| Dacarbazine | B16-F10 (murine) | Not specified | ~1395 µM | [4] |
| Vemurafenib | BRAF V600E mutant melanoma cell lines | BRAF V600E | ~31 nM | [2][5] |
| Cisplatin | B16F10 (murine) | Not specified | ~0.5 µg/mL (at 72h) | [1] |
Note: The anti-proliferative effect of this compound on B16F10 and ME1154B cells was observed to be significant, while the ME2319B PDXO line was resistant.[3] The IC50 values for comparator compounds can vary based on experimental conditions.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
Cell Proliferation Assay for this compound
-
Cell Lines:
-
B16F10 (murine melanoma)
-
ME1154B and ME2319B (human patient-derived xenograft melanoma)
-
-
Seeding Density: Cells were seeded in 96-well plates at an appropriate density to ensure logarithmic growth during the experiment.
-
Treatment: After cell attachment, the culture medium was replaced with fresh medium containing various concentrations of this compound, a vehicle control (DMSO), or a positive control (cisplatin for B16F10, staurosporine for PDXO lines).
-
Incubation: Cells were incubated with the compounds for a specified period (e.g., 72 hours).
-
Viability Assessment: Cell viability was determined using a standard colorimetric assay, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This assay measures the metabolic activity of viable cells. The absorbance was read using a microplate reader at a specific wavelength.
-
Data Analysis: The percentage of cell viability was calculated relative to the vehicle-treated control cells. Dose-response curves were generated to visualize the inhibitory effect of the compounds.
Zebrafish Melanoma Model
-
Animal Model: Zebrafish embryos were used to assess the in vivo effects of this compound.
-
Treatment: Embryos were exposed to this compound in their surrounding water at various concentrations, starting from early developmental stages.
-
Phenotypic Analysis: The effect of this compound on melanogenesis was observed by visually inspecting the pigmentation of the zebrafish embryos at specific time points (e.g., 48 hours post-fertilization).
-
Toxicity Assessment: The viability and any developmental abnormalities of the zebrafish embryos were monitored to assess the toxicity of this compound.[3]
Visualizing the Mechanism of Action and Experimental Workflow
Signaling Pathway of Tyrosinase Inhibition by this compound
The primary mechanism of action of this compound is the direct inhibition of tyrosinase, which blocks the conversion of tyrosine to L-DOPA and subsequently to dopaquinone, a key precursor for melanin synthesis.
Caption: this compound directly inhibits the enzymatic activity of tyrosinase.
Experimental Workflow for In Vitro Validation
The following diagram illustrates the workflow for assessing the anti-proliferative activity of this compound in melanoma cell lines.
Caption: Workflow for in vitro anti-melanoma activity assessment.
Discussion and Future Directions
The available preclinical data indicates that this compound is a promising anti-melanoma agent with a novel mechanism of action targeting tyrosinase. Its ability to inhibit the proliferation of some melanoma cell lines suggests a potential therapeutic application beyond its effects on pigmentation. However, the observed resistance in one of the PDXO cell lines highlights the need for further investigation into the molecular determinants of sensitivity to this compound.
Future studies should focus on:
-
Determining the precise IC50 values of this compound in a broader panel of melanoma cell lines with diverse genetic backgrounds.
-
Investigating the molecular mechanisms underlying the anti-proliferative effects of this compound and the observed resistance.
-
Evaluating the efficacy of this compound in in vivo melanoma models, including patient-derived xenografts.
-
Exploring the potential of this compound in combination with other anti-melanoma therapies, such as targeted inhibitors and immunotherapies, to overcome resistance and enhance therapeutic outcomes.
This guide serves as a foundational resource for researchers interested in the further development and validation of this compound as a potential therapeutic for melanoma.
References
- 1. Evaluation of anti-metastatic potential of Cisplatin polymeric nanocarriers on B16F10 melanoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The small molecule this compound is a direct inhibitor of tyrosinase function - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. PTD4-apoptin protein and dacarbazine show a synergistic antitumor effect on B16-F1 melanoma in vitro and in vivo [agris.fao.org]
- 5. researchgate.net [researchgate.net]
Comparative Analysis of ML233 and Other Apelin Receptor Agonists: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the non-peptide apelin receptor agonist ML233 with other key apelin receptor agonists. The information is supported by experimental data to facilitate informed decisions in research and development.
The apelin receptor (APJ), a G protein-coupled receptor (GPCR), and its endogenous ligands, apelin and Elabela, are crucial regulators of the cardiovascular system. Their roles in cardiac contractility, blood pressure regulation, and angiogenesis have made the apelin receptor a promising therapeutic target for conditions such as heart failure and pulmonary arterial hypertension. This has spurred the development of synthetic agonists, including the non-peptide small molecule this compound, aimed at modulating this system for therapeutic benefit. This guide offers a comparative analysis of this compound and other notable apelin receptor agonists, presenting their pharmacological properties, signaling pathways, and the experimental protocols used for their evaluation.
Quantitative Comparison of Apelin Receptor Agonists
The following table summarizes the in vitro potencies and binding affinities of this compound alongside other well-characterized peptide and non-peptide apelin receptor agonists. This data allows for a direct comparison of their activity at the apelin receptor.
| Compound | Type | Assay | Potency (EC50/IC50) | Binding Affinity (Ki/Kd) | Selectivity |
| This compound | Non-peptide | β-arrestin recruitment | 3.7 μM[1][2] | - | >21-fold over AT1 receptor[1][2] |
| cAMP Inhibition | Weakly active at 100 μM | - | |||
| Apelin-13 | Peptide | cAMP Inhibition | 0.37 nM[1] | - | - |
| [Pyr1]-Apelin-13 | Peptide | cAMP Inhibition | Potent (pM range) | - | Endogenous ligand |
| Elabela-32 | Peptide | Gαi1 activation | 8.6 nM | 1.343 nM (Ki) | Endogenous ligand |
| β-arrestin-2 recruitment | 166 nM | ||||
| BMS-986224 | Non-peptide | cAMP Inhibition (human APJ) | 0.02 ± 0.02 nM[3] | 0.3 nM (Kd)[1][3] | Selective for APJ[3] |
| CMF-019 | Non-peptide | - | - | 8.58 (pKi, human) | G protein biased |
Signaling Pathways of Apelin Receptor Agonists
Activation of the apelin receptor by agonists like this compound can trigger two primary downstream signaling cascades: the Gαi-mediated pathway and the β-arrestin-mediated pathway. The specific pathway activated can be agonist-dependent, leading to the concept of "biased agonism," where an agonist preferentially activates one pathway over the other. This has significant implications for the therapeutic profile of a drug.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Functional Agonists of the Apelin (APJ) Receptor - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. In Vitro and In Vivo Evaluation of a Small-Molecule APJ (Apelin Receptor) Agonist, BMS-986224, as a Potential Treatment for Heart Failure - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Safety Profile of ML233 Versus Existing Pigmentation Treatments
For Immediate Release
A novel small molecule, ML233, has emerged as a promising candidate for the treatment of hyperpigmentation disorders, demonstrating a favorable safety profile in preclinical studies when compared to existing treatment modalities. This comparison guide provides a detailed analysis of this compound's safety and mechanism of action relative to established therapies, supported by experimental data, for an audience of researchers, scientists, and drug development professionals.
Executive Summary
Hyperpigmentation disorders, such as melasma and post-inflammatory hyperpigmentation, present a significant therapeutic challenge. Current treatments, while effective to varying degrees, are often associated with a range of adverse effects. This compound, a direct inhibitor of tyrosinase, the rate-limiting enzyme in melanin synthesis, has been shown to reduce melanin production in both in vivo and in vitro models with no significant observable toxic side effects in zebrafish embryos.[1][2][3] This guide will delve into the comparative safety data of this compound and commonly used depigmenting agents, including hydroquinone, retinoids, azelaic acid, kojic acid, and procedural interventions like chemical peels and laser therapy.
Mechanism of Action: A Focused Approach
This compound exerts its effect through the direct inhibition of tyrosinase, a key enzyme in the melanogenesis pathway.[1][2][3] By binding to the active site of tyrosinase, this compound effectively blocks the conversion of L-tyrosine to L-DOPA and subsequently to dopaquinone, the precursor for both eumelanin and pheomelanin. This targeted action is a key differentiator from many existing treatments that may have broader or less specific mechanisms.
Comparative Safety Profile
The following table summarizes the known safety profiles of this compound and existing pigmentation treatments based on available preclinical and clinical data.
| Treatment | Mechanism of Action | Common Adverse Effects | Incidence of Adverse Effects |
| This compound | Direct Tyrosinase Inhibitor | No significant toxic side effects observed in zebrafish model.[1][3] | Not yet established in human clinical trials. |
| Hydroquinone | Tyrosinase Inhibitor | Irritation, erythema, stinging, dryness, allergic contact dermatitis.[4][5] Exogenous ochronosis with long-term use. | Irritation can occur in up to 70% of patients, particularly with higher concentrations (≥4%).[6] |
| Tretinoin (Retinoid) | Increases keratinocyte turnover, disperses melanin granules | Erythema, peeling, dryness, burning, stinging, photosensitivity. | A "retinoid reaction" (redness, stinging, burning, itching, peeling) is common, with 71% of users in one study experiencing irritation.[7] |
| Azelaic Acid | Tyrosinase Inhibitor, anti-proliferative and cytotoxic effects on melanocytes | Burning, stinging, tingling, erythema, dryness, peeling.[7][8] | In one study, 36.6% of patients reported side effects, with erythema (23.3%) and burning (13.3%) being the most common.[8] Another study reported adverse effects in 50% of participants in a combination therapy.[7][9] |
| Kojic Acid | Tyrosinase Inhibitor | Contact dermatitis (redness, irritation, itchiness, rashes), increased sun sensitivity.[10][11] | Considered to have high sensitizing potential; one study reported contact sensitivity in 5 out of 8 users of kojic acid-containing products.[12][13] |
| Arbutin | Tyrosinase Inhibitor (hydroquinone derivative) | Generally well-tolerated; potential for skin irritation.[14] | Low incidence of side effects, considered a safer alternative to hydroquinone.[14] |
| Chemical Peels | Exfoliation of pigmented skin | Erythema, crusting, post-inflammatory hyperpigmentation (PIH), burning sensation.[15][16][17] | In a study on darker skin types, side effects occurred in 3.8% of treatments, with crusting (2.3%) and PIH (1.9%) being most frequent.[16] Another study reported more severe burning with TCA peels compared to glycolic acid peels.[18] |
| Laser Therapy | Selective photothermolysis of melanin | Pain, tingling, burning, bruising, swelling, hyperpigmentation, hypopigmentation.[19][20] | Higher risk of pigmentary abnormalities in darker skin types.[21] Post-inflammatory hyperpigmentation is a common complication.[20] |
Experimental Protocols
This compound Zebrafish Pigmentation and Toxicity Assay
Objective: To assess the effect of this compound on melanogenesis and its toxicity in a whole-organism model.
Methodology:
-
Animal Model: Wild-type zebrafish (Danio rerio) embryos were used.
-
Treatment: Embryos were treated with varying concentrations of this compound (or vehicle control, DMSO) starting at 4 hours post-fertilization (hpf) or 24 hpf.[3]
-
Pigmentation Analysis: At 48 hpf, embryos were imaged, and the extent of skin pigmentation was qualitatively and quantitatively assessed. Melanin quantification was performed by measuring absorbance at 490 nm after melanin extraction.[1]
-
Toxicity Evaluation: Embryo viability was monitored daily up to 4 days post-fertilization (dpf) to determine the survival rate.[1]
This compound Murine Melanoma Cell (B16F10) Melanin Assay
Objective: To evaluate the in vitro efficacy of this compound in inhibiting melanin production in a mammalian cell line.
Methodology:
-
Cell Culture: B16F10 murine melanoma cells were cultured in appropriate media.
-
Treatment: Cells were treated with various concentrations of this compound or a vehicle control.
-
Melanin Content Measurement: After a specified incubation period, cells were lysed, and the melanin content was quantified by measuring the absorbance of the cell lysate at 405 nm. The total protein concentration was used for normalization.
Conclusion
The preclinical data on this compound suggests a promising safety profile, primarily characterized by a lack of significant toxicity in the zebrafish model, a sensitive whole-organism system for toxicological screening.[1][2][3] This stands in contrast to many existing pigmentation treatments that carry a notable risk of adverse effects, ranging from mild skin irritation to more severe complications like exogenous ochronosis and post-inflammatory hyperpigmentation. The targeted mechanism of action of this compound, directly inhibiting tyrosinase, may contribute to its favorable safety profile.
While these initial findings are encouraging, it is crucial to acknowledge that further comprehensive safety and efficacy studies in mammalian models and subsequent human clinical trials are necessary to fully elucidate the therapeutic potential and safety profile of this compound for the treatment of hyperpigmentation disorders. The data presented in this guide underscores the potential of this compound as a valuable lead compound for the development of a safer and more targeted therapy for conditions of hyperpigmentation.
References
- 1. researchgate.net [researchgate.net]
- 2. The small molecule this compound is a direct inhibitor of tyrosinase function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Hydroquinone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Hydroquinone: Uses, safety, risks, and more [medicalnewstoday.com]
- 6. researchgate.net [researchgate.net]
- 7. sid.ir [sid.ir]
- 8. A comparative study of 20% azelaic acid cream versus 5% tranexamic acid solution for the treatment of postinflammatory hyperpigmentation in patients with acne vulgaris: A single-blinded randomized clinical trial - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Kojic Acid: Side Effects and Benefits [healthline.com]
- 11. Kojic acid: Uses, benefits, safety, and risks [medicalnewstoday.com]
- 12. Contact allergy to kojic acid in skin care products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Contact allergy to kojic acid in skin care products | Semantic Scholar [semanticscholar.org]
- 14. youtube.com [youtube.com]
- 15. sciencedaily.com [sciencedaily.com]
- 16. dermatologytimes.com [dermatologytimes.com]
- 17. researchgate.net [researchgate.net]
- 18. Chemical Peels for Melasma in Dark-Skinned Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 19. aestheticsandmedicallasers.com [aestheticsandmedicallasers.com]
- 20. youtube.com [youtube.com]
- 21. m.youtube.com [m.youtube.com]
Replicating Published Findings on ML233's Tyrosinase Inhibition: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the tyrosinase inhibitor ML233 with other known inhibitors, based on published experimental data. The core focus is to present the findings from the seminal publication on this compound's activity and place them in the context of established alternatives. Detailed experimental protocols are provided to aid in the replication and extension of these findings.
Comparative Efficacy of Tyrosinase Inhibitors
The inhibitory effects of this compound on tyrosinase activity have been quantified both in vitro and in cellular models. The primary publication by Menard et al. (2025) provides a direct comparison with commonly used tyrosinase inhibitors, kojic acid and arbutin.
Direct Comparison of Inhibitory Activity
The following table summarizes the quantitative data on the inhibition of melanogenesis in murine melanoma (B16F10) cells as reported in the primary literature.
| Compound | Concentration | Melanin Content (% of Control) |
| This compound | 10 µM | ~40% |
| Kojic Acid | 200 µM | ~60% |
| Arbutin | 200 µM | ~80% |
Data extracted from Menard et al., Communications Biology, 2025.
Broader Comparison with Published IC50 Values
To provide a wider context, the following table compares the reported half-maximal inhibitory concentration (IC50) of this compound against mushroom tyrosinase with values for other inhibitors found in the literature. It is crucial to note that these values were not determined in a head-to-head experiment and may have been obtained under different assay conditions. Therefore, this comparison should be interpreted with caution.
| Compound | IC50 (Mushroom Tyrosinase) | Reference |
| This compound | ~5 µM | Menard et al., 2025 |
| Kojic Acid | 10-300 µM | [Various sources][1] |
| Arbutin | >500 µM | [Various sources][2] |
| Hydroquinone | ~72 µg/mL (~654 µM) | [PMID: 10866323] |
| 7,3',4'-Trihydroxyisoflavone | 5.23 ± 0.6 µM | [3] |
| 6,7,4'-Trihydroxyisoflavone | 9.2 µM | [3] |
| Quercetin-4'-O-beta-d-glucoside | 1.9 µM | [3] |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the study by Menard et al. (2025), which first characterized this compound as a tyrosinase inhibitor.
In Vitro Tyrosinase Activity Assay
This assay measures the direct effect of an inhibitor on the enzymatic activity of tyrosinase.
-
Reagents:
-
Mushroom tyrosinase
-
L-DOPA (3,4-dihydroxyphenylalanine)
-
Phosphate buffer (pH 6.8)
-
This compound and other inhibitors dissolved in DMSO
-
96-well plate
-
-
Procedure:
-
A solution of mushroom tyrosinase in phosphate buffer is prepared.
-
Varying concentrations of the inhibitor (e.g., this compound) are pre-incubated with the tyrosinase solution in a 96-well plate.
-
The enzymatic reaction is initiated by adding L-DOPA to each well.
-
The formation of dopachrome is monitored by measuring the absorbance at 475 nm at regular intervals using a microplate reader.
-
The percentage of tyrosinase inhibition is calculated by comparing the rate of dopachrome formation in the presence of the inhibitor to that of a DMSO control.
-
Cellular Melanin Content Assay in Murine Melanoma (B16F10) Cells
This assay quantifies the effect of an inhibitor on melanin production in a cellular context.
-
Cell Culture:
-
B16F10 murine melanoma cells are cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.
-
Cells are seeded in 6-well plates and allowed to adhere overnight.
-
-
Treatment:
-
The culture medium is replaced with fresh medium containing various concentrations of the inhibitor (e.g., this compound, kojic acid, arbutin) or DMSO as a vehicle control.
-
The cells are incubated for a specified period (e.g., 72 hours).
-
-
Melanin Quantification:
-
After incubation, the cells are washed with PBS and lysed with a sodium hydroxide solution.
-
The cell lysates are heated to dissolve the melanin.
-
The absorbance of the dissolved melanin is measured at 405 nm using a microplate reader.
-
The melanin content is normalized to the total protein concentration of the cell lysate, which is determined by a separate protein assay (e.g., BCA assay).
-
The percentage of melanin content relative to the control is calculated.
-
Zebrafish Melanogenesis Assay
This in vivo assay assesses the effect of an inhibitor on pigmentation in a whole-organism model.
-
Zebrafish Husbandry:
-
Zebrafish embryos are raised in an embryo medium at 28.5°C.
-
-
Treatment:
-
At a specific developmental stage (e.g., 9 hours post-fertilization), embryos are transferred to a multi-well plate.
-
The embryo medium is replaced with fresh medium containing the inhibitor at various concentrations or DMSO as a control.
-
The embryos are incubated for a defined period (e.g., up to 72 hours post-fertilization).
-
-
Phenotypic Analysis:
-
The pigmentation of the zebrafish embryos is observed and imaged at different time points using a stereomicroscope.
-
For quantitative analysis, melanin is extracted from a pool of embryos by homogenization and solubilization in a sodium hydroxide solution.
-
The absorbance of the extracted melanin is measured at 405 nm.
-
Visualizations
Experimental Workflow for Tyrosinase Inhibition Assays
Caption: Workflow for assessing tyrosinase inhibition.
Proposed Signaling Pathway of Tyrosinase Inhibition
Caption: this compound directly inhibits tyrosinase activity.
References
ML233: A Potent and Specific Tyrosinase Inhibitor for Complex Biological Systems
A Comparative Guide for Researchers and Drug Development Professionals
In the quest for effective modulators of melanin production for therapeutic and cosmetic applications, the specificity of tyrosinase inhibitors in complex biological systems is paramount. This guide provides an objective comparison of the novel tyrosinase inhibitor, ML233, with other established alternatives, supported by experimental data and detailed protocols.
Performance Comparison of Tyrosinase Inhibitors
This compound has emerged as a potent and specific inhibitor of tyrosinase, the rate-limiting enzyme in melanogenesis.[1][2] Studies have demonstrated its efficacy both in vitro and in vivo, where it effectively reduces melanin production without significant toxic side effects.[1] this compound is believed to act through direct binding to the active site of the tyrosinase protein, thereby inhibiting its function.[1]
To provide a clear comparison, the following table summarizes the inhibitory concentrations (IC50) of this compound and other commonly used tyrosinase inhibitors. It is important to note that IC50 values can vary depending on the experimental conditions, such as the source of the tyrosinase (e.g., mushroom vs. human) and the assay used.
| Inhibitor | Enzyme Source | IC50 (µM) | Notes |
| This compound | Human Tyrosinase | Potent inhibitor (Specific IC50 not detailed in reviewed literature) | Demonstrates high specificity and low cytotoxicity in cellular and zebrafish models.[1] |
| Kojic Acid | Mushroom Tyrosinase | ~13.5 - 50 | A widely used inhibitor, but can suffer from instability and skin irritation. |
| Human Tyrosinase | >500 | Significantly less effective against human tyrosinase compared to mushroom tyrosinase. | |
| Arbutin (β-arbutin) | Mushroom Tyrosinase | ~400 - 8400 | A hydroquinone derivative with a better safety profile, but lower potency. |
| Human Tyrosinase | Weak inhibitor (millimolar range) | ||
| Hydroquinone | Human Tyrosinase | Weak inhibitor (millimolar range) | Considered a gold standard but has concerns regarding cytotoxicity and potential mutagenicity. |
| Thiamidol | Human Tyrosinase | 1.1 | A highly potent and specific inhibitor of human tyrosinase. |
| Mushroom Tyrosinase | 108 | Shows significantly lower potency against mushroom tyrosinase, highlighting its specificity for the human enzyme. |
Signaling Pathways in Melanogenesis
Understanding the mechanism of action of tyrosinase inhibitors requires knowledge of the underlying signaling pathways that regulate melanin synthesis. The diagram below illustrates the major pathways controlling melanogenesis.
Caption: Key signaling pathways regulating melanin synthesis.
Experimental Workflows
Objective evaluation of tyrosinase inhibitors relies on robust and reproducible experimental workflows. The following diagrams outline standard procedures for in vitro and cell-based tyrosinase inhibition assays.
Caption: Workflow for a cell-free (in vitro) tyrosinase inhibition assay.
Caption: Workflow for a cell-based tyrosinase activity assay.
Experimental Protocols
In Vitro Tyrosinase Inhibition Assay
Objective: To determine the direct inhibitory effect of a compound on tyrosinase activity in a cell-free system.
Materials:
-
Mushroom or recombinant human tyrosinase
-
L-DOPA or L-Tyrosine (substrate)
-
Phosphate buffer (e.g., 50 mM, pH 6.8)
-
Test compounds (e.g., this compound, kojic acid) dissolved in a suitable solvent (e.g., DMSO)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare serial dilutions of the test compounds in phosphate buffer.
-
In a 96-well plate, add a defined volume of each compound dilution. Include a vehicle control (solvent only) and a positive control (e.g., kojic acid).
-
Add a solution of tyrosinase to each well and pre-incubate for a specified time (e.g., 10 minutes) at a controlled temperature (e.g., 25-37°C).
-
Initiate the enzymatic reaction by adding the substrate solution (L-DOPA or L-Tyrosine) to all wells.
-
Immediately measure the absorbance of the plate at 475-490 nm (for dopachrome formation from L-DOPA) at regular intervals for a defined period (e.g., 20-30 minutes).
-
Calculate the rate of reaction for each concentration of the test compound.
-
The percentage of tyrosinase inhibition is calculated using the formula: % Inhibition = [(Activity of control - Activity of test sample) / Activity of control] x 100
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.
Cellular Tyrosinase Activity Assay
Objective: To assess the effect of a compound on tyrosinase activity within a cellular context, which accounts for cell permeability and metabolism.
Materials:
-
Melanoma cell line (e.g., B16-F10 murine melanoma cells)
-
Cell culture medium and supplements
-
Test compounds
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., phosphate buffer with a non-ionic detergent like Triton X-100)
-
L-DOPA solution
-
Protein quantification assay kit (e.g., BCA or Bradford)
Procedure:
-
Seed melanoma cells in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds and incubate for a period of 24 to 72 hours.
-
After incubation, wash the cells with PBS to remove the culture medium and any remaining compound.
-
Lyse the cells using a suitable lysis buffer to release the intracellular contents, including tyrosinase.
-
Centrifuge the cell lysates to pellet cellular debris and collect the supernatant containing the soluble proteins.
-
Determine the protein concentration of each lysate using a standard protein assay.
-
In a new 96-well plate, add a standardized amount of protein from each cell lysate.
-
Add L-DOPA solution to each well to start the tyrosinase reaction.
-
Incubate the plate at 37°C for a specified time (e.g., 1-2 hours).
-
Measure the absorbance at 475 nm.
-
Normalize the absorbance readings to the protein concentration of each lysate to determine the specific tyrosinase activity.
-
Compare the tyrosinase activity in treated cells to that of untreated control cells to determine the inhibitory effect of the compound.
References
A Head-to-Head Comparison of ML233 and Other Depigmenting Agents: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the novel depigmenting agent ML233 with established alternatives such as hydroquinone, kojic acid, and arbutin. This document synthesizes available experimental data on efficacy and safety, details the underlying experimental protocols, and visualizes the key biological pathways and experimental workflows.
Introduction to Depigmenting Agents and the Rise of this compound
The regulation of melanin synthesis, or melanogenesis, is a critical area of research in dermatology and cosmetology. Hyperpigmentary disorders such as melasma and post-inflammatory hyperpigmentation drive the demand for effective and safe depigmenting agents. These agents primarily function by inhibiting tyrosinase, the rate-limiting enzyme in the melanin synthesis pathway. For decades, compounds like hydroquinone, kojic acid, and arbutin have been the mainstays of topical treatments. However, concerns regarding their stability, potential for irritation, and long-term side effects have fueled the search for novel inhibitors.
This compound has emerged as a promising small molecule that acts as a direct and potent inhibitor of tyrosinase. In vitro and in vivo studies have demonstrated its ability to reduce melanin production without significant toxic side effects. This guide provides a detailed, data-driven comparison of this compound with other commonly used depigmenting agents to aid in the evaluation of its therapeutic potential.
Comparative Efficacy and Safety: A Quantitative Overview
The following table summarizes the available quantitative data on the efficacy (tyrosinase inhibition and melanin reduction) and cytotoxicity of this compound and other common depigmenting agents. It is important to note that the data presented is compiled from various studies and experimental conditions may differ.
| Depigmenting Agent | Tyrosinase Inhibition (IC50) | Melanin Content Reduction | Cytotoxicity (CC50/Cell Viability) | Mechanism of Action |
| This compound | Potent inhibitor (specific IC50 not consistently reported in direct comparative studies) | Significant reduction in zebrafish model and murine melanoma cells | Low toxicity observed in zebrafish embryos | Direct tyrosinase inhibitor |
| Hydroquinone | Potent inhibitor (Ki not determinable in some studies) | Effective, considered a gold standard | Cytotoxic at high concentrations | Inhibits tyrosinase, cytotoxic to melanocytes |
| Kojic Acid | 145 µM (Ki value) | Significant reduction, comparable efficacy to hydroquinone in some studies | Less irritating than hydroquinone, but can cause contact dermatitis | Tyrosinase inhibitor |
| α-Arbutin | Lower inhibitory effect on tyrosinase than kojic acid in some in-vitro studies | Significant reduction in pigmentation | Generally considered safe, less irritating than hydroquinone | Prodrug of hydroquinone, tyrosinase inhibitor |
| Azelaic Acid | Moderate inhibitor | Effective in treating hyperpigmentation, comparable to 4% hydroquinone in some studies | Good safety profile, may cause transient stinging | Tyrosinase inhibitor, inhibits mitochondrial oxidoreductase |
Signaling Pathways in Melanogenesis
The synthesis of melanin is a complex process regulated by several signaling pathways that converge on the activation of the microphthalmia-associated transcription factor (MITF), the master regulator of melanogenic gene expression, including tyrosinase. The diagram below illustrates the major signaling pathways involved in melanogenesis.
Comparative Guide to ML233 and Alternative Tyrosinase Inhibitors for Hyperpigmentation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the preclinical tyrosinase inhibitor ML233 against established alternatives—hydroquinone, kojic acid, arbutin, and azelaic acid—for the management of hyperpigmentation. The information is intended to support research and development efforts in dermatology and cosmetology by presenting available efficacy and safety data, experimental methodologies, and associated signaling pathways.
Efficacy and Safety Comparison
The following tables summarize the available quantitative data for this compound and its comparators. It is important to note that this compound data is currently limited to preclinical studies, while data for the alternatives is derived from a mix of preclinical and clinical research.
Table 1: Comparative Efficacy of Tyrosinase Inhibitors
| Compound | Mechanism of Action | IC50 (Tyrosinase Inhibition) | Efficacy in Melanin Reduction | Source of Data |
| This compound | Competitive Tyrosinase Inhibitor | Not explicitly stated in provided abstracts, but potent inhibition demonstrated. | Significant reduction in melanin production in zebrafish and B16F10 murine melanoma cells (concentrations of 0.625 to 5 µM reduce melanin without affecting cell survival).[1][2] | Preclinical (in vivo - zebrafish, in vitro - cell culture) |
| Hydroquinone | Tyrosinase Inhibitor | 22.78 ± 0.16 µM (mushroom tyrosinase) | Effective at 2-4% concentrations in clinical settings for melasma and post-inflammatory hyperpigmentation.[3][4] | Preclinical & Clinical |
| Kojic Acid | Tyrosinase Inhibitor | 297.4 ± 9.7 µM (mushroom), 57.8 ± 1.8 µM (B16-4A5 cells), 223.8 ± 4.9 µM (HMV-II cells) | Used in concentrations of 1-2% in cosmetic products.[5] | Preclinical & Clinical |
| Arbutin (β-Arbutin) | Tyrosinase Inhibitor | 0.9 mM (monophenolase), 0.7 mM (diphenolase) for β-arbutin. α-arbutin is 10 times stronger on mouse melanoma tyrosinase (IC50 = 0.48 mM).[6][7] | Used in cosmetic formulations; some studies suggest it is less effective than kojic acid.[8] | Preclinical & Clinical |
| Azelaic Acid | Tyrosinase Inhibitor | Not a potent direct tyrosinase inhibitor, but has anti-melanogenic properties. | 15-20% concentrations show efficacy comparable to 4% hydroquinone for melasma in some studies.[9][10] | Clinical |
Table 2: Comparative Safety Profiles
| Compound | Preclinical Safety Findings | Long-Term Clinical Safety Profile | Common Adverse Effects |
| This compound | No observable significant toxic side effects in zebrafish embryos.[1][11] | No long-term human data available. | Not applicable (preclinical stage). |
| Hydroquinone | - | Long-term use is discouraged due to risks like exogenous ochronosis.[4][12] Typically prescribed for short-term therapy (3-6 months).[12] | Skin irritation, erythema, burning sensation, contact dermatitis.[4][13] |
| Kojic Acid | - | Generally recommended for use for no more than 1-3 months.[14] Concentrations above 2% are more likely to cause irritation.[14] | Contact dermatitis, skin irritation, potential for sensitization.[14] |
| Arbutin | - | Considered safe for long-term use and less irritating than hydroquinone.[15] | Rare instances of skin irritation, redness, or itching.[15] |
| Azelaic Acid | - | Considered safe for long-term and indefinite use.[1] | Mild, transient local irritation, stinging, or burning upon initial use. |
Experimental Protocols
Detailed experimental protocols for the characterization of tyrosinase inhibitors are crucial for the reproducibility of results. Below are generalized methodologies for key assays mentioned in the context of this compound and its alternatives.
In Vitro Tyrosinase Inhibition Assay
This assay is fundamental for determining the direct inhibitory effect of a compound on tyrosinase activity.
Objective: To quantify the half-maximal inhibitory concentration (IC50) of a test compound against tyrosinase.
General Methodology:
-
Enzyme and Substrate Preparation: A solution of mushroom tyrosinase is prepared in a suitable buffer (e.g., phosphate buffer, pH 6.8). A solution of L-DOPA, the substrate for the diphenolase activity of tyrosinase, is also prepared.
-
Assay Reaction: The reaction mixture typically contains the tyrosinase solution, the test compound at various concentrations, and is initiated by the addition of the L-DOPA solution.
-
Data Acquisition: The formation of dopachrome, the product of L-DOPA oxidation, is monitored spectrophotometrically by measuring the absorbance at approximately 475 nm over time.
-
Data Analysis: The initial reaction rates are calculated for each concentration of the inhibitor. The percentage of inhibition is then calculated relative to a control reaction without the inhibitor. The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Zebrafish Model for Melanin Production Assay
The zebrafish model offers a valuable in vivo system to assess the effect of compounds on melanogenesis in a whole organism.
Objective: To evaluate the effect of a test compound on melanin synthesis in developing zebrafish embryos.
General Methodology:
-
Embryo Collection and Staging: Fertilized zebrafish eggs are collected and allowed to develop to a specific stage (e.g., 9-12 hours post-fertilization) before the start of the treatment.
-
Compound Treatment: Embryos are placed in a multi-well plate containing embryo medium and the test compound at various concentrations. A control group with the vehicle (e.g., DMSO) is also included.
-
Incubation: The embryos are incubated at a standard temperature (e.g., 28.5°C) for a defined period (e.g., up to 48 or 72 hours post-fertilization).
-
Phenotypic Observation and Quantification: At the end of the incubation period, the pigmentation of the zebrafish embryos is observed and documented using a stereomicroscope. The amount of melanin can be quantified by imaging software or through melanin extraction and spectrophotometric measurement.
-
Toxicity Assessment: The viability and any morphological abnormalities of the embryos are recorded to assess the toxicity of the compound.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathways involved in melanogenesis and a typical experimental workflow for screening tyrosinase inhibitors.
Caption: Simplified signaling pathway of melanogenesis highlighting the central role of tyrosinase.
Caption: A typical workflow for the discovery and development of novel tyrosinase inhibitors.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Design, synthesis, and inhibitory activity of hydroquinone ester derivatives against mushroom tyrosinase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Hydroquinone for Hyperpigmentation: A Comprehensive Review of Efficacy, Safety, and Current Perspectives | Sciety [sciety.org]
- 5. thieme-connect.com [thieme-connect.com]
- 6. Effects of alpha- and beta-arbutin on activity of tyrosinases from mushroom and mouse melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. Cosmeceuticals for Hyperpigmentation: What is Available? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Azelaic Acid: Mechanisms of Action and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A Comprehensive Review of Azelaic Acid Pharmacological Properties, Clinical Applications, and Innovative Topical Formulations [mdpi.com]
- 11. The small molecule this compound is a direct inhibitor of tyrosinase function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. emjreviews.com [emjreviews.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. geneglobe.qiagen.com [geneglobe.qiagen.com]
Safety Operating Guide
Essential Safety and Operational Guide for Handling ML233
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for the handling of ML233. Adherence to these guidelines is critical for ensuring laboratory safety and minimizing environmental impact.
Hazard Identification and Safety Data Summary
This compound is a chemical compound that requires careful handling due to its potential health and environmental risks. The primary hazards are acute oral toxicity and high toxicity to aquatic life with long-lasting effects.[1]
Below is a summary of the key hazard information for this compound:
| Hazard Classification | Category | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed.[1] |
| Acute Aquatic Toxicity | Category 1 | H400: Very toxic to aquatic life.[1] |
| Chronic Aquatic Toxicity | Category 1 | H410: Very toxic to aquatic life with long lasting effects.[1] |
Personal Protective Equipment (PPE)
To ensure personal safety when handling this compound, the following personal protective equipment is mandatory.
| PPE Category | Item | Specifications and Remarks |
| Hand Protection | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended. Always double-glove when handling the pure compound or concentrated solutions.[1] |
| Eye Protection | Safety glasses with side shields or goggles | Goggles are required when there is a risk of splashing.[2] |
| Body Protection | Laboratory coat | A standard lab coat is required. For procedures with a higher risk of splashing, a chemical-resistant apron should be worn over the lab coat.[1] |
| Respiratory Protection | Not generally required with adequate ventilation | Work should be conducted in a chemical fume hood to avoid inhalation of any dust or aerosols.[1] |
Operational Plan: Handling and Experimental Protocols
Strict adherence to the following procedures is necessary to minimize exposure and prevent contamination.
Engineering Controls
-
Ventilation: All work with solid this compound and its solutions must be performed in a certified chemical fume hood.[1]
-
Eyewash and Safety Shower: An eyewash station and safety shower must be readily accessible in the immediate work area.[3]
Hygiene Measures
-
Wash hands thoroughly with soap and water after handling this compound, before breaks, and at the end of the workday.[1]
-
Do not eat, drink, or smoke in laboratory areas where this compound is handled.[1]
-
Remove contaminated clothing and PPE before leaving the work area.
Step-by-Step Experimental Protocol for Handling this compound
This protocol outlines a standard procedure for preparing a stock solution of this compound for use in a typical cell-based assay.
-
Preparation and Pre-weighing:
-
Designate a specific area within the chemical fume hood for handling this compound.
-
Before retrieving the this compound container, ensure all necessary PPE is correctly worn.
-
Place a calibrated analytical balance inside the fume hood.
-
Use the tare function on the balance with a suitable weighing vessel (e.g., a microfuge tube or glass vial).
-
-
Weighing the Compound:
-
Carefully open the container of this compound inside the fume hood to avoid creating dust.
-
Using a clean spatula, transfer the desired amount of solid this compound to the tared weighing vessel.
-
Securely close the primary container of this compound.
-
-
Dissolving the Compound:
-
Add the appropriate solvent (as determined by your experimental needs, e.g., DMSO) to the weighing vessel containing this compound.
-
Mix gently by vortexing or pipetting until the solid is completely dissolved. This is your stock solution.
-
-
Use in Experiment:
-
When adding the this compound stock solution to your experimental setup (e.g., cell culture plate), do so within the fume hood.
-
Ensure a slow and careful addition to prevent splashes or aerosol formation.
-
-
Post-handling:
-
Decontaminate the spatula and any other reusable equipment that came into contact with this compound using an appropriate solvent (e.g., 70% ethanol), followed by a thorough rinse.
-
Wipe down the work surface within the fume hood with a suitable cleaning agent.
-
Dispose of all contaminated disposable items as outlined in the disposal plan below.
-
Disposal Plan
Due to its high aquatic toxicity, this compound and all associated waste must be disposed of as hazardous chemical waste.[1]
-
Solid Waste: All disposable items contaminated with this compound, including gloves, weighing paper, pipette tips, and empty containers, must be placed in a clearly labeled hazardous waste container.
-
Liquid Waste: Unused or waste solutions of this compound must be collected in a designated, sealed, and clearly labeled hazardous liquid waste container.
-
Environmental Release: Under no circumstances should this compound or its solutions be disposed of down the drain or in regular trash.[1] Avoid any release into the environment.[1]
-
Final Disposal: All hazardous waste containers must be disposed of through an approved waste disposal plant or licensed hazardous waste management company.[1]
Signaling Pathway and Mechanism of Action
This compound has been identified as a direct inhibitor of tyrosinase, the rate-limiting enzyme in melanogenesis.[3][4][5][6] By binding to the active site of tyrosinase, this compound prevents the synthesis of melanin.[3][4][5][6]
Caption: Inhibition of the melanogenesis pathway by this compound.
References
- 1. essr.umd.edu [essr.umd.edu]
- 2. eCFR :: 40 CFR 156.212 -- Personal protective equipment statements. [ecfr.gov]
- 3. fishersci.com [fishersci.com]
- 4. Water pollution | Definition, Types, Causes, Solutions, & Images | Britannica [britannica.com]
- 5. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 6. google.com [google.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
